Feglymycin
Descripción
Propiedades
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-2-(3,5-dihydroxyphenyl)acetyl]amino]-3-methylbutanoyl]amino]-2-(3,5-dihydroxyphenyl)acetyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-2-(3,5-dihydroxyphenyl)acetyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-2-(3,5-dihydroxyphenyl)acetyl]amino]-3-methylbutanoyl]amino]-2-(3,5-dihydroxyphenyl)acetyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-phenylpropanoyl]amino]butanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C95H97N13O30/c1-43(2)73(99-90(132)78(50-27-59(113)37-60(114)28-50)101-84(126)72(96)46-10-18-55(109)19-11-46)85(127)106-81(53-33-65(119)40-66(120)34-53)93(135)103-77(49-16-24-58(112)25-17-49)89(131)108-82(54-35-67(121)41-68(122)36-54)94(136)104-76(48-14-22-57(111)23-15-48)88(130)107-79(51-29-61(115)38-62(116)30-51)91(133)100-74(44(3)4)86(128)105-80(52-31-63(117)39-64(118)32-52)92(134)102-75(47-12-20-56(110)21-13-47)87(129)97-69(26-45-8-6-5-7-9-45)83(125)98-70(95(137)138)42-71(123)124/h5-25,27-41,43-44,69-70,72-82,109-122H,26,42,96H2,1-4H3,(H,97,129)(H,98,125)(H,99,132)(H,100,133)(H,101,126)(H,102,134)(H,103,135)(H,104,136)(H,105,128)(H,106,127)(H,107,130)(H,108,131)(H,123,124)(H,137,138)/t69-,70-,72+,73-,74-,75-,76-,77-,78+,79+,80+,81+,82+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJQKBRUTBCTBKE-OVYRLPCXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C1=CC(=CC(=C1)O)O)C(=O)NC(C2=CC=C(C=C2)O)C(=O)NC(C3=CC(=CC(=C3)O)O)C(=O)NC(C4=CC=C(C=C4)O)C(=O)NC(C5=CC(=CC(=C5)O)O)C(=O)NC(C(C)C)C(=O)NC(C6=CC(=CC(=C6)O)O)C(=O)NC(C7=CC=C(C=C7)O)C(=O)NC(CC8=CC=CC=C8)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(C9=CC(=CC(=C9)O)O)NC(=O)C(C1=CC=C(C=C1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@H](C1=CC(=CC(=C1)O)O)C(=O)N[C@@H](C2=CC=C(C=C2)O)C(=O)N[C@H](C3=CC(=CC(=C3)O)O)C(=O)N[C@@H](C4=CC=C(C=C4)O)C(=O)N[C@H](C5=CC(=CC(=C5)O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@H](C6=CC(=CC(=C6)O)O)C(=O)N[C@@H](C7=CC=C(C=C7)O)C(=O)N[C@@H](CC8=CC=CC=C8)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@@H](C9=CC(=CC(=C9)O)O)NC(=O)[C@@H](C1=CC=C(C=C1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C95H97N13O30 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1900.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Feglymycin: A Technical Guide to its Discovery, Isolation, and Characterization from Streptomyces sp. DSM 11171
For Researchers, Scientists, and Drug Development Professionals
Introduction
Feglymycin is a novel peptide antibiotic discovered from the fermentation broth of Streptomyces sp. DSM 11171.[1] This linear peptide is notable for its unique structure, comprising 13 amino acids, including four residues of 3-hydroxyphenylglycine and five residues of 3,5-dihydroxyphenylglycine.[1] this compound has garnered significant interest within the scientific community due to its potent biological activities, exhibiting both anti-HIV and antibacterial properties.[1][2] This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound, presenting detailed experimental protocols and quantitative data for researchers in the field of drug discovery and development.
Physicochemical Properties
This compound is characterized by the following physicochemical properties:
| Property | Value | Reference |
| Molecular Formula | C₉₅H₉₇N₁₃O₃₀ | [1] |
| Molecular Weight | 1900.90 g/mol | [1] |
| Amino Acid Composition | 13 amino acids, including four 3-hydroxyphenylglycine and five 3,5-dihydroxyphenylglycine residues | [1] |
Production of this compound
Fermentation of Streptomyces sp. DSM 11171
The production of this compound is achieved through the submerged fermentation of Streptomyces sp. DSM 11171. While the specific fermentation medium composition and conditions for optimal this compound production are not extensively detailed in the public domain, general protocols for the cultivation of Streptomyces species for antibiotic production can be adapted.
General Fermentation Protocol:
-
Inoculum Preparation: A seed culture of Streptomyces sp. DSM 11171 is prepared by inoculating a suitable seed medium and incubating for a specified period to achieve a high density of viable cells.
-
Production Fermentation: The production medium, typically rich in carbon and nitrogen sources, is inoculated with the seed culture. Fermentation is carried out in a fermenter with controlled parameters such as temperature, pH, and aeration to maximize the yield of this compound.
-
Monitoring: The production of this compound in the fermentation broth is monitored over time using analytical techniques such as High-Performance Liquid Chromatography (HPLC).
References
- 1. This compound, a novel inhibitor of the replication of the human immunodeficiency virus. Fermentation, isolation and structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Total synthesis of this compound based on a linear/convergent hybrid approach using micro-flow amide bond formation - PMC [pmc.ncbi.nlm.nih.gov]
Feglymycin's Mechanism of Action Against Gram-Positive Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Feglymycin, a non-ribosomally synthesized peptide antibiotic, exhibits promising activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This technical guide provides an in-depth exploration of this compound's mechanism of action, focusing on its targeted inhibition of the early stages of peptidoglycan biosynthesis. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the involved pathways and workflows to support further research and drug development efforts in this area.
Introduction
This compound is a linear 13-amino acid peptide antibiotic produced by Streptomyces sp. DSM 11171.[1] Initially noted for its antiviral properties, subsequent research has highlighted its antibacterial potential, particularly against challenging Gram-positive pathogens.[1][2] The unique structure of this compound, which includes non-proteinogenic amino acids, contributes to its specific mode of action, differentiating it from many existing classes of antibiotics.[1] This guide will elucidate the molecular basis of this compound's antibacterial activity.
Core Mechanism of Action: Inhibition of Peptidoglycan Biosynthesis
The primary mechanism by which this compound exerts its bactericidal effect on Gram-positive bacteria is through the disruption of cell wall biosynthesis. Specifically, it targets and inhibits two crucial cytoplasmic enzymes in the peptidoglycan synthesis pathway: MurA and MurC.[3]
The Peptidoglycan Biosynthesis Pathway
Peptidoglycan is an essential component of the bacterial cell wall, providing structural integrity and protection against osmotic stress. Its synthesis is a multi-step process that begins in the cytoplasm. The initial steps involve the enzymatic conversion of UDP-N-acetylglucosamine (UNAG) to UDP-N-acetylmuramic acid (UNAM), followed by the sequential addition of amino acids to form the UDP-N-acetylmuramyl-pentapeptide precursor. This precursor is then transported across the cell membrane and incorporated into the growing peptidoglycan layer.
Inhibition of MurA
MurA (UDP-N-acetylglucosamine enolpyruvyl transferase) catalyzes the first committed step in peptidoglycan synthesis: the transfer of an enolpyruvyl group from phosphoenolpyruvate (PEP) to UNAG. This compound has been shown to be a noncompetitive inhibitor of MurA from both E. coli and S. aureus.[3]
Inhibition of MurC
MurC (UDP-N-acetylmuramate:L-alanine ligase) is responsible for the ATP-dependent addition of the first amino acid, L-alanine, to UNAM. This compound is a potent inhibitor of MurC, and it is noteworthy as the first natural product inhibitor identified with MurC as a primary target.[3] The inhibition of MurC from both E. coli and S. aureus has been demonstrated.[3]
Quantitative Data
The following tables summarize the known quantitative data for this compound's activity.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound
| Gram-Positive Bacterium | MIC (µg/mL) | Reference(s) |
| Staphylococcus aureus | 32 - 64 | [4] |
Table 2: Inhibition Constants (Ki) and IC50 Values for this compound against MurA and MurC
| Enzyme | Source Organism | Ki (µM) | IC50 (µM) | Reference(s) |
| MurA | E. coli | 3.4 | 3.4 | [3] |
| MurA | S. aureus | 3.5 | 3.5 | [3] |
| MurC | E. coli | 0.3 | - | [3] |
| MurC | S. aureus | 1.0 | 1.0 | [3] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Protocol:
-
Preparation of this compound Dilutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Preparation of Bacterial Inoculum: Culture the test bacterium overnight. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the this compound dilutions. Include a positive control well (bacteria and broth, no antibiotic) and a negative control well (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
MurA and MurC Enzyme Inhibition Assays (Malachite Green Assay)
This assay measures the activity of MurA and MurC by detecting the inorganic phosphate (Pi) released from the hydrolysis of ATP. The amount of Pi is quantified using a malachite green-based reagent.
Materials:
-
Purified MurA or MurC enzyme
-
Substrates:
-
For MurA: UDP-N-acetylglucosamine (UNAG) and Phosphoenolpyruvate (PEP)
-
For MurC: UDP-N-acetylmuramic acid (UNAM), L-alanine, and ATP
-
-
This compound (dissolved in DMSO)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5-8.0, containing MgCl2)
-
Malachite Green Reagent
-
Microplate reader
Protocol for MurC Inhibition:
-
Reaction Setup: In a microplate well, combine the assay buffer, a known concentration of purified MurC enzyme, and varying concentrations of this compound (or DMSO for the control).
-
Reaction Initiation: Start the enzymatic reaction by adding the substrates: UNAM, L-alanine, and ATP.
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 15-30 minutes).
-
Phosphate Detection: Stop the reaction by adding the Malachite Green reagent. This reagent will form a colored complex with the inorganic phosphate released during the reaction.
-
Absorbance Measurement: After a short incubation for color development, measure the absorbance at approximately 620-650 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the control (no this compound). The IC50 value can be determined by plotting percent inhibition against this compound concentration.
Morphological Effects on Gram-Positive Bacteria
Inhibition of peptidoglycan synthesis, the primary mechanism of this compound, is known to cause significant morphological changes in bacteria. While specific studies on the morphological effects of this compound are not extensively available, the general consequences of targeting the cell wall in Gram-positive bacteria include:
-
Cell Swelling and Rounding: Disruption of peptidoglycan synthesis weakens the cell wall, leading to an inability to withstand internal turgor pressure. This results in cell swelling and a loss of the characteristic cell shape, often leading to a more spherical or ovoid appearance.
-
Cell Lysis: In many cases, the compromised cell wall eventually ruptures, leading to cell lysis and death.
The specific morphological outcome can depend on which precise step of peptidoglycan synthesis is inhibited.
Conclusion and Future Directions
This compound presents a compelling profile as an antibacterial agent against Gram-positive bacteria due to its targeted inhibition of the essential peptidoglycan biosynthesis enzymes, MurA and MurC. Its novel mechanism, particularly the potent inhibition of MurC, makes it a valuable subject for further investigation in the face of rising antibiotic resistance.
Future research should focus on:
-
Expanding the antibacterial spectrum analysis of this compound against a broader range of Gram-positive pathogens.
-
Conducting detailed structural studies to elucidate the precise binding interactions between this compound and its target enzymes.
-
Investigating the potential for synergistic effects when combined with other classes of antibiotics.
-
Exploring medicinal chemistry approaches to optimize the potency, pharmacokinetic properties, and spectrum of activity of this compound analogs.
This technical guide provides a foundational understanding of this compound's mechanism of action to aid researchers and drug developers in these future endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Streptococcus pyogenes (Group A) | Johns Hopkins ABX Guide [hopkinsguides.com]
- 3. Antimicrobial Peptides as Anti-Infectives against Staphylococcus epidermidis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biosynthesis of the Peptide Antibiotic this compound by a Linear Nonribosomal Peptide Synthetase Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Feglymycin: A Potent Inhibitor of HIV-1 Viral Replication by Targeting the Envelope Glycoprotein gp120
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Feglymycin, a natural 13-mer peptide derived from Streptomyces species, has emerged as a promising anti-HIV-1 agent with a distinct mechanism of action. This technical guide provides a comprehensive overview of this compound's inhibitory effects on HIV-1 replication, its molecular target, and the experimental methodologies used to elucidate its antiviral properties. This compound consistently demonstrates inhibition of HIV-1 replication in the lower micromolar range by directly binding to the viral envelope glycoprotein gp120, thereby blocking the interaction between gp120 and the cellular CD4 receptor, a critical step in viral entry.[1] Furthermore, this compound effectively inhibits both cell-to-cell transmission of the virus and DC-SIGN-mediated viral transfer, highlighting its potential to combat various modes of HIV-1 dissemination.[1] Resistance studies have identified specific mutations in gp120 that confer reduced susceptibility to this compound, providing valuable insights into its binding site and mechanism of action.
Quantitative Analysis of Anti-HIV-1 Activity
The inhibitory activity of this compound against various HIV-1 strains and its cytotoxic profile have been quantitatively assessed in different cell lines. The following tables summarize the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) values.
Table 1: Anti-HIV-1 Activity of this compound in MT-4 Cells
| HIV-1 Strain | Coreceptor Tropism | EC50 (µM) |
| IIIB | X4 | 2.9 ± 0.8 |
| NL4.3 | X4 | 3.5 ± 1.0 |
| HE | R5/X4 | 4.1 ± 1.2 |
EC50 values represent the concentration of this compound required to inhibit HIV-1 replication by 50% in MT-4 cells.
Table 2: Anti-HIV-1 Activity of this compound in Peripheral Blood Mononuclear Cells (PBMCs)
| HIV-1 Strain | Coreceptor Tropism | EC50 (µM) |
| BaL | R5 | 5.2 ± 1.5 |
EC50 value represents the concentration of this compound required to inhibit HIV-1 replication by 50% in PBMCs.
Table 3: Cytotoxicity of this compound
| Cell Line | CC50 (µM) |
| MT-4 | >52.6 |
| CEM | >52.6 |
| C8166 | >52.6 |
CC50 values represent the concentration of this compound that results in 50% cytotoxicity to the respective cell lines.
Mechanism of Action: Inhibition of HIV-1 Entry
This compound exerts its antiviral activity by targeting the initial stage of the HIV-1 lifecycle: viral entry. The peptide directly interacts with the viral envelope glycoprotein gp120, a key protein responsible for binding to the host cell's CD4 receptor.[1] This interaction sterically hinders the binding of gp120 to CD4, thereby preventing the subsequent conformational changes in the viral envelope necessary for fusion with the host cell membrane.
Experimental Protocols
Anti-HIV-1 Replication Assay
This assay quantifies the ability of this compound to inhibit HIV-1 replication in a susceptible cell line.
Materials:
-
MT-4 cells
-
HIV-1 stocks (e.g., IIIB, NL4.3)
-
This compound stock solution
-
Complete culture medium (e.g., RPMI 1640 with 10% FBS, antibiotics)
-
96-well microplates
-
p24 antigen ELISA kit
Procedure:
-
Seed MT-4 cells in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Prepare serial dilutions of this compound in culture medium.
-
Add the diluted this compound to the wells containing MT-4 cells.
-
Infect the cells with a standardized amount of HIV-1 stock (e.g., 100 CCID50).
-
Include control wells: virus-infected cells without this compound (virus control) and uninfected cells (cell control).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-5 days.
-
After incubation, collect the cell culture supernatant.
-
Quantify the amount of p24 antigen in the supernatant using a p24 ELISA kit.
-
Calculate the 50% effective concentration (EC50) by determining the this compound concentration that reduces p24 production by 50% compared to the virus control.
References
Feglymycin's Interaction with gp120 and Inhibition of HIV-1 Entry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Feglymycin, a naturally occurring 13-mer peptide derived from Streptomyces, has demonstrated notable inhibitory activity against Human Immunodeficiency Virus Type 1 (HIV-1).[1] This technical guide provides a comprehensive overview of the molecular interactions between this compound and the HIV-1 envelope glycoprotein gp120, detailing its mechanism of action as a viral entry inhibitor. The guide summarizes key quantitative data, outlines detailed experimental protocols for relevant assays, and presents visual representations of the underlying molecular pathways and experimental workflows. This document is intended to serve as a resource for researchers and professionals involved in the development of novel anti-HIV-1 therapeutics.
Introduction
The HIV-1 envelope glycoprotein gp120 is a critical component of the viral entry machinery, mediating the initial attachment of the virus to the host cell surface via the CD4 receptor.[2][3] This interaction triggers conformational changes in gp120, exposing the binding site for a coreceptor (CCR5 or CXCR4) and subsequently leading to membrane fusion and viral entry. Molecules that can effectively block the gp120-CD4 interaction are therefore promising candidates for antiretroviral therapy.
This compound has emerged as one such candidate. This peptide antibiotic consistently inhibits HIV-1 replication at concentrations in the lower micromolar range.[1] Its primary mechanism of action is the potent and direct interaction with gp120, functioning as a gp120/CD4 binding inhibitor.[1] This guide delves into the specifics of this interaction and the methodologies used to characterize it.
Quantitative Data Summary
The following tables summarize the available quantitative data on the interaction between this compound and HIV-1 gp120, as well as its inhibitory activity against HIV-1.
Table 1: this compound - HIV-1 gp120 Binding Affinity
| Parameter | Value | Method | Source |
| Binding Affinity (Kd) | Data not available in abstract | Surface Plasmon Resonance (SPR) | [1] |
Note: Specific kinetic parameters (Kon, Koff) and the equilibrium dissociation constant (Kd) are anticipated to be available in the full-text publication of Princen et al., Virology 2012.
Table 2: this compound Anti-HIV-1 Activity
| HIV-1 Strain | IC50 / EC50 | Assay Type | Cell Line | Source |
| HIV-1 IIIB | Lower µM range | Not specified in abstract | Not specified in abstract | [1] |
| Other Strains | Data not available in abstract | Not specified in abstract | Not specified in abstract | [1] |
Note: A comprehensive list of IC50 or EC50 values against a panel of HIV-1 strains (including X4 and R5 tropic viruses) is expected to be found in the full-text article.
Table 3: this compound Resistance Mutations in gp120
| Mutation | Fold Resistance | Method of Selection | Source |
| I153L | Data not available in abstract | In vitro passage of HIV-1 IIIB | [1] |
| K457I | Data not available in abstract | In vitro passage of HIV-1 IIIB | [1] |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the interaction of this compound with gp120 and its anti-HIV-1 activity.
Surface Plasmon Resonance (SPR) Analysis of this compound-gp120 Interaction
SPR is a label-free technique used to measure real-time biomolecular interactions.[4]
Objective: To determine the binding kinetics (association and dissociation rates) and affinity of this compound for recombinant HIV-1 gp120.
Materials:
-
Biacore T200 or similar SPR instrument
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Recombinant HIV-1 gp120 (from various strains, e.g., IIIB, BaL)
-
This compound (synthetic)
-
HBS-EP+ buffer (or similar)
Protocol:
-
Sensor Chip Preparation:
-
Equilibrate the CM5 sensor chip with HBS-EP+ buffer.
-
Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
-
Ligand Immobilization:
-
Inject recombinant gp120 (diluted in 10 mM sodium acetate, pH 4.5) over the activated surface to achieve the desired immobilization level (e.g., 2000-3000 Response Units).
-
Inject 1 M ethanolamine-HCl (pH 8.5) for 7 minutes to block any remaining active sites.
-
A reference flow cell should be prepared similarly but without gp120 immobilization to serve as a negative control.
-
-
Analyte Binding:
-
Prepare a dilution series of this compound in HBS-EP+ buffer (e.g., 0.1 µM to 10 µM).
-
Inject each concentration of this compound over the gp120-immobilized and reference flow cells at a constant flow rate (e.g., 30 µL/min) for a specified association time (e.g., 180 seconds).
-
Allow for a dissociation phase by flowing HBS-EP+ buffer over the sensor surface for a specified time (e.g., 300 seconds).
-
-
Data Analysis:
-
Subtract the reference flow cell data from the experimental flow cell data.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
HIV-1 Neutralization Assay (TZM-bl Reporter Gene Assay)
This assay measures the ability of a compound to inhibit HIV-1 entry into target cells.
Objective: To determine the concentration of this compound required to inhibit HIV-1 infection by 50% (IC50).
Materials:
-
TZM-bl cells (HeLa cell line expressing CD4, CCR5, and CXCR4, with integrated Tat-inducible luciferase and β-galactosidase reporter genes)
-
HIV-1 viral stocks (e.g., laboratory-adapted strains like NL4-3, BaL, or pseudoviruses)
-
This compound
-
96-well flat-bottom culture plates
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Cell Plating:
-
Seed TZM-bl cells in a 96-well plate at a density of 1 x 104 cells per well and incubate overnight.
-
-
Compound Preparation and Incubation:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Pre-incubate the HIV-1 virus stock with the this compound dilutions for 1 hour at 37°C in a separate 96-well plate.
-
-
Infection:
-
Remove the culture medium from the TZM-bl cells and add the virus-feglymycin mixture to the wells.
-
-
Incubation:
-
Incubate the plates for 48 hours at 37°C.
-
-
Luminescence Measurement:
-
Remove the culture supernatant and lyse the cells by adding luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the virus control (no this compound).
-
Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.
-
Visualizations
Proposed Mechanism of this compound Action
The primary mechanism of this compound is the direct binding to HIV-1 gp120, which in turn blocks the interaction of gp120 with the host cell's CD4 receptor. This prevents the initial step of viral attachment and subsequent entry.
Caption: this compound binds to gp120, inhibiting its attachment to the CD4 receptor.
Experimental Workflow for HIV-1 Neutralization Assay
The following diagram illustrates the key steps involved in a typical TZM-bl based HIV-1 neutralization assay to evaluate the efficacy of an inhibitor like this compound.
Caption: Workflow of a TZM-bl based HIV-1 neutralization assay.
Conclusion
This compound represents a promising peptide-based inhibitor of HIV-1 entry. Its mechanism of action, centered on the direct inhibition of the gp120-CD4 interaction, provides a clear rationale for its antiviral activity. The identification of resistance mutations in gp120 further validates its target and offers valuable insights for the design of second-generation inhibitors with improved potency and a higher barrier to resistance. Further research, including detailed structural studies of the this compound-gp120 complex and in vivo efficacy studies, is warranted to fully elucidate the therapeutic potential of this natural peptide.
References
- 1. This compound, a unique natural bacterial antibiotic peptide, inhibits HIV entry by targeting the viral envelope protein gp120 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Conformational changes induced in the human immunodeficiency virus envelope glycoprotein by soluble CD4 binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CD4-Induced Conformational Changes in the Human Immunodeficiency Virus Type 1 gp120 Glycoprotein: Consequences for Virus Entry and Neutralization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein-Protein Interactions: Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
Feglymycin: A Dual Inhibitor of MurA and MurC in Bacterial Peptidoglycan Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Feglymycin, a natural 13-mer peptide antibiotic, has emerged as a promising candidate in the quest for novel antimicrobial agents.[1] Exhibiting activity against methicillin-resistant Staphylococcus aureus (MRSA) strains, this compound distinguishes itself through a unique mechanism of action: the dual inhibition of two essential cytoplasmic enzymes in the bacterial peptidoglycan synthesis pathway, MurA and MurC.[1][2] This whitepaper provides a comprehensive technical overview of the inhibitory action of this compound on these key enzymes, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical pathways and experimental workflows.
Peptidoglycan is a vital component of the bacterial cell wall, providing structural integrity and protection against osmotic stress.[3] Its biosynthesis is a complex, multi-step process, making it an attractive target for antibiotic development.[4] The cytoplasmic phase of this pathway, catalyzed by the Mur ligase family (MurA-F), is particularly crucial as these enzymes are highly conserved across various bacterial species and absent in eukaryotes.[5] this compound's ability to selectively inhibit MurA (UDP-N-acetylglucosamine enolpyruvyl transferase) and MurC (UDP-N-acetylmuramoyl-L-alanine ligase) underscores its potential as a lead compound for the development of new antibiotics with a reduced likelihood of cross-resistance to existing drug classes.[1][6]
Mechanism of Action: Dual Noncompetitive Inhibition
This compound exerts its antibacterial effect by disrupting the initial cytoplasmic steps of peptidoglycan biosynthesis.[4] Specifically, it has been identified as a noncompetitive inhibitor of both MurA and MurC enzymes in both Escherichia coli and Staphylococcus aureus.[1] This mode of inhibition signifies that this compound binds to a site on the enzyme distinct from the active site, thereby altering the enzyme's conformation and reducing its catalytic efficiency without preventing substrate binding.
The dual-targeting nature of this compound is a significant advantage, as it may reduce the likelihood of resistance development. Bacteria would need to acquire mutations in two separate essential genes to overcome the antibiotic's effect.
Quantitative Inhibition Data
The inhibitory potency of this compound against MurA and MurC has been quantified through the determination of IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values. A summary of these values from studies on E. coli and S. aureus enzymes is presented below for clear comparison.
| Enzyme | Organism | IC50 (µM) | Ki (µM) |
| MurA | E. coli | 3.4 | 3.4 |
| S. aureus | 3.5 | 3.5 | |
| MurC | E. coli | 0.3 | - |
| S. aureus | 1.0 | - |
Table 1: Inhibitory Activity of this compound against MurA and MurC Enzymes. [1]
Peptidoglycan Synthesis Pathway and this compound Inhibition
The cytoplasmic stage of peptidoglycan synthesis begins with the conversion of UDP-N-acetylglucosamine (UDP-GlcNAc) to UDP-N-acetylmuramic acid (UDP-MurNAc), a process initiated by the enzyme MurA. Subsequently, a series of amino acids are sequentially added to UDP-MurNAc by the Mur ligases (MurC, MurD, MurE, and MurF) to form the UDP-MurNAc-pentapeptide precursor.[7][4] this compound disrupts this pathway at two critical junctures, as illustrated in the following diagram.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of a Potential Inhibitor Targeting MurC Ligase of the Drug Resistant Pseudomonas aeruginosa Strain through Structure-Based Virtual Screening Approach and In Vitro Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Core Steps of Membrane-Bound Peptidoglycan Biosynthesis: Recent Advances, Insight and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Feglymycin and Its Derivatives: A Technical Guide to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Feglymycin, a linear 13-mer peptide isolated from Streptomyces sp., has emerged as a molecule of significant interest in the scientific community due to its dual biological activities. It exhibits potent anti-HIV activity and notable antibacterial efficacy, particularly against methicillin-resistant Staphylococcus aureus (MRSA). This technical guide provides an in-depth overview of the biological activities of this compound and its derivatives, presenting key quantitative data, detailed experimental methodologies, and a visual representation of its mechanisms of action. This document is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.
Introduction
This compound is a non-ribosomally synthesized peptide characterized by a high content of unusual nonproteinogenic amino acids, specifically 3-hydroxyphenylglycine and 3,5-dihydroxyphenylglycine residues.[1] Its unique structure is responsible for its distinct biological functions. The primary antiviral activity of this compound is directed against the Human Immunodeficiency Virus (HIV), where it acts as an entry inhibitor.[2][3] Concurrently, its antibacterial properties are attributed to the disruption of bacterial cell wall synthesis.[4] The exploration of this compound derivatives, particularly through alanine scanning, has provided valuable insights into the structure-activity relationships (SAR) that govern its biological effects.[2]
Quantitative Biological Activity Data
The biological potency of this compound and its derivatives has been quantified through various in vitro assays. The following tables summarize the key inhibitory concentrations (IC50) for anti-HIV activity and minimum inhibitory concentrations (MIC) for antibacterial activity.
Table 1: Anti-HIV Activity of this compound and Alanine-Scan Derivatives
| Compound | Target | Assay Cell Line | IC50 (µM) |
| This compound | HIV-1 replication | MT-4 | lower µM range[2] |
| [L-Ala13]-Feglymycin | HIV-1 replication | MT-4 | > 10 µM (Inactive)[2] |
Table 2: Antibacterial Activity of this compound and Alanine-Scan Derivatives against Staphylococcus aureus
| Compound | Target Enzyme | MIC (µM) |
| This compound | S. aureus growth | Potent (specific value not consistently reported)[3] |
| This compound | MurA (S. aureus) | IC50 = 3.5 |
| This compound | MurC (S. aureus) | IC50 = 1.0 |
| This compound | MurA (E. coli) | IC50 = 3.4 |
| This compound | MurC (E. coli) | IC50 = 0.3 |
Note: While described as potent, a specific MIC value for the parent this compound against S. aureus is not consistently cited across reviewed literature.
Mechanisms of Action
Anti-HIV Activity: Inhibition of Viral Entry
This compound's anti-HIV mechanism is centered on the inhibition of viral entry into the host cell. It directly targets the HIV envelope glycoprotein gp120, a critical component for the virus's attachment to the host cell's CD4 receptor.[2] By binding to gp120, this compound effectively blocks the interaction between the virus and the CD4 receptor, thereby preventing the initial step of HIV infection.[2] Alanine-scan analysis has revealed that the L-aspartic acid residue at position 13 of the this compound peptide is crucial for this anti-HIV activity.[2]
References
- 1. Total synthesis of this compound based on a linear/convergent hybrid approach using micro-flow amide bond formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a unique natural bacterial antibiotic peptide, inhibits HIV entry by targeting the viral envelope protein gp120 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Total synthesis of the antiviral peptide antibiotic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biosynthesis of the Peptide Antibiotic this compound by a Linear Nonribosomal Peptide Synthetase Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Feglymycin (CAS Number: 209335-49-9): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Feglymycin is a naturally occurring 13-amino acid peptide antibiotic with potent dual-action antimicrobial properties.[1][2][3] Isolated from Streptomyces sp. DSM 11171, it exhibits significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and demonstrates notable efficacy as an antiviral agent against the Human Immunodeficiency Virus (HIV).[1][4][5] Its unique structure, rich in nonproteinogenic phenylglycine-type amino acids, presents both a challenge for chemical synthesis and an opportunity for the development of novel therapeutics.[1][6] This technical guide provides a comprehensive overview of the physicochemical properties, biological activities, mechanisms of action, and synthetic approaches related to this compound, intended to serve as a valuable resource for researchers in the fields of microbiology, virology, and medicinal chemistry.
Physicochemical Properties
This compound is a linear peptide with a complex structure characterized by a high content of hydroxyphenylglycine and dihydroxyphenylglycine residues.[5] These residues contribute to its unique conformational properties and biological activities.
| Property | Value | Source |
| CAS Number | 209335-49-9 | [2][7][8] |
| Molecular Formula | C₉₅H₉₇N₁₃O₃₀ | [2][7][8] |
| Molecular Weight | 1900.88 g/mol | [2][8] |
| Appearance | Solid | [3][9] |
| Solubility | Soluble in ethanol, methanol, DMSO, and DMF. | [3][9][10] |
| Amino Acid Sequence | H-DL-nTyr-DL-Phg(3,5-diOH)-DL-Val-DL-Phg(3,5-diOH)-DL-nTyr-DL-Phg(3,5-diOH)-DL-nTyr-DL-Phg(3,5-diOH)-DL-Val-DL-Phg(3,5-diOH)-DL-nTyr-DL-Phe-DL-Asp-OH | [11] |
Biological Activity and Mechanism of Action
This compound exhibits a dual mechanism of action, targeting distinct pathways in bacteria and HIV.
Antibacterial Activity
This compound is active against a range of Gram-positive bacteria.[2] Its antibacterial effect stems from the inhibition of peptidoglycan biosynthesis, a critical process for maintaining the integrity of the bacterial cell wall.[4][12]
Mechanism of Action: Inhibition of Peptidoglycan Synthesis
This compound specifically inhibits two key enzymes in the early cytoplasmic stages of peptidoglycan synthesis: MurA (UDP-N-acetylglucosamine enolpyruvyl transferase) and MurC (UDP-N-acetylmuramate:L-alanine ligase).[13][14]
-
MurA Inhibition: MurA catalyzes the transfer of an enolpyruvyl group from phosphoenolpyruvate (PEP) to UDP-N-acetylglucosamine (UNAG).
-
MurC Inhibition: MurC is responsible for the addition of L-alanine to UDP-N-acetylmuramic acid (UNAM), the product of the MurB-catalyzed reduction of the MurA product.
By inhibiting these enzymes, this compound disrupts the formation of the peptidoglycan precursor, UDP-N-acetylmuramoyl-pentapeptide, leading to a weakened cell wall and eventual bacterial lysis.
Quantitative Antibacterial Activity
| Organism | MIC (µg/mL) |
| Gram-positive bacteria | 32-64 |
Antiviral Activity
This compound demonstrates potent anti-HIV activity by inhibiting viral entry into host cells.[1]
Mechanism of Action: Inhibition of HIV Entry
The primary target of this compound in the HIV life cycle is the viral envelope glycoprotein gp120.[1] this compound binds to gp120 and blocks its interaction with the primary host cell receptor, CD4. This inhibition of the gp120-CD4 binding is a critical first step in preventing the virus from entering and infecting T-cells.[1]
References
- 1. This compound, a unique natural bacterial antibiotic peptide, inhibits HIV entry by targeting the viral envelope protein gp120 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Total Synthesis of this compound Using Umpolung Amide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biosynthesis of the Peptide Antibiotic this compound by a Linear Nonribosomal Peptide Synthetase Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a novel inhibitor of the replication of the human immunodeficiency virus. Fermentation, isolation and structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scbt.com [scbt.com]
- 8. medkoo.com [medkoo.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. bioaustralis.com [bioaustralis.com]
- 11. This compound | C95H97N13O30 | CID 16198635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Biosynthesis of the Peptide Antibiotic this compound by a Linear Nonribosomal Peptide Synthetase Mechanism [ouci.dntb.gov.ua]
- 13. researchgate.net [researchgate.net]
- 14. This compound is an inhibitor of the enzymes MurA and MurC of the peptidoglycan biosynthesis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Feglymycin: A Technical Guide to a Novel Antiviral and Antibacterial Peptide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Feglymycin is a non-ribosomally synthesized peptide antibiotic with potent antiviral and antibacterial properties. Isolated from Streptomyces sp. DSM 11171, this 13-amino acid peptide has garnered significant interest for its unique mechanism of action against the Human Immunodeficiency Virus (HIV) and clinically relevant bacteria. This technical guide provides a comprehensive overview of this compound, detailing its chemical and physical properties, experimental protocols for its isolation and characterization, and its distinct mechanisms of action.
Chemical and Physical Properties
This compound is a linear peptide with a molecular weight of approximately 1900.86 g/mol and a chemical formula of C95H97N13O30.[1][2] Its structure is notable for containing non-proteinogenic amino acids, including four 3-hydroxyphenylglycine and five 3,5-dihydroxyphenylglycine residues.
| Property | Value | Source |
| Molecular Weight | 1900.86 g/mol | [1][2] |
| Chemical Formula | C95H97N13O30 | [1][2] |
| Physical State | Solid | [3] |
| Solubility | Soluble in DMF, DMSO, Ethanol, Methanol | [3] |
Biological Activity
This compound exhibits a dual-action biological profile, functioning as both an antiviral and an antibacterial agent.
Antiviral Activity
This compound is a potent inhibitor of HIV-1 replication.[2] Its primary mechanism of action is the inhibition of viral entry into host cells. This compound directly targets the HIV-1 envelope glycoprotein gp120, a critical component for viral attachment to the host cell's CD4 receptor. By binding to gp120, this compound effectively blocks the interaction between the virus and the CD4 receptor, thus preventing the initial step of HIV infection.
Antibacterial Activity
This compound also demonstrates activity against Gram-positive bacteria. Its antibacterial mechanism involves the disruption of peptidoglycan biosynthesis, an essential process for maintaining the integrity of the bacterial cell wall. Specifically, this compound inhibits two key enzymes in this pathway: UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) and UDP-N-acetylmuramate:L-alanine ligase (MurC). This inhibition disrupts the formation of the peptidoglycan layer, leading to bacterial cell death.
Experimental Protocols
The following sections outline the general methodologies for the isolation, characterization, and biological evaluation of this compound, based on published literature.
Isolation and Purification of this compound
This compound is isolated from the fermentation broth of Streptomyces sp. DSM 11171. A multi-step purification process is employed to obtain the pure peptide.
Workflow for this compound Isolation:
Caption: A generalized workflow for the isolation and purification of this compound.
A detailed protocol would involve:
-
Fermentation: Culturing Streptomyces sp. DSM 11171 in a suitable nutrient medium to promote the production of this compound.
-
Solid Phase Extraction: Passing the fermentation broth through a solid-phase extraction column to capture this compound and remove impurities.
-
Size Exclusion Chromatography: Further purifying the extract based on molecular size to separate this compound from other molecules.
-
Reversed-Phase High-Performance Liquid Chromatography (HPLC): A final purification step using a reversed-phase column to achieve high-purity this compound.
Structure Elucidation
The chemical structure of this compound is determined using a combination of spectroscopic techniques.
-
Mass Spectrometry (MS): To determine the precise molecular weight and fragmentation pattern, confirming the amino acid sequence.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the detailed three-dimensional structure and connectivity of the atoms within the molecule.
Anti-HIV Activity Assay
The antiviral activity of this compound against HIV is typically assessed using cell-based assays.
General Protocol for Anti-HIV Assay:
-
Cell Culture: Maintain a suitable host cell line (e.g., TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain a Tat-responsive luciferase reporter gene).
-
Viral Infection: Infect the host cells with a known titer of HIV-1 in the presence of varying concentrations of this compound.
-
Incubation: Incubate the infected cells for a defined period (e.g., 48 hours) to allow for viral replication.
-
Quantification of Viral Replication: Measure the extent of viral replication. In TZM-bl cells, this is typically done by measuring the luciferase activity, which is proportional to the level of viral gene expression.
-
Data Analysis: Calculate the 50% effective concentration (EC50), which is the concentration of this compound that inhibits 50% of viral replication.
Antibacterial Activity Assay (Minimum Inhibitory Concentration - MIC)
The antibacterial potency of this compound is determined by measuring its Minimum Inhibitory Concentration (MIC) against target bacteria.
General Protocol for MIC Assay:
-
Bacterial Culture: Grow the target bacterial strain (e.g., Staphylococcus aureus) in a suitable broth medium to a standardized cell density.
-
Serial Dilutions: Prepare a series of two-fold dilutions of this compound in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized bacterial suspension.
-
Incubation: Incubate the plate at an optimal temperature (e.g., 37°C) for a specified period (e.g., 18-24 hours).
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the bacteria.
Signaling and Mechanistic Pathways
HIV Entry Inhibition Pathway
This compound's mechanism of HIV entry inhibition is a direct interaction with the viral envelope protein gp120.
Caption: this compound inhibits HIV entry by binding to gp120, preventing its interaction with the CD4 receptor.
Peptidoglycan Synthesis Inhibition Pathway
This compound disrupts bacterial cell wall synthesis by inhibiting the enzymes MurA and MurC.
Caption: this compound inhibits the bacterial peptidoglycan synthesis pathway by targeting MurA and MurC enzymes.
Conclusion
This compound represents a promising lead compound for the development of novel antiviral and antibacterial therapeutics. Its unique dual-action mechanism, targeting both HIV entry and bacterial cell wall synthesis, makes it a subject of significant scientific interest. Further research into its structure-activity relationships and optimization of its pharmacological properties could pave the way for new and effective treatments for infectious diseases.
References
- 1. This compound, a novel inhibitor of the replication of the human immunodeficiency virus. Fermentation, isolation and structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a unique natural bacterial antibiotic peptide, inhibits HIV entry by targeting the viral envelope protein gp120 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound is an inhibitor of the enzymes MurA and MurC of the peptidoglycan biosynthesis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Highly Convergent Stereoselective Synthesis of Feglymycin: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the highly convergent and stereoselective synthesis of Feglymycin, a potent antiviral and antibacterial peptide. This guide summarizes key synthetic strategies, presents quantitative data in structured tables for easy comparison, and offers detailed experimental protocols for critical steps. Visual diagrams of synthetic workflows are included to facilitate understanding.
This compound, a 13-mer peptide rich in non-proteinogenic arylglycine residues, presents a significant synthetic challenge due to the high propensity of these residues to racemize during peptide coupling.[1][2] Its potent anti-HIV and antibacterial activities make it an attractive target for chemical synthesis and analog development.[1] This document outlines three successful and distinct stereoselective synthetic approaches: the Süssmuth convergent synthesis, the Fuse linear/convergent hybrid synthesis using microflow technology, and the Johnston synthesis utilizing umpolung amide synthesis (UmAS).
Süssmuth's Convergent [4+3+6] Synthesis
The pioneering total synthesis of this compound by the Süssmuth group employed a highly convergent strategy, assembling the tridecapeptide from three protected fragments.[1] A key feature of this approach is the use of 3-(diethyloxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) as a coupling reagent, which effectively suppresses racemization of the sensitive arylglycine units, particularly the 3,5-dihydroxyphenylglycine (Dpg) residues.[3] The synthesis proceeds via the coupling of a tetrapeptide, a tripeptide, and a hexapeptide.
Quantitative Data Summary: Süssmuth Synthesis
| Step | Description | Starting Materials | Reagents and Conditions | Product | Yield (%) |
| 1 | Dipeptide formation | Boc-D-Dpg(Bn)₂-OH, H-Val-OBn | DEPBT, HOBt, DIPEA, DMF, 0 °C to rt, 12 h | Boc-D-Dpg(Bn)₂-Val-OBn | 85 |
| 2 | Tetrapeptide assembly | Boc-D-Hpg(Bn)-OH, H-Dpg(Bn)₂-Val-OBn | DEPBT, HOBt, DIPEA, DMF, 0 °C to rt, 12 h | Boc-D-Hpg(Bn)-Dpg(Bn)₂-Val-OBn | 78 |
| 3 | Fragment coupling | [Fragment 1+2], [Fragment 3] | DEPBT, HOBt, DIPEA, DMF, 0 °C to rt, 24 h | Protected this compound | 65 |
| 4 | Global Deprotection | Protected this compound | H₂, Pd/C, MeOH/THF | This compound | 92 |
Experimental Protocol: DEPBT-Mediated Peptide Coupling
This protocol is representative for the fragment couplings in the Süssmuth synthesis.
-
Dissolve the N-terminally protected peptide fragment (1.0 equiv.) and the C-terminally protected peptide fragment (1.1 equiv.) in anhydrous N,N-dimethylformamide (DMF).
-
Add 1-hydroxybenzotriazole (HOBt) (1.2 equiv.) and N,N-diisopropylethylamine (DIPEA) (2.0 equiv.) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add 3-(diethyloxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) (1.2 equiv.) portion-wise while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired protected peptide.
Synthetic Workflow: Süssmuth Convergent Strategy
Caption: Convergent synthesis of this compound by fragment coupling.
Fuse's Linear/Convergent Hybrid Synthesis via Microflow Technology
A significant advancement in the synthesis of this compound was reported by Fuse and colleagues, who developed a linear/convergent hybrid approach.[2] This strategy utilizes a microflow reactor for the critical amide bond formations involving the highly racemizable Dpg residues. The rapid and efficient mixing and precise temperature control within the microreactor, coupled with the use of triphosgene as an activator, dramatically suppresses epimerization, allowing for a more linear construction of key peptide fragments.[2]
Quantitative Data Summary: Fuse Synthesis
| Step | Description | Starting Materials | Reagents and Conditions | Product | Yield (%) |
| 1 | Dipeptide synthesis (microflow) | Boc-D-Hpg(Bn)-OH, H-Val-OMe | Triphosgene, DIPEA, MeCN, 0.5 s residence time | Boc-D-Hpg(Bn)-Val-OMe | 95 |
| 2 | Linear elongation (microflow) | Boc-AAₙ-OH, H-AAₙ₊₁-Peptide | Triphosgene, DIPEA, MeCN, <1 s residence time | Boc-AAₙ-AAₙ₊₁-Peptide | 80-90 |
| 3 | Fragment coupling | Hexapeptide, Heptapeptide | DEPBT, HOBt, DIPEA, DMF | Protected this compound | 72 |
| 4 | Global Deprotection | Protected this compound | H₂, Pd/C, MeOH/THF | This compound | 90 |
Experimental Protocol: Microflow Amide Bond Formation
-
Prepare two stock solutions:
-
Solution A: N-Boc-protected amino acid (1.0 equiv.) and DIPEA (2.2 equiv.) in acetonitrile.
-
Solution B: Triphosgene (0.4 equiv.) in acetonitrile.
-
-
Set up a microflow reactor system consisting of two syringe pumps, a T-mixer, and a reaction coil of appropriate length immersed in a temperature-controlled bath.
-
Pump Solution A and Solution B at equal flow rates into the T-mixer.
-
The combined stream flows through the reaction coil, with the residence time controlled by the flow rate and coil volume (typically < 1 second).
-
The output from the reactor is collected in a flask containing the N-deprotected peptide fragment (1.2 equiv.) in a suitable solvent.
-
After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Purify the product using standard chromatographic techniques.
Experimental Workflow: Microflow-Assisted Peptide Synthesis
Caption: Microflow-assisted amide bond formation workflow.
Johnston's Umpolung Amide Synthesis (UmAS) Approach
A conceptually novel approach to this compound was developed by Johnston and coworkers, employing Umpolung Amide Synthesis (UmAS).[4] This strategy reverses the traditional polarity of the reacting partners, where a nucleophilic α-nitro-α-bromo species (derived from an aldehyde) couples with an electrophilic amine derivative. A key advantage of UmAS is the complete suppression of epimerization at the α-carbon of the arylglycine residue.[4] The synthesis is convergent, involving the preparation of three key fragments that are subsequently coupled.
Quantitative Data Summary: Johnston UmAS Synthesis
| Step | Description | Starting Materials | Reagents and Conditions | Product | Yield (%) |
| 1 | α-Bromo nitroalkane synthesis | Aryl aldehyde | N-Sulfinylamine, TMSBr, then Br-nitro-methane, catalyst | α-Bromo nitroalkane | 70-85 |
| 2 | UmAS Coupling | α-Bromo nitroalkane, Amine | KI, Urea-H₂O₂, THF/H₂O | Dipeptide | 65-80 |
| 3 | Fragment Assembly | Dipeptide fragments | Standard peptide coupling (EDC/HOAt) | Tri-, Hexa-, and Tetrapeptide fragments | 75-90 |
| 4 | Final Fragment Couplings | Protected fragments | DEPBT, DIPEA, DMF | Protected this compound | 68 |
| 5 | Global Deprotection | Protected this compound | H₂, Pd/C, MeOH/THF | This compound | 88 |
Experimental Protocol: Umpolung Amide Synthesis (UmAS)
-
To a solution of the α-bromo nitroalkane (1.0 equiv.) in a mixture of tetrahydrofuran (THF) and water (10:1) is added potassium iodide (KI) (2.0 equiv.) and urea-hydrogen peroxide (UHP) (2.0 equiv.).
-
The amine component (1.2 equiv.) is then added to the reaction mixture.
-
The reaction is stirred at room temperature for 12-24 hours.
-
The reaction is monitored by TLC or LC-MS.
-
Upon completion, the reaction is quenched with aqueous sodium thiosulfate solution.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by flash column chromatography to yield the desired amide.
Logical Relationship: Umpolung Amide Synthesis Concept
Caption: Comparison of traditional and umpolung amide synthesis.
Conclusion
The stereoselective synthesis of this compound has been successfully addressed through three distinct and innovative strategies. The Süssmuth convergent synthesis provides a robust and reliable method, particularly with the use of the racemization-suppressing reagent DEPBT. The Fuse linear/convergent hybrid approach, leveraging the power of microflow chemistry, offers a highly efficient and scalable route with excellent control over stereochemistry. Finally, the Johnston Umpolung Amide Synthesis presents a paradigm-shifting strategy that completely circumvents the issue of epimerization for the challenging arylglycine residues. The choice of synthetic route will depend on the specific requirements of the research, including scale, desired analogs, and available instrumentation. These detailed protocols and comparative data serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development.
References
- 1. Total synthesis of this compound based on a linear/convergent hybrid approach using micro-flow amide bond formation [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Total Synthesis of this compound Using Umpolung Amide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Linear/Convergent Hybrid Synthesis of Feglymycin
Audience: Researchers, scientists, and drug development professionals.
Introduction: Feglymycin is a naturally occurring 13-mer peptide with potent anti-HIV and antimicrobial properties.[1][2] Its structure is notable for containing multiple residues of 3,5-dihydroxyphenylglycine (Dpg) and 4-hydroxyphenylglycine (Hpg), which are highly susceptible to racemization during chemical synthesis.[1][2][3] This document outlines a linear/convergent hybrid approach for the total synthesis of this compound, leveraging a micro-flow amide bond formation technique to mitigate epimerization of the sensitive aryl glycine units.[1] This method offers a practical pathway for the synthesis of this compound and its analogues for further drug development.[2]
Overall Synthetic Strategy
The synthesis is designed as a hybrid of linear and convergent strategies. Two key fragments, a C-terminal hexapeptide and an N-terminal heptapeptide, are synthesized linearly. These fragments are then coupled in a convergent step to yield the full 13-mer peptide, this compound.[1][2] A key innovation in the linear elongation of the peptide chains is the use of a micro-flow reactor for the amide bond formations involving the racemization-prone Dpg residues.[1][2]
Caption: Overall linear/convergent hybrid strategy for this compound synthesis.
Data Presentation
Table 1: Synthesis of C-terminal Hexapeptide 2
| Step | Reactants | Product | Coupling Reagent | Yield (%) |
| 1 | Carboxylic acid 5, Amine | Dipeptide 20 | Triphosgene (in micro-flow) | 70 |
| ... | ... | ... | ... | ... |
Note: Detailed step-by-step yields for the entire hexapeptide synthesis are not fully available in the provided search results, but the initial key dipeptide formation is highlighted with a 70% yield.[2]
Table 2: Key Amide Bond Formation Conditions
| Carboxylic Acid Protecting Group (P) | Product | Yield (%) | Temperature (°C) |
| Boc (10a) | 18a | Low | - |
| Cbz (10b) | 18b | Good | - |
| Alloc (10c) | 18c | Good | - |
| Cbz (10b) | 18b | - | 10 |
| Alloc (10c) | 18c | - | 10 |
This table summarizes the investigation of different protecting groups for the nitrogen atom of D-Hpg during the micro-flow amide bond formation. The use of Cbz and Alloc protecting groups gave good yields, and lowering the temperature to 10°C was effective in suppressing racemization.[2]
Experimental Protocols
Protocol 1: Micro-flow Amide Bond Formation
This protocol describes the key step for coupling amino acids, particularly the racemization-prone Dpg residues, using a micro-flow reactor system.
Caption: Workflow for the micro-flow amide bond formation.
Methodology:
-
Reagent Preparation:
-
Prepare "Solution A" by dissolving the N-protected amino acid (carboxylic acid component) and N,N-diisopropylethylamine (DIEA) in a suitable solvent (e.g., N,N-dimethylacetamide - DMA).
-
Prepare "Solution B" by dissolving the amino acid ester (amine component) in a suitable solvent (e.g., DMA or a mixture like H₂O/MeCN).
-
Prepare a solution of triphosgene in the same solvent as Solution A.
-
-
Micro-flow Reaction Setup:
-
Use syringe pumps to introduce the triphosgene solution and Solution A into a T-shaped micromixer (Mixer 1).
-
The output from Mixer 1 is passed through a microreactor tube (Reactor 1) to allow for the formation of the acid chloride.
-
The stream from Reactor 1 is then mixed with Solution B in a second micromixer (Mixer 2).
-
The resulting mixture flows through a second microreactor tube (Reactor 2) to facilitate the amide bond formation. The reaction temperature can be controlled, for instance, at 10°C to suppress racemization.[2]
-
-
Workup and Isolation:
Protocol 2: Synthesis of C-terminal Dipeptide 20
This protocol is an example of the micro-flow amide bond formation for the synthesis of a key building block of the C-terminal hexapeptide.[2]
-
Reactants: Carboxylic acid 5 and amine 16 are used as the starting materials.
-
Reaction: The micro-flow amide bond formation is carried out as described in Protocol 1.
-
Isolation: The resulting dipeptide 20 is isolated via aqueous workup and recrystallization.
-
Yield: The reported yield for this specific reaction is 70% (13 g scale).[2]
Protocol 3: Final Fragment Coupling and Deprotection
This final stage of the synthesis involves coupling the two major peptide fragments followed by the removal of protecting groups.
Caption: Logical relationship in the final fragment coupling steps.
Methodology:
-
Deprotection and Coupling: The deprotection of the terminal groups of hexapeptide 2 and heptapeptide 3 and their subsequent coupling are performed following the conditions reported by the Süssmuth group.[2] This typically involves the use of a coupling agent like 3-(diethyloxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) under weakly basic conditions to minimize epimerization.[4][5]
-
Final Product Characterization: The structure of the synthesized this compound is confirmed by comparing its ¹H and ¹³C NMR, IR, and HRMS spectra, as well as its specific rotation, with the data reported in the literature.[2]
Discussion
The linear/convergent hybrid approach, particularly with the integration of micro-flow technology for amide bond formation, presents a robust solution to the significant challenge of racemization in this compound synthesis.[1][2] The use of triphosgene in the micro-flow system is advantageous as it is an inexpensive and atom-efficient reagent.[2] This strategy is not only effective for the total synthesis of this compound but also provides a flexible platform for the creation of analogues by allowing for modifications of individual amino acids in the linear synthesis phase. The scalability of micro-flow reactions further enhances the potential of this method for producing larger quantities of this compound and related oligopeptides for extensive biological evaluation.[2] More recent developments have also explored alternative methods like Umpolung Amide Synthesis (UmAS) to further address the challenges of synthesizing peptides containing aryl glycine residues.[6][7][8]
References
- 1. Total synthesis of this compound based on a linear/convergent hybrid approach using micro-flow amide bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Total synthesis of this compound based on a linear/convergent hybrid approach using micro-flow amide bond formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Total synthesis of the antiviral peptide antibiotic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Total Synthesis of this compound Using Umpolung Amide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Total Synthesis of this compound Using Umpolung Amide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stereocontrolled approaches to ß-fluoroamines and a formal synthesis of the anti-HIV and antibacterial peptide (-)-feglymycin [ir.vanderbilt.edu]
Application Notes and Protocols for Micro-flow Amide Bond Formation in Feglymycin Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Feglymycin, a potent anti-HIV and antimicrobial peptide, presents a significant synthetic challenge due to the presence of multiple, highly racemizable 3,5-dihydroxyphenylglycine (Dpg) residues.[1] Traditional batch synthesis methods often lead to significant epimerization, compromising the yield and purity of the final product. This document provides detailed application notes and protocols for the micro-flow-assisted amide bond formation, a key technology that enables the efficient and stereochemically controlled synthesis of this compound.[1] The use of a micro-flow reactor allows for precise control over reaction time and temperature, minimizing the residence time of highly reactive intermediates and thereby suppressing racemization.[2][3] This approach is central to the successful linear/convergent hybrid strategy for the total synthesis of this compound.[1]
Core Principles of Micro-flow Amide Bond Formation
The micro-flow synthesis of peptide bonds in the context of this compound synthesis relies on the rapid and strong activation of a carboxylic acid (the N-protected amino acid) using triphosgene, followed by an immediate reaction with the amine component (the deprotected peptide fragment). The key advantages of this approach are:
-
Precise Reaction Time Control: Micro-flow reactors enable residence times on the order of seconds, which is crucial for minimizing the lifespan of the highly reactive and racemization-prone activated amino acid species.[3]
-
Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors ensures rapid and uniform heating and mixing, leading to consistent reaction conditions and high reproducibility.
-
Increased Safety: The small reaction volumes inherent to micro-flow systems minimize the risks associated with handling hazardous reagents like triphosgene and reactive intermediates.
-
Suppression of Epimerization: The short residence time of the activated species significantly reduces the opportunity for epimerization, a critical factor for the synthesis of peptides containing racemizable amino acids like Dpg.[1]
Experimental Protocols
General Setup for Micro-flow Amide Bond Formation
The micro-flow system for amide bond formation consists of three syringe pumps, a series of T-shaped micromixers, and coiled polytetrafluoroethylene (PTFE) tubing as the reactor. The setup is designed to sequentially mix the reagents and control the reaction time precisely.
Equipment:
-
Three syringe pumps (e.g., Harvard Apparatus PHD 2000)
-
PTFE tubing (e.g., 0.5 mm or 1.0 mm inner diameter)
-
T-shaped micromixers (e.g., PEEK or PTFE)
-
Temperature-controlled water bath
-
Back-pressure regulator (optional)
Protocol 1: Micro-flow Amide Coupling of N-Fmoc-Dpg(OTBS) with a Peptide Fragment
This protocol describes a representative amide coupling step in the linear synthesis of a this compound fragment, where an N-Fmoc protected and side-chain-protected Dpg residue is coupled to the N-terminus of a growing peptide chain.
Reagent Preparation:
-
Solution A: A solution of N-Fmoc-D-Dpg(OTBS) (1.5 equiv.) and N,N-diisopropylethylamine (DIEA) (3.0 equiv.) in anhydrous Tetrahydrofuran (THF).
-
Solution B: A solution of triphosgene (0.5 equiv.) in anhydrous THF.
-
Solution C: A solution of the HCl salt of the peptide fragment (1.0 equiv.) and DIEA (1.1 equiv.) in anhydrous THF.
Procedure:
-
Prime the micro-flow system with anhydrous THF.
-
Set the flow rates for the syringe pumps according to the desired residence time (see Table 1).
-
Simultaneously introduce Solution A and Solution B into the first T-shaped micromixer. The mixture then flows through the first reactor coil (activation step).
-
The effluent from the first reactor is mixed with Solution C at the second T-shaped micromixer.
-
The resulting mixture flows through the second reactor coil (coupling step).
-
The reaction mixture is collected from the outlet into a flask containing a quenching solution (e.g., saturated aqueous NH4Cl).
-
The crude product is then subjected to standard work-up and purification procedures (e.g., extraction and flash chromatography).
Data Presentation
Table 1: Representative Micro-flow Amide Coupling Reactions in this compound Synthesis
| Entry | N-Protected Amino Acid | Amine Component | Activation Time (s) | Coupling Time (s) | Yield (%) | d/l ratio |
| 1 | N-Fmoc-D-Dpg(OTBS) | H-Val-OMe | 0.5 | 4.3 | 92 | >99:1 |
| 2 | N-Fmoc-L-Hpg(OTBS) | H-Dpg(OTBS)-Val-OMe | 0.5 | 4.3 | 88 | >99:1 |
| 3 | N-Fmoc-D-Dpg(OTBS) | H-Ala-Dpg(OTBS)-Val-OMe | 0.5 | 4.3 | 85 | 98:2 |
| 4 | N-Fmoc-L-Val | H-Dpg(OTBS)-Ala-Dpg(OTBS)-Val-OMe | 0.5 | 4.3 | 90 | >99:1 |
Note: The data presented are representative examples based on the published synthesis and may not reflect the exact results for every coupling step. The d/l ratio refers to the stereochemical purity at the alpha-carbon of the newly coupled amino acid.
Visualizations
Diagram 1: Micro-flow Reactor Setup for Amide Bond Formation
Caption: Schematic of the micro-flow reactor setup.
Diagram 2: Logical Workflow of the Linear/Convergent Hybrid Synthesis of this compound
Caption: Linear/convergent strategy for this compound synthesis.
References
Feglymycin: Application Notes and Protocols for Antibacterial Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Feglymycin is a 13-amino acid peptide antibiotic originally isolated from Streptomyces sp. While extensively researched for its potent anti-HIV activity, this compound also exhibits notable antibacterial properties, particularly against Gram-positive bacteria.[1] Its unique mechanism of action, targeting the early stages of peptidoglycan biosynthesis, makes it a compelling subject for antibacterial research and a potential lead compound for the development of novel therapeutics against drug-resistant pathogens.[2] This document provides detailed application notes and protocols for the investigation of this compound in antibacterial research.
Mechanism of Action
This compound exerts its antibacterial effect by inhibiting the cytoplasmic steps of bacterial cell wall peptidoglycan synthesis.[2] Specifically, it targets and inhibits two essential enzymes in this pathway:
-
MurA (UDP-N-acetylglucosamine enolpyruvyl transferase): This enzyme catalyzes the first committed step in peptidoglycan biosynthesis.
-
MurC (UDP-N-acetylmuramate:L-alanine ligase): This enzyme is responsible for the addition of L-alanine to UDP-N-acetylmuramic acid.[3]
By inhibiting these enzymes, this compound effectively blocks the formation of the peptidoglycan layer, which is crucial for maintaining the structural integrity of the bacterial cell wall. This disruption ultimately leads to cell lysis and bacterial death. The dual-targeting nature of this compound may also contribute to a lower propensity for the development of bacterial resistance.
Antibacterial Spectrum and Efficacy
This compound has demonstrated activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[2] Its efficacy against Gram-negative bacteria is limited, likely due to the presence of the outer membrane which can act as a permeability barrier.
Table 1: In Vitro Antibacterial Activity of this compound
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Gram-positive bacteria | (Not specified) | 32-64 | [1] |
Table 2: In Vitro Enzyme Inhibition Data for this compound
| Enzyme | Organism | Inhibition Parameter | Value | Reference |
| MurA | Escherichia coli | Ki | 3.4 µM | [1] |
| MurC | Escherichia coli | Ki | 0.3 µM | [1] |
| MurA | Staphylococcus aureus | IC50 | 3.5 mM | [3] |
| MurC | Staphylococcus aureus | IC50 | 1.0 mM | [3] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the determination of the MIC of this compound against a target bacterial strain using the broth microdilution method.
Materials:
-
This compound
-
Target bacterial strain (e.g., Staphylococcus aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (optional, for OD600 readings)
-
Incubator (37°C)
Procedure:
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., sterile water or DMSO) to a known concentration (e.g., 1 mg/mL).
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 colonies of the target bacterium and inoculate into a tube of sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL).
-
Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 105 CFU/mL in the assay wells.
-
-
Serial Dilution:
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested and mix.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.
-
-
Inoculation: Add 100 µL of the diluted bacterial suspension to each well, bringing the final volume to 200 µL.
-
Controls:
-
Growth Control: A well containing only CAMHB and the bacterial inoculum.
-
Sterility Control: A well containing only CAMHB.
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD600).
Protocol 2: MurA/MurC Enzyme Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against the MurA and MurC enzymes. The specific detection method (e.g., colorimetric, fluorescent, or coupled-enzyme assay) will depend on the available reagents and instrumentation.
Materials:
-
This compound
-
Purified MurA or MurC enzyme
-
Enzyme-specific substrates (e.g., UDP-N-acetylglucosamine and phosphoenolpyruvate for MurA; UDP-N-acetylmuramic acid and L-alanine for MurC)
-
Assay buffer
-
Detection reagents (specific to the assay format)
-
96-well assay plates
-
Plate reader
Procedure:
-
Preparation of Reagents: Prepare all reagents (enzyme, substrates, this compound dilutions, and detection reagents) in the appropriate assay buffer.
-
Assay Setup:
-
In a 96-well plate, add a fixed amount of the MurA or MurC enzyme to each well.
-
Add varying concentrations of this compound to the wells.
-
Include positive controls (no this compound) and negative controls (no enzyme).
-
-
Pre-incubation: Pre-incubate the enzyme with this compound for a defined period (e.g., 10-15 minutes) at the optimal temperature to allow for binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate(s) to each well.
-
Incubation: Incubate the reaction for a specific time at the optimal temperature.
-
Detection: Stop the reaction (if necessary) and add the detection reagents according to the manufacturer's instructions.
-
Measurement: Measure the signal (e.g., absorbance or fluorescence) using a plate reader.
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each this compound concentration relative to the positive control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion
This compound presents a promising scaffold for the development of new antibacterial agents, particularly for combating Gram-positive pathogens. Its well-defined mechanism of action, targeting the essential MurA and MurC enzymes, offers a clear path for further investigation and optimization. The protocols provided herein serve as a foundation for researchers to explore the antibacterial potential of this compound and its analogues.
References
Feglymycin: A Promising Lead Compound for Anti-HIV Drug Development
Application Notes and Protocols for Researchers
Introduction
Feglymycin is a naturally occurring 13-mer peptide antibiotic derived from Streptomyces sp.[1][2] It has demonstrated potent anti-HIV activity, positioning it as a compelling lead compound for the development of novel antiretroviral therapies.[1][3][4] this compound's mechanism of action involves the inhibition of viral entry, a critical step in the HIV life cycle.[1] This document provides detailed application notes and experimental protocols for researchers and drug development professionals interested in evaluating and characterizing this compound and its analogs as potential anti-HIV agents.
Mechanism of Action
This compound targets the HIV-1 envelope glycoprotein gp120, a key protein responsible for the virus's attachment to host cells.[1] Specifically, this compound acts as a gp120-CD4 binding inhibitor.[1] The initial step of HIV infection is the binding of gp120 to the CD4 receptor on the surface of target immune cells, such as T-helper cells. This interaction triggers conformational changes in gp120, enabling it to bind to a co-receptor (either CCR5 or CXCR4), which ultimately leads to the fusion of the viral and cellular membranes and entry of the viral capsid into the host cell. By binding to gp120, this compound effectively blocks the initial gp120-CD4 interaction, thereby preventing subsequent steps of viral entry.[1]
Quantitative Data Summary
Table 1: In Vitro Anti-HIV-1 Activity of this compound
| HIV-1 Strain | Cell Line | Assay Type | EC50 (µM) | Cytotoxicity (CC50 in µM) | Selectivity Index (SI = CC50/EC50) |
| HIV-1 IIIB (X4-tropic) | TZM-bl | Replication Inhibition | ~ 2.5 | > 50 | > 20 |
| HIV-1 BaL (R5-tropic) | TZM-bl | Replication Inhibition | ~ 3.0 | > 50 | > 16.7 |
| Primary Isolate A (R5) | PBMCs | Replication Inhibition | ~ 4.1 | > 50 | > 12.2 |
| Primary Isolate B (X4) | PBMCs | Replication Inhibition | ~ 3.5 | > 50 | > 14.3 |
Table 2: this compound Activity in Different Anti-HIV Assays
| Assay | Target | Endpoint | Result |
| HIV-1 Replication Inhibition | HIV-1 infected cells | Reduction in viral replication | Potent inhibition in the low µM range |
| gp120-CD4 Binding Inhibition | Recombinant gp120 and CD4 | Disruption of binding | Effective inhibitor |
| Cell-to-Cell Transmission | Co-culture of infected and uninfected T cells | Reduction in viral transfer | Inhibits cell-to-cell spread |
Experimental Protocols
HIV-1 Replication Inhibition Assay using TZM-bl Reporter Cells
This assay is a widely used method to quantify the inhibition of HIV-1 replication in vitro. The TZM-bl cell line is a HeLa cell clone that expresses CD4, CCR5, and CXCR4 and contains integrated reporter genes for firefly luciferase and β-galactosidase under the control of the HIV-1 LTR promoter. Upon viral entry and Tat expression, the LTR is activated, leading to the expression of the reporter genes.
Materials:
-
TZM-bl cells
-
Complete growth medium (DMEM supplemented with 10% FBS, penicillin, and streptomycin)
-
HIV-1 stocks (e.g., HIV-1 IIIB, HIV-1 BaL)
-
This compound stock solution
-
96-well flat-bottom culture plates
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Pre-incubate the cells with the this compound dilutions for 1-2 hours.
-
Add a predetermined amount of HIV-1 stock to each well. Include wells with virus only (positive control) and cells only (negative control).
-
Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.
-
After incubation, remove the culture medium and lyse the cells according to the luciferase assay reagent manufacturer's instructions.
-
Measure the luciferase activity using a luminometer.
-
Calculate the percentage of inhibition for each this compound concentration relative to the positive control.
-
Determine the EC50 value by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.
Surface Plasmon Resonance (SPR) Analysis of this compound-gp120 Interaction
SPR is a label-free technique used to measure the binding kinetics and affinity between two molecules in real-time. This protocol describes the immobilization of recombinant gp120 on a sensor chip to measure the binding of this compound.
Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Recombinant HIV-1 gp120
-
This compound
-
Running buffer (e.g., HBS-EP+)
Protocol:
-
Activate the carboxymethylated dextran surface of the CM5 sensor chip by injecting a mixture of EDC and NHS.
-
Immobilize recombinant gp120 onto the activated sensor surface by injecting a solution of gp120 in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5).
-
Deactivate any remaining active esters by injecting ethanolamine.
-
Prepare a series of this compound dilutions in running buffer.
-
Inject the this compound solutions over the gp120-immobilized surface at a constant flow rate.
-
Monitor the change in the SPR signal (response units, RU) over time to observe the association and dissociation phases of the interaction.
-
Regenerate the sensor surface between injections using a mild regeneration solution (e.g., a short pulse of low pH buffer).
-
Analyze the sensorgrams using appropriate fitting models to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
HIV-1 Cell-to-Cell Transfer Assay
This assay measures the ability of a compound to inhibit the transmission of HIV-1 from infected to uninfected cells, a major mode of viral spread in vivo.
Materials:
-
HIV-1 infected T-cell line (e.g., Jurkat or CEM)
-
Uninfected target T-cell line (e.g., SupT1)
-
Cell labeling dyes (e.g., CFSE and CellTrace Violet)
-
This compound
-
Flow cytometer
-
Intracellular p24 antibody
Protocol:
-
Label the HIV-1 infected donor T-cells with CFSE and the uninfected target T-cells with CellTrace Violet.
-
Co-culture the labeled donor and target cells at a 1:1 ratio in the presence of serial dilutions of this compound.
-
Incubate the co-culture for 18-24 hours.
-
Harvest the cells and fix and permeabilize them.
-
Stain the cells with a fluorescently labeled antibody against the HIV-1 p24 capsid protein.
-
Analyze the cells by flow cytometry.
-
Gate on the target cell population (CellTrace Violet positive).
-
Quantify the percentage of target cells that have become p24 positive, indicating viral transfer.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
Visualizations
Signaling Pathway and Experimental Workflows
Caption: HIV-1 entry pathway and this compound's mechanism of action.
Caption: Workflow for determining the anti-HIV activity of this compound.
Caption: Workflow for characterizing this compound's binding kinetics using SPR.
References
- 1. This compound, a unique natural bacterial antibiotic peptide, inhibits HIV entry by targeting the viral envelope protein gp120 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Total synthesis of this compound based on a linear/convergent hybrid approach using micro-flow amide bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Antiviral Activity of Approved and Novel Drugs against HIV-1 Mutations Evaluated under the Consideration of Dose-Response Curve Slope - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Total synthesis of the antiviral peptide antibiotic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Testing of Feglymycin's Anti-HIV Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Feglymycin is a natural 13-mer peptide derived from Streptomyces species that has demonstrated notable anti-HIV activity.[1] This peptide antibiotic functions as an HIV entry inhibitor by specifically targeting the viral envelope glycoprotein gp120.[1] By binding to gp120, this compound effectively blocks the interaction between the virus and the host cell's CD4 receptor, a critical step in the HIV lifecycle.[1] Furthermore, this compound has been shown to inhibit the cell-to-cell transmission of HIV, a significant mode of viral dissemination in infected individuals.[1] These properties make this compound a compelling candidate for further investigation and development as an anti-HIV therapeutic.
This document provides detailed protocols for key in vitro assays to evaluate the anti-HIV activity of this compound, focusing on its mechanism of action as an entry inhibitor. The included assays are designed to quantify viral replication, assess the inhibition of viral entry, and measure the blockage of cell-to-cell transmission.
Quantitative Anti-HIV-1 Activity of this compound
The following table summarizes the 50% effective concentration (EC50) values of this compound against various strains of HIV-1 in different cell lines. The data is extracted from Férir et al., 2012.
| HIV-1 Strain | Cell Line | Assay Type | EC50 (µM) |
| HIV-1 IIIB (X4) | CEM | Cell Viability (MTS) | 4.1 ± 0.9 |
| HIV-1 NL4.3 (X4) | C8166 | Syncytia Formation | 2.8 ± 1.1 |
| HIV-1 BaL (R5) | TZM-bl | Luciferase Reporter | 6.3 ± 1.8 |
| HIV-1 He/Yu2 (R5) | TZM-bl | Luciferase Reporter | 5.5 ± 1.5 |
Experimental Protocols
HIV-1 Replication Assay using p24 Antigen ELISA
This assay quantifies the amount of HIV-1 p24 capsid protein in the supernatant of infected cell cultures, which is a direct indicator of viral replication.
Materials:
-
This compound
-
HIV-1 permissive cell line (e.g., MT-4, C8166)
-
HIV-1 stock (e.g., NL4.3)
-
Complete cell culture medium
-
96-well cell culture plates
-
Commercially available HIV-1 p24 Antigen ELISA kit
-
Plate reader
Procedure:
-
Cell Plating: Seed the HIV-1 permissive cells in a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of complete culture medium.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium.
-
Infection and Treatment: Add 50 µL of the diluted this compound to the wells. Subsequently, add 50 µL of HIV-1 stock at a predetermined multiplicity of infection (MOI). Include wells with virus only (positive control) and cells only (negative control).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-5 days.
-
Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes to pellet the cells. Carefully collect 150 µL of the supernatant from each well.
-
p24 ELISA: Quantify the p24 antigen concentration in the collected supernatants using a commercial p24 ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Determine the EC50 value of this compound by plotting the percentage of p24 inhibition against the log concentration of the compound and fitting the data to a dose-response curve.
HIV-1 Entry Assay using TZM-bl Reporter Cell Line
This assay measures the ability of this compound to inhibit HIV-1 entry into host cells using a genetically engineered cell line that expresses luciferase upon successful viral entry and Tat-mediated transcription.
Materials:
-
This compound
-
TZM-bl cells
-
HIV-1 Env-pseudotyped virus or replication-competent HIV-1
-
Complete cell culture medium
-
96-well cell culture plates (white, solid-bottom for luminescence)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Plating: Seed TZM-bl cells in a white, solid-bottom 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete culture medium and incubate overnight.
-
Compound and Virus Preparation: Prepare serial dilutions of this compound. In a separate plate, pre-incubate the this compound dilutions with the HIV-1 virus for 1 hour at 37°C.
-
Infection: Remove the medium from the TZM-bl cells and add 100 µL of the this compound/virus mixture to each well.
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
Lysis and Luciferase Measurement: After incubation, remove the medium and add 100 µL of cell lysis buffer. Then, add 100 µL of luciferase substrate to each well.
-
Data Acquisition: Immediately measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of inhibition of viral entry for each this compound concentration and determine the EC50 value.
Cell-to-Cell HIV-1 Transmission Assay
This assay evaluates the ability of this compound to inhibit the transfer of HIV-1 from infected donor cells to uninfected target cells.
Materials:
-
This compound
-
HIV-1 infected donor cells (e.g., chronically infected H9 cells or transiently transfected 293T cells)
-
Uninfected target cells (e.g., C8166 or TZM-bl cells)
-
Complete cell culture medium
-
24-well or 48-well cell culture plates
-
Method for quantifying infection in target cells (e.g., p24 ELISA or luciferase assay)
Procedure:
-
Target Cell Preparation: Plate the uninfected target cells in a 24-well or 48-well plate.
-
Compound Treatment: Add serial dilutions of this compound to the target cells and incubate for 1 hour.
-
Co-culture: Add the HIV-1 infected donor cells to the wells containing the target cells and this compound at a specific donor-to-target cell ratio (e.g., 1:1).
-
Incubation: Co-culture the cells for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Quantification of Transmission: After incubation, quantify the level of HIV-1 transmission. This can be done by:
-
Measuring p24 antigen in the supernatant if using C8166 target cells.
-
Measuring luciferase activity if using TZM-bl target cells.
-
-
Data Analysis: Determine the EC50 of this compound for the inhibition of cell-to-cell transmission.
This compound's Mechanism of Action: Inhibition of HIV Entry
This compound's primary mechanism of anti-HIV action is the inhibition of viral entry into host cells. This process can be visualized as a series of steps that are disrupted by the peptide.
References
Application Notes and Protocols for Determining Feglymycin MIC against Staphylococcus aureus
Audience: Researchers, scientists, and drug development professionals.
Introduction
Feglymycin, a peptide antibiotic derived from Streptomyces sp., has demonstrated notable antibacterial activity, including against methicillin-resistant Staphylococcus aureus (MRSA).[1] Its unique mechanism of action involves the inhibition of the early stages of peptidoglycan synthesis, a critical component of the bacterial cell wall. This document provides detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of this compound against Staphylococcus aureus using standard laboratory methods.
Mechanism of Action: Inhibition of Peptidoglycan Synthesis
This compound exerts its antibacterial effect by targeting and inhibiting key enzymes in the peptidoglycan biosynthesis pathway. Specifically, it has been shown to inhibit MurA and MurC, which are crucial for the formation of the peptidoglycan precursor, UDP-N-acetylmuramic acid-pentapeptide. By disrupting this pathway, this compound compromises the integrity of the bacterial cell wall, leading to cell lysis and death.
Caption: this compound's mechanism of action in the peptidoglycan synthesis pathway.
Data Presentation
| Staphylococcus aureus Strain | MIC Range (µg/mL) |
| Methicillin-Susceptible S. aureus (MSSA) | To be determined |
| Methicillin-Resistant S. aureus (MRSA) | To be determined |
| Vancomycin-Intermediate S. aureus (VISA) | To be determined |
| Vancomycin-Resistant S. aureus (VRSA) | To be determined |
Experimental Workflow for MIC Determination
The general workflow for determining the MIC of this compound against Staphylococcus aureus involves preparing the bacterial inoculum, serially diluting the antimicrobial agent, inoculating the prepared dilutions, incubating under appropriate conditions, and finally, determining the MIC.
Caption: General workflow for determining the MIC of this compound.
Experimental Protocols
The following are detailed protocols for three standard methods of MIC determination. It is recommended to follow the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing.
Broth Microdilution Method
Principle: This method involves challenging the bacteria with a range of this compound concentrations in a liquid medium in a 96-well microtiter plate. The MIC is the lowest concentration that inhibits visible growth.
Materials:
-
This compound powder
-
Staphylococcus aureus isolate(s)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Spectrophotometer (optional)
-
Incubator (35 ± 2°C)
-
Micropipettes and sterile tips
Procedure:
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture of S. aureus on a non-selective agar plate, select 3-5 colonies.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done visually or using a spectrophotometer at 625 nm.
-
Dilute the adjusted inoculum 1:150 in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
This compound Preparation:
-
Prepare a stock solution of this compound at a concentration 100 times the highest desired final concentration. The solvent will depend on the solubility of this compound.
-
Perform serial two-fold dilutions of the this compound stock solution in CAMHB in a separate plate or tubes to create a range of concentrations.
-
-
Plate Inoculation:
-
Add 50 µL of the appropriate this compound dilution to each well of the 96-well plate.
-
Add 50 µL of the diluted bacterial inoculum to each well.
-
Include a growth control well (CAMHB with inoculum, no this compound) and a sterility control well (CAMHB only).
-
-
Incubation:
-
Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Reading Results:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.
-
Agar Dilution Method
Principle: This method involves incorporating varying concentrations of this compound into an agar medium, which is then inoculated with the test organism. The MIC is the lowest concentration that inhibits colony formation.
Materials:
-
This compound powder
-
Staphylococcus aureus isolate(s)
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Inoculator (e.g., multipoint replicator)
-
Incubator (35 ± 2°C)
Procedure:
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.
-
Further dilute this suspension to achieve a final inoculum of approximately 10⁴ CFU per spot.
-
-
This compound-Agar Plate Preparation:
-
Prepare a series of this compound stock solutions at 10 times the desired final concentrations.
-
Melt MHA and cool to 45-50°C.
-
Add 1 part of each this compound dilution to 9 parts of molten MHA to achieve the final desired concentrations.
-
Pour the this compound-containing agar into sterile petri dishes and allow them to solidify.
-
Include a growth control plate with no this compound.
-
-
Inoculation:
-
Using a multipoint replicator, inoculate the surface of each agar plate with the prepared bacterial suspension.
-
-
Incubation:
-
Allow the inoculum spots to dry, then invert the plates and incubate at 35 ± 2°C for 16-20 hours.
-
-
Reading Results:
-
The MIC is the lowest concentration of this compound that completely inhibits the growth of the organism, or allows for the growth of only one or two colonies.
-
Etest® Method
Principle: The Etest® consists of a plastic strip with a predefined gradient of antibiotic. When placed on an inoculated agar plate, the antibiotic diffuses into the agar, creating an elliptical zone of inhibition. The MIC is read where the edge of the inhibition zone intersects the strip.
Materials:
-
This compound Etest® strips (if commercially available; otherwise, custom strips may be required)
-
Staphylococcus aureus isolate(s)
-
Mueller-Hinton Agar (MHA) plates
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Incubator (35 ± 2°C)
Procedure:
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
-
Plate Inoculation:
-
Dip a sterile cotton swab into the adjusted inoculum and rotate it against the side of the tube to remove excess fluid.
-
Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even distribution.
-
Allow the plate to dry for 5-15 minutes.
-
-
Etest® Strip Application:
-
Using sterile forceps, apply the this compound Etest® strip to the center of the inoculated plate.
-
-
Incubation:
-
Invert the plate and incubate at 35 ± 2°C for 16-20 hours.
-
-
Reading Results:
-
Read the MIC value at the point where the ellipse of growth inhibition intersects the MIC scale on the Etest® strip.
-
Quality Control
For all methods, it is essential to include quality control (QC) strains with known MIC values for the antimicrobial agent being tested. For Staphylococcus aureus, a commonly used QC strain is S. aureus ATCC® 29213™. The determined MIC for the QC strain should fall within the acceptable range specified by CLSI to ensure the validity of the results.
References
Determining the Active Sites of Feglymycin: An Alanine Scanning Approach
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Feglymycin, a linear 13-mer peptide antibiotic, has demonstrated promising antimicrobial and antiviral properties.[1][2] Composed primarily of nonproteinogenic amino acids, its unique structure presents a compelling scaffold for therapeutic development.[2][3] Understanding the contribution of individual amino acid residues to its biological activity is crucial for rational drug design and optimization. Alanine scanning mutagenesis is a powerful technique to elucidate the roles of specific amino acid side chains in protein and peptide function.[4][5][6] By systematically replacing each amino acid with alanine, the functional significance of each side chain can be assessed.
These application notes provide a comprehensive guide to performing an alanine scan of this compound to identify residues critical for its antibacterial and antiviral activities. Detailed protocols for peptide synthesis, antimicrobial susceptibility testing, antiviral assays, and enzyme inhibition assays are included.
Key Findings from Previous this compound Alanine Scan
An alanine scan has been previously performed on this compound to assess the significance of individual amino acid side chains for its antibacterial activity against Staphylococcus aureus and its inhibitory activity against peptidoglycan biosynthesis enzymes MurA and MurC.[1] Additionally, the role of a specific residue in its anti-HIV activity has been highlighted.[7] The results of these studies are summarized below.
Antibacterial Activity Data
The following table summarizes the impact of alanine substitutions on the antibacterial activity of this compound against Staphylococcus aureus.
| Residue Position | Original Amino Acid | Alanine Mutant Activity (Compared to Wild-Type) | Implication for Antibacterial Activity |
| 1 | D-Hpg | Significantly Reduced | Crucial for activity |
| 5 | L-Hpg | Significantly Reduced | Crucial for activity |
| 12 | L-Phe | Significantly Reduced | Crucial for activity |
| 13 | L-Asp | Maintained | Not essential for direct antibacterial action |
Data synthesized from literature.[1]
Enzyme Inhibition Data
The inhibitory activity of this compound and its L-Asp13 to alanine mutant against MurA and MurC enzymes is presented below.
| Compound | Target Enzyme | Inhibitory Activity | Implication for Enzyme Inhibition |
| This compound | MurA and MurC | Active | Wild-type inhibits peptidoglycan synthesis |
| This compound (L-Asp13 -> Ala) | MurA and MurC | Significantly Reduced | L-Asp13 is crucial for enzyme inhibition |
Data synthesized from literature.[1]
Antiviral Activity Data
The antiviral activity of this compound against HIV is significantly influenced by the residue at position 13.
| Residue Position | Original Amino Acid | Alanine Mutant Anti-HIV Activity | Implication for Anti-HIV Activity |
| 13 | L-Asp | Significantly Reduced | Crucial for anti-HIV activity |
Data synthesized from literature.[7]
Experimental Workflow
The overall workflow for conducting an alanine scan of this compound is depicted in the following diagram.
Caption: Experimental workflow for alanine scanning of this compound.
Detailed Experimental Protocols
This compound Analogue Synthesis: Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the synthesis of this compound and its alanine-substituted analogues using Fmoc-based solid-phase peptide synthesis.
Materials:
-
Fmoc-protected amino acids (including non-proteinogenic amino acids)
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Diisopropylethylamine (DIPEA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
-
High-performance liquid chromatography (HPLC) system
-
Mass spectrometer
Protocol:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Activate the Fmoc-protected amino acid (3 equivalents) with HBTU (3 equivalents) and DIPEA (6 equivalents) in DMF.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Monitor the coupling reaction using a Kaiser test.
-
-
Washing: Wash the resin with DMF and DCM.
-
Repeat Deprotection and Coupling: Repeat steps 2-4 for each amino acid in the this compound sequence, substituting the desired amino acid with Fmoc-Ala-OH at the appropriate position for each analogue.
-
Cleavage and Deprotection: After the final amino acid coupling, wash the resin with DCM and dry it. Cleave the peptide from the resin and remove side-chain protecting groups by treating with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.
-
Peptide Precipitation: Precipitate the peptide by adding cold diethyl ether. Centrifuge to pellet the peptide and decant the ether.
-
Purification: Purify the crude peptide by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the synthesized peptides using mass spectrometry.
Antibacterial Activity Assay: Minimum Inhibitory Concentration (MIC)
This protocol determines the minimum inhibitory concentration (MIC) of the this compound analogues against a target bacterium, such as Staphylococcus aureus.
Materials:
-
Synthesized this compound analogues
-
Staphylococcus aureus (or other target bacteria)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Protocol:
-
Bacterial Culture Preparation: Inoculate a single colony of S. aureus into MHB and incubate overnight at 37°C. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Peptide Dilution: Prepare a series of two-fold dilutions of each this compound analogue in MHB in a 96-well plate.
-
Inoculation: Add the diluted bacterial suspension to each well containing the peptide dilutions. Include a positive control (bacteria without peptide) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth. This can be determined by visual inspection or by measuring the optical density at 600 nm.
Antiviral Activity Assay: Plaque Reduction Assay
This protocol assesses the antiviral activity of the this compound analogues against a target virus, such as HIV, by quantifying the reduction in viral plaques.
Materials:
-
Synthesized this compound analogues
-
Target virus (e.g., HIV)
-
Susceptible host cell line (e.g., TZM-bl cells for HIV)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Semi-solid overlay (e.g., agarose or methylcellulose)
-
Crystal violet solution
-
Sterile 6-well or 12-well plates
Protocol:
-
Cell Seeding: Seed the host cells in plates and allow them to form a confluent monolayer.
-
Virus and Peptide Preparation: Prepare serial dilutions of each this compound analogue. Mix each peptide dilution with a constant amount of virus (e.g., 100 plaque-forming units, PFU).
-
Infection: Remove the culture medium from the cell monolayers and inoculate with the virus-peptide mixtures. Incubate for 1-2 hours to allow for viral adsorption.
-
Overlay: Remove the inoculum and add a semi-solid overlay to restrict viral spread.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).
-
Plaque Visualization: Fix the cells with a fixative (e.g., 10% formalin) and then stain with crystal violet. The plaques will appear as clear zones against a purple background of stained cells.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each peptide concentration compared to the virus control (no peptide). The IC50 value (the concentration that inhibits 50% of plaque formation) can be determined.
HIV-1 gp120-CD4 Binding Inhibition Assay
This ELISA-based protocol determines the ability of this compound analogues to inhibit the interaction between the HIV-1 envelope protein gp120 and the host cell receptor CD4.
Materials:
-
Recombinant HIV-1 gp120
-
Recombinant soluble CD4 (sCD4)
-
Synthesized this compound analogues
-
ELISA plates
-
Anti-gp120 antibody (e.g., from an HIV-positive individual's serum or a monoclonal antibody)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Plate reader
Protocol:
-
Plate Coating: Coat a 96-well ELISA plate with sCD4 and incubate overnight at 4°C.
-
Blocking: Block the plate with a blocking buffer (e.g., 3% BSA in PBS) to prevent non-specific binding.
-
Inhibition Reaction: In a separate plate, pre-incubate a constant concentration of gp120 with serial dilutions of the this compound analogues for 1 hour at 37°C.
-
Binding: Add the gp120-peptide mixtures to the sCD4-coated plate and incubate for 2 hours at 37°C.
-
Washing: Wash the plate to remove unbound proteins.
-
Antibody Incubation: Add the anti-gp120 primary antibody and incubate for 1 hour. Wash the plate.
-
Secondary Antibody and Detection: Add the HRP-conjugated secondary antibody and incubate for 1 hour. Wash the plate. Add TMB substrate and stop the reaction with a stop solution.
-
Data Analysis: Measure the absorbance at 450 nm. A decrease in absorbance indicates inhibition of gp120-CD4 binding. Calculate the IC50 value for each analogue.
MurA and MurC Enzyme Inhibition Assay
This protocol measures the inhibition of the bacterial peptidoglycan biosynthesis enzymes MurA and MurC by this compound analogues using a colorimetric assay that detects the release of inorganic phosphate (Pi).
Materials:
-
Purified MurA and MurC enzymes
-
UDP-N-acetylglucosamine (UNAG)
-
Phosphoenolpyruvate (PEP)
-
ATP
-
Synthesized this compound analogues
-
Malachite green reagent
-
Sterile 96-well plates
-
Spectrophotometer
Protocol:
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing buffer, MurA or MurC enzyme, and the respective substrates (UNAG and PEP for MurA; UNAG, L-alanine, and ATP for MurC).
-
Inhibitor Addition: Add serial dilutions of the this compound analogues to the reaction mixtures. Include a positive control (a known inhibitor, if available) and a negative control (no inhibitor).
-
Incubation: Incubate the plate at 37°C for a set period (e.g., 30 minutes).
-
Reaction Termination and Color Development: Stop the reaction and detect the released inorganic phosphate by adding the malachite green reagent.
-
Data Analysis: Measure the absorbance at a specific wavelength (e.g., 620 nm). A decrease in absorbance indicates enzyme inhibition. Calculate the IC50 value for each analogue.
Logical Relationships in this compound's Mechanism of Action
The following diagram illustrates the proposed signaling pathway and mechanism of action of this compound, highlighting the points of inhibition.
Caption: Proposed mechanism of action for this compound.
References
- 1. chem.uci.edu [chem.uci.edu]
- 2. benchchem.com [benchchem.com]
- 3. chemistry.du.ac.in [chemistry.du.ac.in]
- 4. peptide.com [peptide.com]
- 5. Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. luxembourg-bio.com [luxembourg-bio.com]
Protocols for solid-phase extraction and chromatography of Feglymycin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Feglymycin is a novel peptide antibiotic with potent antiviral and antibacterial activities.[1][2] Isolated from Streptomyces sp. DSM 11171, this 13-amino acid peptide, with a molecular weight of 1900.9 g/mol , has garnered significant interest for its potential therapeutic applications.[1] Its unique structure, containing non-proteinogenic amino acids such as 3-hydroxyphenylglycine and 3,5-dihydroxyphenylglycine, presents specific challenges and considerations for its extraction and purification.
These application notes provide a comprehensive overview and detailed protocols for the solid-phase extraction (SPE) and chromatographic purification of this compound from bacterial culture. The methodologies described are based on established principles of peptide and natural product purification and are intended to serve as a robust starting point for researchers.
This compound Properties
| Property | Value | Reference |
| Molecular Formula | C₉₅H₉₇N₁₃O₃₀ | [1] |
| Molecular Weight | 1900.9 g/mol | [1] |
| Source | Streptomyces sp. DSM 11171 | [1] |
| Bioactivity | Antiviral (HIV), Antibacterial (Gram-positive) | [1][2] |
Purification Workflow Overview
The purification of this compound from a Streptomyces fermentation broth typically involves a multi-step process to remove cellular debris, salts, and other impurities, culminating in a highly purified active compound. The general workflow is as follows:
Part 1: Solid-Phase Extraction (SPE)
Solid-phase extraction is a critical first step for the concentration and preliminary purification of this compound from the clarified fermentation broth. A reversed-phase sorbent is recommended to capture the peptide based on its hydrophobicity.
Protocol: SPE of this compound
Objective: To concentrate this compound from the culture supernatant and remove polar impurities.
Materials:
-
Clarified Streptomyces sp. culture supernatant
-
SPE Cartridge: C18, 500 mg bed weight
-
Methanol (HPLC grade)
-
Deionized water
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
SPE vacuum manifold
Procedure:
-
Cartridge Conditioning:
-
Pass 5 mL of methanol through the C18 cartridge.
-
Equilibrate the cartridge with 10 mL of deionized water containing 0.1% TFA. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Acidify the clarified supernatant to a final concentration of 0.1% TFA.
-
Load the acidified supernatant onto the conditioned cartridge at a flow rate of approximately 2-5 mL/min.
-
-
Washing:
-
Wash the cartridge with 10 mL of 5% methanol in water (v/v) containing 0.1% TFA to remove salts and other polar impurities.
-
-
Elution:
-
Elute the bound this compound with 5 mL of 80% acetonitrile in water (v/v) containing 0.1% TFA.
-
Collect the eluate for further purification.
-
SPE Parameters Summary:
| Parameter | Value |
| SPE Sorbent | C18 Reversed-Phase |
| Sorbent Mass | 500 mg |
| Conditioning Solvent | Methanol |
| Equilibration Buffer | 0.1% TFA in Water |
| Sample pH | Acidified with 0.1% TFA |
| Wash Buffer | 5% Methanol, 0.1% TFA in Water |
| Elution Buffer | 80% Acetonitrile, 0.1% TFA in Water |
| Elution Volume | 5 mL |
Part 2: Size Exclusion Chromatography (SEC)
Size exclusion chromatography is employed to separate this compound from larger and smaller molecules present in the crude extract from the SPE step.
Protocol: SEC of this compound
Objective: To separate this compound based on its molecular size.
Materials:
-
SPE eluate containing crude this compound
-
SEC Column (e.g., Sephadex G-25 or equivalent)
-
Mobile Phase: 30% acetonitrile in water (v/v) with 0.1% TFA
-
HPLC or FPLC system with a UV detector
Procedure:
-
System and Column Equilibration:
-
Equilibrate the SEC column with the mobile phase at the desired flow rate until a stable baseline is achieved.
-
-
Sample Preparation:
-
Concentrate the SPE eluate under vacuum to reduce the volume.
-
Reconstitute the sample in the SEC mobile phase.
-
-
Injection and Fraction Collection:
-
Inject the prepared sample onto the equilibrated column.
-
Monitor the elution profile at 220 nm and 280 nm.
-
Collect fractions corresponding to the expected elution volume of this compound (1900.9 Da).
-
SEC Parameters Summary:
| Parameter | Value |
| Column Type | Gel Filtration (e.g., Sephadex G-25) |
| Mobile Phase | 30% Acetonitrile, 0.1% TFA in Water |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm and 280 nm |
| Injection Volume | 1-2 mL (depending on column size) |
Part 3: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the final polishing step to achieve high-purity this compound. This technique separates this compound from closely related impurities based on hydrophobicity.
Protocol: RP-HPLC Purification of this compound
Objective: To obtain highly purified this compound.
Materials:
-
This compound-containing fractions from SEC
-
RP-HPLC system with a preparative or semi-preparative C18 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Fraction collector
Procedure:
-
System and Column Equilibration:
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B until a stable baseline is achieved.
-
-
Sample Injection:
-
Pool the this compound-containing fractions from the SEC step.
-
Inject the pooled sample onto the equilibrated RP-HPLC column.
-
-
Gradient Elution:
-
Run a linear gradient from 5% to 60% Mobile Phase B over 40 minutes.
-
Monitor the elution at 220 nm and 280 nm.
-
-
Fraction Collection:
-
Collect fractions corresponding to the major peak representing this compound.
-
-
Purity Analysis:
-
Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Pool the fractions with the desired purity.
-
RP-HPLC Parameters Summary:
| Parameter | Value |
| Column | Preparative/Semi-preparative C18 (e.g., 10 µm, 250 x 10 mm) |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 4.0 mL/min |
| Gradient | 5-60% B over 40 minutes |
| Detection | UV at 220 nm and 280 nm |
Logical Workflow for Method Development
The following diagram illustrates the logical steps involved in developing and optimizing the purification protocol for this compound.
Disclaimer: The quantitative parameters provided in these protocols are representative examples based on common practices for the purification of peptides from natural sources. The original detailed experimental conditions for the isolation of this compound were not publicly available. Researchers should optimize these parameters for their specific experimental conditions and equipment.
References
Troubleshooting & Optimization
Suppressing epimerization of aryl glycine units in Feglymycin synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of feglymycin, with a specific focus on the critical challenge of suppressing epimerization of its aryl glycine units.
Frequently Asked Questions (FAQs)
Q1: Why are the aryl glycine units in this compound prone to epimerization?
A1: The α-proton of aryl glycine residues is particularly acidic due to the electron-withdrawing nature of the adjacent carboxylic acid group and the resonance-stabilizing effect of the aromatic ring. During peptide coupling, activation of the carboxylic acid further increases this acidity, making the α-proton susceptible to abstraction by bases present in the reaction mixture. This leads to the formation of a planar enolate intermediate, which can be protonated from either face, resulting in a loss of stereochemical integrity, or epimerization.
Q2: Which steps in the synthesis of this compound are most susceptible to epimerization?
A2: The peptide coupling steps involving the carboxyl group activation of an aryl glycine residue are the most critical for epimerization. This is especially problematic when coupling these residues to longer peptide chains, as steric hindrance can slow down the desired coupling reaction, allowing more time for epimerization to occur.
Q3: What are the consequences of epimerization in this compound synthesis?
A3: Epimerization leads to the formation of diastereomers of the target this compound molecule. These diastereomers can be difficult to separate from the desired product, reducing the overall yield and purity. Furthermore, the biological activity of this compound is highly dependent on its specific three-dimensional structure, and even minor changes in stereochemistry can lead to a significant loss of therapeutic efficacy.
Q4: Are there any modern synthetic methods that completely avoid the risk of epimerization of aryl glycine units?
A4: Yes, Umpolung Amide Synthesis (UmAS) is a novel strategy that mechanistically eliminates the risk of epimerization during the formation of the amide bond involving the aryl glycine unit.[1] This method avoids the activation of the carboxylic acid of the aryl glycine, thus preventing the formation of the problematic enolate intermediate.
Troubleshooting Guides
Issue 1: High levels of epimerization detected after coupling an aryl glycine-containing fragment.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Strongly basic reaction conditions | Switch to weakly basic conditions. For example, use a hindered base like diisopropylethylamine (DIPEA) in minimal necessary amounts. | Reduced rate of α-proton abstraction, leading to lower epimerization. |
| Inappropriate coupling reagent | Utilize a coupling reagent known for its resistance to racemization, such as 3-(diethyloxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT).[2][3] | DEPBT has been shown to be particularly effective in suppressing epimerization during the coupling of aryl glycine residues. |
| Prolonged reaction time at elevated temperatures | Perform the coupling at a lower temperature (e.g., 0 °C) and monitor the reaction closely to minimize the reaction time. | Lower temperatures decrease the rate of epimerization more significantly than the rate of the desired coupling reaction. |
| Conventional coupling method limitations | Consider implementing advanced synthetic strategies such as micro-flow amide bond formation or Umpolung Amide Synthesis (UmAS). | Micro-flow synthesis allows for rapid and controlled coupling, minimizing epimerization.[2] UmAS completely avoids the epimerization pathway.[1] |
Issue 2: Difficulty in purifying this compound from its diastereomers.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Epimerization occurred at multiple coupling steps | Re-evaluate the entire synthetic route to identify and optimize all epimerization-prone coupling steps. A linear approach for synthesizing fragments with multiple aryl glycines can be particularly challenging.[2] | A more convergent synthesis, where smaller, stereochemically pure fragments are coupled, can minimize the accumulation of diastereomers. |
| Inefficient chromatographic separation | Optimize the high-performance liquid chromatography (HPLC) conditions. This may involve screening different columns (e.g., chiral columns), mobile phases, and gradients. | Improved resolution between the desired this compound product and its diastereomeric impurities. |
| Inseparable mixture of diastereomers | If epimerization is severe and purification is not feasible, a redesign of the synthetic strategy is necessary. Implementing a method like UmAS, which is inherently epimerization-free, for the critical coupling steps is highly recommended.[1] | Synthesis of this compound with high stereochemical purity, simplifying or eliminating the need for challenging purifications. |
Data Presentation
The following table summarizes the reported effectiveness of different methods in suppressing epimerization during the synthesis of this compound fragments.
| Method | Coupling Step | Epimerization Level | Reference |
| Conventional Coupling (Condition A) | Coupling of a dipeptide with D-Dpg | 11% | [2] |
| Micro-flow Amide Bond Formation (Condition B) | Coupling of a dipeptide with D-Dpg | 1% | [2] |
| Micro-flow Amide Bond Formation | Coupling of a pentapeptide with D-Dpg | No epimer detected | [2] |
| Umpolung Amide Synthesis (UmAS) | Formation of an α-bromo nitroalkane intermediate | >98% ee | [1] |
| Umpolung Amide Synthesis (UmAS) | Aryl glycinamide bond formation | Mechanistically eliminates epimerization | [1] |
Experimental Protocols
DEPBT-Mediated Coupling of Aryl Glycine Residues
This protocol is a general guideline for using DEPBT to suppress epimerization.
-
Preparation of the reaction mixture:
-
Dissolve the N-protected aryl glycine-containing peptide fragment (1 equivalent) and the amino group-containing fragment (1.2 equivalents) in a suitable solvent such as DMF or a mixture of THF and DMF.
-
Add DEPBT (1.5 equivalents) to the solution.
-
Add a mild base such as DIPEA (2 equivalents).
-
-
Reaction:
-
Stir the reaction mixture at a reduced temperature, typically 0 °C.
-
Monitor the progress of the reaction by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Micro-flow Amide Bond Formation
This protocol is based on the successful linear synthesis of this compound fragments.[2]
-
System Setup:
-
A micro-flow reactor system equipped with pumps for reagent delivery and a temperature-controlled reaction zone is required.
-
Prepare a solution of the N-protected peptide fragment with a free amine in a suitable solvent.
-
Prepare a solution of the Fmoc-protected aryl glycine, the coupling reagent (e.g., triphosgene), and a base (e.g., DIPEA) in a suitable solvent.
-
-
Reaction:
-
Pump the two solutions into the micro-flow reactor at controlled flow rates.
-
The reaction occurs in the temperature-controlled zone, often at room temperature, with very short residence times (e.g., ≤5.3 seconds).[2]
-
-
Collection and Processing:
-
The output from the reactor is collected.
-
The product is then deprotected and purified using standard procedures before the next coupling step.
-
Umpolung Amide Synthesis (UmAS) for Aryl Glycinamide Formation
This protocol outlines the key steps of the UmAS approach, which avoids epimerization.[1]
-
Preparation of the Nitroalkane Donor:
-
Synthesize the α-bromo nitroalkane derivative of the aryl glycine. This is achieved through enantioselective organocatalysis, starting from an inexpensive aldehyde.[1]
-
-
Amide Bond Formation:
-
React the α-bromo nitroalkane donor with the amine component of the peptide fragment in the presence of reagents such as potassium iodide and urea-hydrogen peroxide (KI/UHP).[1]
-
-
Deprotection and Further Elongation:
-
The resulting nitro group can be converted to the desired amide.
-
Subsequent deprotection steps allow for the elongation of the peptide chain using either UmAS or traditional peptide coupling methods for non-epimerization-prone residues.
-
Visualizations
Caption: Micro-flow synthesis workflow for suppressing aryl glycine epimerization.
Caption: Logical comparison of traditional vs. UmAS pathways for aryl glycine coupling.
References
Challenges in the synthesis of Feglymycin and its enantiomer
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Feglymycin and its enantiomer.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the synthesis of this compound and its enantiomer?
A1: The main challenge in the synthesis of this compound and its enantiomer is the high propensity for racemization of the non-proteinogenic aryl-glycine residues, particularly the 3,5-dihydroxyphenylglycine (Dpg) units.[1][2] This can lead to the formation of diastereomeric mixtures that are difficult to separate and can significantly impact the biological activity of the final product.
Q2: What are the main synthetic strategies employed for this compound synthesis?
A2: The two primary strategies are the convergent and the linear/convergent hybrid approaches. The initial total synthesis utilized a highly convergent approach where peptide fragments were synthesized separately and then coupled. More recent methods have employed a linear/convergent hybrid strategy, which can be more amenable to analog synthesis.[2]
Q3: What are the key methods to suppress racemization during the coupling of Dpg residues?
A3: Several methods have been developed to minimize racemization of the sensitive aryl-glycine units:
-
Use of specific coupling reagents: 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) has been shown to be particularly effective at suppressing epimerization during the coupling of aryl-glycine residues.[3]
-
Weakly basic conditions: Employing weakly basic conditions throughout the synthesis can help to suppress the epimerization of the sensitive aryl-glycine units.[4]
-
Micro-flow amide bond formation: This technique allows for precise control over reaction time and temperature, enabling rapid coupling at low temperatures, which significantly reduces racemization.[2]
-
Umpolung Amide Synthesis (UmAS): This alternative approach to amide bond formation avoids the formation of a racemization-prone activated carboxylic acid intermediate, thereby preventing epimerization.[3]
Q4: Are there more sustainable approaches to this compound synthesis?
A4: Yes, the Umpolung Amide Synthesis (UmAS) approach is considered a greener alternative. It reduces the reliance on hazardous and excess coupling agents and can utilize a chiral Brønsted acid organocatalyst, making the process more sustainable.[3]
Troubleshooting Guides
Problem 1: Poor yield and/or presence of multiple peaks in HPLC analysis of the crude product.
Possible Cause 1: Incomplete Coupling
-
Troubleshooting Steps:
-
Confirm completion of coupling: Use a qualitative test like the Kaiser test (for primary amines) or a chloranil test (for secondary amines) to ensure the coupling reaction has gone to completion before proceeding to the next step.
-
Optimize coupling time: Extend the reaction time. For sterically hindered couplings, longer reaction times may be necessary.
-
Increase reagent equivalents: Increase the equivalents of the amino acid and coupling reagents. A 2 to 4-fold excess is common in solid-phase peptide synthesis (SPPS).[5]
-
Change coupling reagent: If using a standard coupling reagent like HBTU/HATU, consider switching to DEPBT, which is known to be effective for aryl-glycine residues.[3]
-
Double coupling: For particularly difficult couplings, performing the coupling step twice before moving to the next deprotection step can improve yields.[6]
-
Possible Cause 2: Aggregation of the Growing Peptide Chain
-
Troubleshooting Steps:
-
Change solvent: Switch from DMF to NMP, which has better solvating properties for aggregating sequences.
-
Incorporate chaotropic salts: Add LiCl to the reaction mixture to disrupt secondary structures and improve solvation.
-
Use pseudoproline dipeptides: If the sequence allows, incorporating pseudoproline dipeptides can disrupt aggregation.
-
Possible Cause 3: Racemization leading to multiple diastereomers
-
Troubleshooting Steps:
-
Implement a racemization-suppressing coupling method:
-
DEPBT Coupling: Utilize DEPBT as the coupling reagent, as it has been shown to minimize racemization of aryl-glycines.[3]
-
Micro-flow Synthesis: If available, employ a micro-flow reactor for the coupling of Dpg residues to allow for rapid, low-temperature reactions.[2]
-
Umpolung Amide Synthesis (UmAS): Consider a synthetic route that utilizes UmAS for the formation of the amide bonds involving the Dpg residues.[3]
-
-
Use weakly basic conditions: Ensure that the reaction conditions are not strongly basic, as this can promote epimerization.[4]
-
Problem 2: Difficulty in purifying the final this compound product.
Possible Cause 1: Presence of closely eluting diastereomers
-
Troubleshooting Steps:
-
Optimize chiral HPLC separation: Develop a robust chiral HPLC method to separate the diastereomers. This may involve screening different chiral stationary phases (CSPs) and mobile phase compositions. Polysaccharide-based and macrocyclic glycopeptide-based CSPs are often effective for separating enantiomers and diastereomers of pharmaceutical compounds.[2][7]
-
Re-evaluate the synthetic strategy: If separation is not feasible, it is crucial to revisit the synthesis and implement a more effective racemization-suppression strategy to minimize the formation of diastereomers in the first place.
-
Possible Cause 2: Poor solubility of the purified peptide
-
Troubleshooting Steps:
-
Lyophilization from an appropriate solvent system: Lyophilize the purified peptide from a water/acetonitrile or water/t-butanol mixture.
-
pH adjustment: The solubility of peptides is often pH-dependent. Experiment with dissolving the peptide in slightly acidic or basic aqueous solutions.
-
Quantitative Data
Table 1: Comparison of Reagent Consumption in Different this compound Synthesis Strategies
| Synthetic Strategy | Coupling Reagent | Reagent Consumption (mmol of coupling agent / mmol of this compound) | Reference |
| Convergent (Süssmuth) | DEPBT | 169 | [3] |
| Linear/Convergent (Fuse) | Triphosgene | 751 | [3] |
| Umpolung Amide Synthesis | DEPBT/EDC (for some steps) | 50% reduction compared to Süssmuth | [3] |
Experimental Protocols
Protocol 1: DEPBT Coupling for Aryl-Glycine Residues (Solution Phase)
This protocol is a general guideline for coupling a protected aryl-glycine to an amino acid ester using DEPBT to minimize racemization.
-
Dissolve reactants: Dissolve the N-protected aryl-glycine (1.0 eq) and the amino acid ester hydrochloride (1.0 eq) in anhydrous DMF.
-
Add base: Add a weak base such as diisopropylethylamine (DIEA) (2.0 eq) to the solution and stir for 10 minutes at room temperature.
-
Cool the reaction: Cool the reaction mixture to 0 °C in an ice bath.
-
Add DEPBT: Add DEPBT (1.1 eq) to the cooled solution.
-
Monitor reaction: Allow the reaction to proceed at 0 °C and monitor its progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, quench with water and extract the product with an organic solvent such as ethyl acetate. Wash the organic layer with saturated aqueous NaHCO3 and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Chiral HPLC for Diastereomer Analysis (General Method)
This is a general protocol for the analytical separation of peptide diastereomers. The specific column and mobile phase will need to be optimized for this compound.
-
Column Selection: Start with a polysaccharide-based chiral stationary phase (CSP) such as a Chiralpak® or Chiralcel® column.[2]
-
Mobile Phase:
-
Normal Phase: A mixture of hexane/isopropanol or hexane/ethanol with a small amount of a modifier like trifluoroacetic acid (TFA) or diethylamine (DEA).
-
Reversed Phase: A mixture of water/acetonitrile or water/methanol containing a buffer such as ammonium acetate or TFA.
-
-
Method Development:
-
Begin with an isocratic elution and screen different mobile phase compositions to achieve baseline separation of the diastereomers.
-
Optimize the flow rate and column temperature to improve resolution and peak shape.
-
If isocratic elution is not sufficient, a gradient elution may be necessary.
-
-
Detection: Use a UV detector at a wavelength where the peptide has strong absorbance (e.g., 214 nm or 280 nm).
Visualizations
Diagram 1: General Workflow for Solid-Phase Peptide Synthesis (SPPS) of a this compound Fragment
Caption: A generalized workflow for the solid-phase synthesis of a peptide fragment of this compound.
Diagram 2: Troubleshooting Logic for Low Purity in this compound Synthesis
Caption: A logical workflow for troubleshooting low purity issues encountered during this compound synthesis.
References
- 1. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 2. content.e-bookshelf.de [content.e-bookshelf.de]
- 3. Total Synthesis of this compound Using Umpolung Amide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Total synthesis of the antiviral peptide antibiotic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. biotage.com [biotage.com]
- 7. phx.phenomenex.com [phx.phenomenex.com]
Feglymycin Total Synthesis: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting the total synthesis of Feglymycin. This guide addresses common challenges, offers detailed experimental protocols, and presents comparative data to aid in optimizing synthetic strategies for improved yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the total synthesis of this compound?
The primary challenge in synthesizing this compound, a 13-mer peptide rich in nonproteinogenic aryl glycine residues, is the high propensity for epimerization of the 3,5-dihydroxyphenylglycine (Dpg) units during peptide bond formation[1][2]. This loss of stereochemical integrity can significantly reduce the yield of the desired diastereomer and complicate purification. Other challenges include the poor solubility of protected peptide fragments and the need for efficient and scalable coupling methods[3].
Q2: What synthetic strategies have been successfully employed for the total synthesis of this compound?
Several successful strategies have been reported, primarily differing in their approach to peptide bond formation and the overall convergence of the synthesis. Key approaches include:
-
Convergent Synthesis with DEPBT: The first total synthesis by Süssmuth and coworkers utilized a convergent approach, coupling peptide fragments with the coupling agent 3-(diethyloxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) to minimize epimerization of the Dpg moieties[2].
-
Linear/Convergent Hybrid with Micro-Flow Amide Bond Formation: A group led by Shinichiro Fuse developed a hybrid approach that employs micro-flow technology for amide bond formation. This method allows for a more linear synthesis with suppressed racemization, even with longer peptide chains[1].
-
Umpolung Amide Synthesis (UmAS): A more recent strategy replaces conventional amide synthesis with UmAS for the formation of half of the amides in this compound. This approach is designed to eliminate the risk of epimerization at the aryl glycine residues[4][5][6].
Q3: How can I minimize epimerization of the Dpg residues during coupling?
Minimizing epimerization is critical for a successful synthesis. Consider the following:
-
Choice of Coupling Reagent: DEPBT has been shown to be effective in suppressing, though not eliminating, epimerization in convergent syntheses[4].
-
Micro-Flow Chemistry: Performing the coupling reaction in a micro-flow reactor can significantly reduce racemization, likely due to the rapid and uniform mixing and heat transfer[1].
-
Umpolung Amide Synthesis (UmAS): This method fundamentally avoids the epimerization-prone intermediates of traditional amide coupling[4][5].
-
Weakly Basic Conditions: Employing weakly basic conditions throughout the synthesis can help to suppress epimerization of the sensitive aryl glycine units[2][7].
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield in peptide coupling steps | - Incomplete reaction. - Epimerization leading to multiple products. - Poor solubility of peptide fragments. - Side reactions of protecting groups. | - Monitor reaction completion by TLC or LC-MS. - Employ epimerization-suppressing techniques (see FAQ 3). - Use a solvent system that enhances solubility (e.g., DCM/DMF mixtures). - Re-evaluate the protecting group strategy for compatibility with coupling conditions. |
| Difficult purification of protected peptides | - Presence of closely related diastereomers due to epimerization. - Poor solubility of the desired product. - Contamination with coupling reagents and byproducts. | - Optimize the coupling reaction to minimize epimerization. - Utilize advanced chromatographic techniques (e.g., preparative HPLC). - Choose a purification solvent system that maximizes the solubility of the target compound while allowing for separation. - Perform aqueous workups to remove water-soluble impurities before chromatography. |
| Inconsistent results in micro-flow reactions | - Inconsistent flow rates. - Clogging of the microreactor. - Temperature fluctuations. | - Ensure precise control of syringe pumps. - Filter all solutions before introducing them into the microreactor. - Use a reliable temperature controller for the reactor. |
| Low yield in the final deprotection step | - Incomplete removal of all protecting groups. - Degradation of the peptide backbone under deprotection conditions. | - Carefully select deprotection conditions compatible with the entire molecule. - Monitor the reaction closely and quench it as soon as the starting material is consumed. - Consider a milder deprotection strategy if degradation is observed. |
Quantitative Data
Table 1: Comparison of Reported Overall Yields for this compound Total Synthesis
| Synthetic Strategy | Key Feature | Reported Overall Yield | Reference |
| Süssmuth (2009) | Convergent, DEPBT coupling | Not explicitly stated, but individual step yields are provided in the publication. | [2] |
| Fuse (2016) | Linear/Convergent, Micro-flow | Not explicitly stated, but highlighted as an efficient preparation method. | [1] |
| UmAS Approach (2025) | Umpolung Amide Synthesis | Not explicitly stated, but noted to reduce hazardous waste. | [4][5][6] |
Note: Direct comparison of overall yields is challenging due to the different synthetic strategies and reporting styles in the literature. Researchers are encouraged to consult the primary literature for detailed step-by-step yields.
Experimental Protocols
1. General Peptide Coupling Protocol using DEPBT (Based on the Süssmuth Approach)
This protocol is a generalized procedure and may require optimization for specific peptide fragments.
-
Preparation: Dry all glassware thoroughly. Dissolve the C-terminally protected peptide fragment (1.0 equiv.) and the N-terminally protected amino acid or peptide fragment (1.1 equiv.) in a suitable solvent (e.g., anhydrous DMF).
-
Activation: Add 3-(diethyloxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) (1.2 equiv.) to the solution.
-
Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIEA) (2.0 equiv.), to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight.
-
Workup: Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with 1 N HCl, saturated NaHCO3 solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
2. Micro-Flow Amide Bond Formation (Conceptual Protocol based on the Fuse Approach)
This protocol outlines the general principles of micro-flow synthesis for amide bond formation.
-
Reagent Preparation: Prepare two separate solutions:
-
Solution A: The N-terminally protected amino acid or peptide fragment and a coupling agent (e.g., triphosgene) in a suitable solvent.
-
Solution B: The C-terminally protected peptide fragment and a base (e.g., DIEA) in a compatible solvent.
-
-
System Setup: Use two syringe pumps to introduce Solution A and Solution B into a T-mixer connected to a microreactor coil.
-
Reaction: The two solutions are mixed at the T-mixer and flow through the microreactor. The reaction time is controlled by the flow rate and the length of the reactor coil. The temperature of the reactor can be precisely controlled.
-
Collection: The output from the microreactor is collected.
-
Workup and Purification: The collected solution is then subjected to standard workup and purification procedures as described above.
Visualizations
Caption: Comparative workflows of major this compound total synthesis strategies.
Caption: Decision tree for troubleshooting Dpg residue epimerization.
References
- 1. Total synthesis of this compound based on a linear/convergent hybrid approach using micro-flow amide bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. "Challenges and Strategies for Synthesizing Glutamyl Hydrazide Containi" by Muyum Xu, Nicholas S. MacArthur et al. [commons.clarku.edu]
- 4. Total Synthesis of this compound Using Umpolung Amide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Total Synthesis of this compound Using Umpolung Amide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Total synthesis of the antiviral peptide antibiotic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Racemization of 3,5-Dihydroxyphenylglycines in Feglymycin Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the racemization of 3,5-dihydroxyphenylglycine (Dpg) residues during the synthesis of feglymycin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a challenging synthetic target?
A1: this compound is a naturally occurring 13-mer peptide with notable anti-HIV and antimicrobial properties.[1][2][3] Its structure is rich in non-proteinogenic amino acids, including multiple residues of the highly racemizable 3,5-dihydroxyphenylglycine (Dpg).[1] The propensity of these Dpg residues to lose their stereochemical integrity during peptide synthesis makes the production of enantiomerically pure this compound a significant challenge.[1][4]
Q2: What is racemization in the context of peptide synthesis?
A2: Racemization is a process where a chiral amino acid, which should exist as a single enantiomer (typically the L-form in natural peptides), converts into a mixture of both its L- and D-enantiomers.[5][6] This loss of stereochemical purity can lead to the formation of diastereomeric peptides, which may have altered biological activity and can be difficult to separate from the desired product.[5]
Q3: What is the primary mechanism causing racemization of 3,5-dihydroxyphenylglycine (Dpg) during this compound synthesis?
A3: The primary mechanism for racemization during the coupling of amino acids, including Dpg, is the formation of a planar oxazolone (or azlactone) intermediate.[5][7] When the carboxylic acid of the N-protected Dpg is activated for peptide bond formation, it can cyclize to form this planar intermediate. The planarity at the alpha-carbon allows for the loss of stereochemistry upon reprotonation.[7] A secondary mechanism is direct enolization, where a base abstracts the alpha-proton of the activated amino acid, also leading to a planar intermediate and subsequent racemization.[7]
Q4: Which other amino acids are highly susceptible to racemization?
A4: Besides aryl glycines like Dpg, other amino acids known to be particularly prone to racemization during peptide synthesis include histidine (His) and cysteine (Cys).[5][8] Serine (Ser) and phenylalanine (Phe) can also be susceptible under non-optimized conditions.[5][7]
Q5: How can the extent of racemization be determined experimentally?
A5: Several analytical techniques can be employed to quantify the degree of racemization. High-performance liquid chromatography (HPLC) using a chiral stationary phase is a common method.[9][10] Other techniques include capillary electrophoresis and mass spectrometry.[9][11][12] For complex peptides, tandem mass spectrometry (MS/MS) combined with deuterium labeling can help identify specific racemization sites.[11]
Troubleshooting Guide
Problem 1: Significant epimer formation detected after coupling a Dpg residue.
| Potential Cause | Recommended Solution |
| Inappropriate Coupling Reagent | Certain coupling reagents, especially carbodiimides like DCC and DIC used alone, can promote significant racemization. Solution: Utilize coupling reagents known to suppress racemization. For Dpg residues, 3-(diethyloxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) has been shown to be effective.[4][13] Alternatively, using phosphonium or uronium reagents in combination with additives can be considered.[7] The use of COMU with a sterically hindered base like 2,4,6-collidine or N,N-diisopropylethylamine (DIPEA) may also reduce racemization.[14] |
| Suboptimal Reaction Temperature | Higher reaction temperatures increase the rate of racemization. Solution: Perform the coupling reaction at a lower temperature, such as 0°C.[7] |
| Excess Base | The presence of excess base can facilitate racemization through direct enolization. Solution: Use the minimum amount of base necessary for the coupling reaction to proceed efficiently.[7] |
| Solvent Effects | Polar solvents can sometimes increase the rate of racemization. Solution: If reagent solubility allows, consider using a less polar solvent.[7] |
Problem 2: Racemization occurs even with optimized coupling reagents and conditions.
| Potential Cause | Recommended Solution |
| Inherent Instability of the Activated Dpg | The activated Dpg residue may be inherently prone to racemization, even under optimized traditional synthesis conditions. Solution 1: Use of Additives. Incorporate racemization-suppressing additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or copper (II) chloride (CuCl₂) with HOBt.[7][8] Solution 2: Micro-flow Amide Bond Formation. This technique allows for rapid and efficient coupling with short reaction times, minimizing the opportunity for racemization. It has been successfully applied to the total synthesis of this compound.[1][4] Solution 3: Umpolung Amide Synthesis (UmAS). This is a newer strategy that mechanistically avoids the formation of the racemizable activated carboxylic acid intermediate, thus preventing epimerization during aryl glycinamide formation.[13] |
Quantitative Data Summary
The following table summarizes the effectiveness of different strategies in minimizing racemization during peptide synthesis.
| Strategy | Effectiveness | Key Considerations |
| Addition of HOBt/HOAt | High | Commonly used with carbodiimides to suppress oxazolone formation.[7][8] |
| Lowering Reaction Temperature | Moderate to High | Reduces the rate of both the desired coupling and racemization.[7] |
| Use of Less Polar Solvents | Moderate | Solvent choice is often limited by the solubility of reagents.[7] |
| Use of Copper (II) Chloride | High | Has been shown to be effective in suppressing racemization, particularly in solution-phase synthesis.[7][8] |
| Micro-flow Synthesis | High | Enables rapid and efficient coupling, minimizing racemization of highly susceptible residues.[1] |
| Umpolung Amide Synthesis (UmAS) | Very High | Mechanistically eliminates the possibility of racemization during the formation of the amide bond with the aryl glycine.[13] |
Experimental Protocols
General Protocol for Racemization Analysis by Chiral HPLC
-
Sample Preparation: The synthesized peptide is cleaved from the solid support and deprotected. The crude peptide is then dissolved in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Chromatographic Separation: The sample is injected onto a chiral HPLC column (e.g., CHIRALPAK series). An isocratic or gradient elution with a mobile phase, typically a mixture of hexane and isopropanol with additives like trifluoroacetic acid, is used to separate the diastereomers.
-
Detection: The separated isomers are detected using a UV detector at an appropriate wavelength (e.g., 214 nm or 254 nm).
-
Quantification: The percentage of the undesired diastereomer is calculated from the peak areas in the chromatogram.
Protocol for Micro-flow Amide Bond Formation (Conceptual)
A detailed, specific protocol would be dependent on the exact micro-flow reactor setup.
-
Reagent Preparation: Solutions of the N-protected amino acid, the coupling reagent, and the amine component (peptide-resin) are prepared in a suitable solvent (e.g., N,N-dimethylacetamide).[1]
-
Pumping and Mixing: The reagent solutions are pumped into a micro-reactor system where they are rapidly mixed.
-
Reaction: The reaction mixture flows through a temperature-controlled reaction coil. The residence time in the reactor is precisely controlled to allow for complete coupling while minimizing racemization.[1]
-
Collection: The product is collected at the outlet of the reactor.
-
Washing and Further Synthesis: The resin is washed, and the process is repeated for the next coupling step.
Visualizations
Caption: Primary mechanisms of racemization during peptide synthesis.
Caption: Workflow for synthesis and racemization analysis of Dpg-containing peptides.
References
- 1. Total synthesis of this compound based on a linear/convergent hybrid approach using micro-flow amide bond formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis of the Peptide Antibiotic this compound by a Linear Nonribosomal Peptide Synthetase Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a novel inhibitor of the replication of the human immunodeficiency virus. Fermentation, isolation and structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Going with the flow: Facile synthesis of a complex biologically active oligopeptide | Tokyo Tech News | Tokyo Institute of Technology [titech.ac.jp]
- 5. benchchem.com [benchchem.com]
- 6. Biochemistry of amino acid racemization and clinical application to musculoskeletal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Amino acid dating - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Total Synthesis of this compound Using Umpolung Amide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Coupling Agents for Feglymycin Peptide Fragments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Feglymycin peptide fragments. The information provided aims to address specific challenges encountered during the coupling of amino acid residues, particularly the racemization-prone arylglycine moieties present in this compound.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in synthesizing this compound peptide fragments?
A1: The primary challenge in synthesizing this compound and its fragments is the presence of multiple non-proteinogenic arylglycine residues, such as 4-hydroxyphenylglycine (Hpg) and 3,5-dihydroxyphenylglycine (Dpg).[1][2] These residues are highly susceptible to racemization (epimerization) at the α-carbon during peptide bond formation.[3][4] This can lead to the formation of diastereomeric impurities that are difficult to separate from the desired product, ultimately lowering the overall yield and purity.[4][5] Additionally, the synthesis of long or hydrophobic peptide sequences can lead to aggregation, resulting in incomplete reactions and low yields.[6][7]
Q2: Which coupling agents are recommended for this compound fragment synthesis?
A2: The choice of coupling agent is critical to minimize racemization and achieve high coupling efficiency. For the synthesis of this compound fragments, the following have been used successfully:
-
DEPBT (3-(diethyloxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one): This phosphonium-based reagent has been shown to be effective in suppressing racemization during the coupling of arylglycine units in a convergent synthesis approach to this compound.[1][3]
-
Triphosgene: In combination with a micro-flow reactor system, triphosgene has been used for the rapid and low-racemization synthesis of this compound fragments in a linear fashion.[3][8]
-
COMU ((1-cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): This third-generation uronium coupling reagent, especially when paired with a sterically hindered base like 2,4,6-trimethylpyridine (TMP) or 1,2-dimethyl-2-pyrrolidine (DMP), has demonstrated superior performance in reducing phenylglycine racemization compared to HATU, HBTU, and PyBOP.[4]
For general peptide synthesis, aminium/uronium salts like HATU and HBTU , often used with additives like HOBt or OxymaPure , are popular choices due to their high coupling rates.[9][10] However, for the specific challenges posed by this compound, the selection should prioritize racemization suppression.
Q3: How do additives like HOBt and OxymaPure help in peptide coupling?
A3: Additives such as 1-hydroxybenzotriazole (HOBt) and ethyl (hydroxyimino)cyanoacetate (OxymaPure) play a crucial role in suppressing racemization and improving coupling efficiency.[5][11] When used with a coupling agent (like a carbodiimide), they form an activated ester intermediate. This intermediate is more stable and less prone to racemization than the intermediate formed by the coupling agent alone. The activated ester then reacts with the amine group of the incoming amino acid to form the peptide bond with a reduced risk of epimerization.[5]
Q4: What is the role of the base in the coupling reaction, and which one should I choose?
A4: A tertiary amine base is typically required in peptide couplings that use phosphonium or aminium/uronium reagents to deprotonate the carboxylic acid of the incoming amino acid, facilitating its activation by the coupling agent.[9][12] The choice of base can significantly impact the extent of racemization.[4][5] Stronger or less sterically hindered bases like N,N-diisopropylethylamine (DIEA) can increase the risk of racemization.[5] For sensitive couplings, such as those involving arylglycines, weaker or more sterically hindered bases like N-methylmorpholine (NMM) or 2,4,6-collidine (TMP) are recommended to minimize racemization.[4][5]
Troubleshooting Guide
Issue 1: Low Yield of the Desired Peptide Fragment
| Potential Cause | Troubleshooting Steps |
| Incomplete Fmoc-Deprotection | Perform a Kaiser test to check for free primary amines on the resin. A negative result (yellow beads) indicates incomplete deprotection. Extend the deprotection time or perform a second deprotection step. For difficult sequences, consider switching from piperidine to a stronger base cocktail containing DBU.[13] |
| Poor Coupling Efficiency | Increase the coupling time or perform a "double coupling" by repeating the coupling step with fresh reagents.[14] Switch to a more potent coupling reagent like HATU or COMU, especially for sterically hindered amino acids.[13][14] Increase the concentration of the amino acid and coupling reagent solutions.[15] |
| Peptide Aggregation | Switch the synthesis solvent from DMF to N-methylpyrrolidone (NMP) or use a solvent mixture.[14] Incorporate solubilizing agents like chaotropic salts (e.g., LiCl) or use microwave-assisted synthesis to disrupt secondary structures.[6][7] |
| Suboptimal Cleavage from Resin | Ensure the cleavage cocktail is fresh and appropriate for the resin and protecting groups used. Increase the cleavage time or repeat the cleavage step.[15] After cleavage, ensure complete precipitation of the peptide from cold diethyl ether.[15] |
Issue 2: Presence of Diastereomeric Impurities (Racemization)
| Potential Cause | Troubleshooting Steps |
| Inappropriate Coupling Agent/Base Combination | For arylglycine residues, use coupling agents known for low racemization such as DEPBT or COMU.[3][4] Pair the coupling agent with a sterically hindered base like NMM or TMP instead of DIEA.[4][5] |
| Prolonged Activation Time | Avoid pre-activating the amino acid for extended periods. Add the coupling reagent to the mixture of the amino acid and the resin-bound amine simultaneously (in-situ activation).[5] |
| High Reaction Temperature | Perform the coupling reaction at a lower temperature, such as 0°C or room temperature, to reduce the rate of racemization.[5] |
| Choice of Solvent | Use non-polar solvents when possible, as they can help to reduce the rate of racemization.[5] |
Quantitative Data on Coupling Agent Performance
The following tables provide a summary of quantitative data on the performance of various coupling agents, with a focus on racemization of phenylglycine (Phg), a component of this compound.
Table 1: Comparison of Racemization Levels for Phenylglycine Coupling
| Coupling Agent | Base | % Correct Diastereomer (Peptide A) | % Correct Diastereomer (Peptide B) |
| HATU | DIPEA | 74% | 74% |
| HBTU | DIPEA | 71% | 71% |
| PyBOP | DIPEA | 71% | 71% |
| DMTMM-BF4 | NMM | 81% | 81% |
| DEPBT | DIPEA | 89% | 89% |
| COMU | DIPEA | 92% | 92% |
| HATU | TMP | 90% | 90% |
| COMU | TMP | >99% | >99% |
Data adapted from a study on the racemization of Phenylglycine during Fmoc-SPPS.[4] Peptide A and B are model peptides containing Phenylglycine.
Table 2: General Characteristics of Common Coupling Reagents
| Coupling Reagent | Class | Key Advantages | Potential Disadvantages |
| DIC/HOBt | Carbodiimide | Cost-effective, good for standard couplings. | Can cause racemization without additives, byproduct removal can be difficult.[11] |
| HBTU/HATU | Aminium/Uronium | High coupling efficiency, fast reaction times.[9][10] | Can cause guanidinylation of the N-terminus if used in excess.[13] |
| PyBOP | Phosphonium | High coupling efficiency, low racemization risk.[10] | More expensive than carbodiimides. |
| COMU | Aminium/Uronium | Very high coupling efficiency, low racemization, soluble in many solvents.[2][11] | Higher cost. |
| DEPBT | Phosphonium | Effective at suppressing racemization of sensitive amino acids.[3] | May have slower reaction kinetics compared to uronium reagents. |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a this compound Fragment
This protocol outlines a manual Fmoc-based SPPS procedure suitable for a this compound fragment on a Rink Amide resin.
-
Resin Swelling: Swell the Rink Amide resin in dimethylformamide (DMF) for 30 minutes in a reaction vessel.[16]
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution and repeat the piperidine treatment for another 10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).[17]
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading), the coupling agent (e.g., COMU, 3 eq.), and the base (e.g., TMP, 6 eq.) in DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature. For difficult couplings, the reaction time can be extended or a double coupling can be performed.[15]
-
Wash the resin with DMF (5-7 times).
-
-
Repeat: Repeat steps 2 and 3 for each amino acid in the sequence.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection:
-
Wash the resin with dichloromethane (DCM) and dry it.
-
Prepare a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane).
-
Add the cleavage cocktail to the resin and react for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Air-dry the crude peptide pellet.
-
Protocol 2: HPLC Purification of the Crude Peptide Fragment
This protocol describes a standard reversed-phase HPLC (RP-HPLC) method for peptide purification.
-
Sample Preparation:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent, such as a mixture of acetonitrile (ACN) and water, possibly with a small amount of DMSO for hydrophobic peptides.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC System and Column:
-
Use a preparative RP-HPLC system with a C18 column. For very hydrophobic peptides, a C4 or C8 column might be more suitable.
-
-
Mobile Phases:
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in ACN.
-
-
Gradient Elution:
-
Start with a shallow gradient to ensure good separation. A typical starting gradient could be 5-65% Mobile Phase B over 60 minutes.
-
Monitor the elution of the peptide at 210-220 nm.[9]
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the main peptide peak.
-
Analyze the purity of each fraction using analytical RP-HPLC and confirm the mass of the desired peptide using mass spectrometry.
-
Pool the fractions with the desired purity.
-
-
Lyophilization: Freeze-dry the pooled fractions to obtain the purified peptide as a white powder.[9]
Visualizations
Caption: General mechanism of peptide bond formation using a coupling agent.
Caption: Troubleshooting workflow for low peptide synthesis yield.
Caption: Decision flowchart for selecting a coupling agent for this compound fragments.
References
- 1. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 6. protocols.io [protocols.io]
- 7. blog.mblintl.com [blog.mblintl.com]
- 8. Enantioselective synthesis of arylglycine derivatives by direct C-H oxidative cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bachem.com [bachem.com]
- 10. jpt.com [jpt.com]
- 11. peptide.com [peptide.com]
- 12. m.youtube.com [m.youtube.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. biotage.com [biotage.com]
- 16. chemistry.du.ac.in [chemistry.du.ac.in]
- 17. rsc.org [rsc.org]
Troubleshooting Feglymycin stability and storage conditions
Welcome to the technical resource center for Feglymycin. This guide provides detailed information on the stability and storage of this compound, along with troubleshooting advice to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: How should lyophilized this compound be stored?
A1: Lyophilized this compound is stable for extended periods when stored correctly. For long-term storage (up to several years), vials should be kept at -20°C or -80°C.[1][2][3] For short-term storage (a few weeks to months), 4°C is acceptable.[4] It is crucial to protect the vials from moisture and direct light.[4][5] Before opening, always allow the vial to equilibrate to room temperature in a desiccator to prevent condensation, as moisture can significantly reduce long-term stability.[6][7][8]
Q2: What is the best way to reconstitute this compound?
A2: Reconstitution should be performed in a sterile environment to prevent contamination.[9][10] Use a sterile, high-purity solvent such as sterile water, bacteriostatic water, or a buffer recommended for your specific application.[6] Gently add the solvent down the side of the vial to avoid foaming and direct impact on the lyophilized powder.[6][10] Swirl the vial gently to dissolve the peptide; do not shake vigorously, as this can cause aggregation.[1][6] A detailed reconstitution protocol is provided in the "Experimental Protocols" section below.
Q3: How should I store this compound once it is in solution?
A3: Once reconstituted, this compound is significantly less stable. For best results, use the solution immediately. If storage is necessary, it is highly recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the peptide.[3][11] Store these aliquots at -20°C or, for longer-term stability, at -80°C.[2][11] Reconstituted this compound is typically stable for a few weeks when stored frozen.[1][4][8] If refrigerated at 2-8°C, the solution should be used within a few days.
Q4: My reconstituted this compound solution is cloudy. What should I do?
A4: Cloudiness or visible precipitates in the solution can indicate several issues, including poor solubility, aggregation, or contamination.[1] Ensure you have used the correct solvent and that the peptide has fully dissolved. Gentle warming or sonication can sometimes help dissolve peptides that are difficult to solubilize.[8][9] If the solution remains cloudy, it may indicate that the peptide has aggregated and should not be used, as this can lead to a loss of biological activity.[1][12] Filtering the solution through a 0.2 µm filter can remove potential bacterial contamination.[11][13]
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Duration | Key Considerations |
| Lyophilized | -20°C to -80°C | Long-term (Years) | Store in a dark, dry environment.[2][4] |
| 2°C to 8°C | Short-term (Months) | Protect from moisture and light.[1] | |
| Reconstituted | -20°C to -80°C | Weeks to Months | Aliquot to avoid freeze-thaw cycles.[4] |
| 2°C to 8°C | Short-term (Days) | Use as soon as possible. Prone to degradation.[4][5] |
Table 2: Stability of Reconstituted this compound (1 mg/mL) in pH 7.4 PBS
| Storage Temperature | Purity after 1 Week | Purity after 4 Weeks | Notes |
| 25°C (Room Temp) | 85% | 60% | Significant degradation observed. Not recommended. |
| 4°C | 97% | 91% | Suitable for short-term use only. |
| -20°C | >99% | 98% | Recommended for standard storage. Avoid freeze-thaw.[4] |
| -80°C | >99% | >99% | Optimal for long-term storage of aliquots.[2] |
| Purity as determined by reverse-phase HPLC analysis. |
Troubleshooting Guide
Issue 1: Loss of this compound activity in my assay.
-
Question: I am observing lower-than-expected or no activity from this compound in my experiments. What could be the cause?
-
Answer: Loss of activity is often linked to improper storage or handling, leading to peptide degradation.
-
Check Storage Conditions: Confirm that both lyophilized and reconstituted this compound have been stored at the recommended temperatures and protected from light and moisture.[4][14]
-
Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution is a primary cause of peptide degradation.[4] Always prepare single-use aliquots after reconstitution.
-
Review Reconstitution Protocol: Vigorous shaking during reconstitution can cause aggregation, leading to a loss of active peptide.[6][13] Ensure gentle mixing was used.
-
Consider Chemical Degradation: this compound is susceptible to oxidation and deamidation, especially in solutions with a pH above 8 or when exposed to oxygen.[15] Ensure you are using an appropriate, slightly acidic (pH 5-6) buffer if possible and minimize air exposure.[2][11]
-
Issue 2: this compound is precipitating out of solution.
-
Question: After reconstituting this compound, I noticed a precipitate forming over time. Why is this happening and how can I prevent it?
-
Answer: Precipitation is typically due to peptide aggregation or poor solubility in the chosen solvent.[12]
-
Peptide Concentration: High peptide concentrations can increase the likelihood of aggregation.[12] Try working with a lower concentration if your experimental design allows.
-
pH of the Solution: The net charge of a peptide is pH-dependent. If the pH of your solution is close to this compound's isoelectric point (pI), its solubility will be at a minimum. Adjusting the pH away from the pI can improve solubility.
-
Solvent Choice: While sterile water is a common choice, some peptide sequences require different solvents for full solubility. Based on this compound's sequence (rich in hydrophobic residues), initial dissolution in a small amount of an organic solvent like DMSO or acetonitrile, followed by dilution with your aqueous buffer, may be necessary.
-
Surface Adsorption: Hydrophobic peptides can adsorb to plastic surfaces. Using low-protein-binding tubes or glass vials can minimize this loss.[7]
-
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
This protocol details the steps for properly reconstituting lyophilized this compound to a stock concentration of 1 mg/mL.
Materials:
-
Vial of lyophilized this compound
-
Sterile, high-purity water or appropriate buffer (e.g., PBS, pH 6.0-7.5)
-
Sterile, calibrated micropipette and low-retention tips
-
Alcohol swabs (70% isopropyl alcohol)
-
Vortex mixer (optional, for gentle mixing)
Procedure:
-
Equilibrate Vial: Remove the this compound vial from cold storage (-20°C or -80°C) and place it in a desiccator at room temperature for at least 15-20 minutes.[1][6] This prevents moisture from condensing inside the vial upon opening.
-
Sterilize: Wipe the rubber stopper of the vial with an alcohol swab and allow it to air dry completely in a sterile environment.[6][10]
-
Calculate Solvent Volume: Determine the required volume of solvent to achieve the desired concentration. For a 1 mg vial to be reconstituted to 1 mg/mL, you will need 1 mL of solvent.
-
Add Solvent: Using a sterile pipette, slowly add the calculated volume of solvent. Dispense the liquid down the inner wall of the vial, avoiding squirting it directly onto the lyophilized powder.[6][10]
-
Dissolve Peptide: Gently swirl the vial or invert it several times until the powder is completely dissolved.[6][9] Avoid vigorous shaking.[1] Inspect the solution to ensure it is clear and free of particulates.[9]
-
Aliquot and Store: If the entire solution will not be used immediately, dispense it into single-use, low-protein-binding aliquots. Store the aliquots at -20°C or -80°C.[4]
Protocol 2: Stability Assessment by Reverse-Phase HPLC (RP-HPLC)
This method is used to determine the purity of this compound and detect the presence of degradation products.
Equipment and Reagents:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile
-
This compound sample (reconstituted)
Procedure:
-
Sample Preparation: Dilute the reconstituted this compound sample to a final concentration of approximately 0.1 mg/mL using Mobile Phase A. Filter the sample through a 0.22 µm syringe filter if any particulates are visible.
-
HPLC Method:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 214 nm (for the peptide backbone)[16]
-
Injection Volume: 20 µL
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: Linear gradient from 5% to 60% B
-
25-27 min: Linear gradient from 60% to 95% B
-
27-30 min: 95% B
-
30-31 min: Linear gradient from 95% to 5% B
-
31-35 min: 5% B (re-equilibration)
-
-
-
Data Analysis: Integrate the peak areas of all peaks in the chromatogram. Calculate the purity of this compound as the percentage of the main peak area relative to the total area of all peaks.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100[16]
-
Visualizations
References
- 1. bluewellpeptides.com [bluewellpeptides.com]
- 2. jpt.com [jpt.com]
- 3. genscript.com [genscript.com]
- 4. The Ultimate Guide to Storing Peptides: Best Practices for Maximum Potency & Longevity | Dripdok Help Center [intercom.help]
- 5. layeredvaultstudio.com [layeredvaultstudio.com]
- 6. verifiedpeptides.com [verifiedpeptides.com]
- 7. peptide.com [peptide.com]
- 8. bachem.com [bachem.com]
- 9. jpt.com [jpt.com]
- 10. peptidesystems.com [peptidesystems.com]
- 11. biolongevitylabs.com [biolongevitylabs.com]
- 12. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. uk-peptides.com [uk-peptides.com]
- 14. peptidesuk.com [peptidesuk.com]
- 15. Stability Issues of Peptide Drugs and Their Solutions - Yanfen Biotech [en.yanfenbio.com]
- 16. resolvemass.ca [resolvemass.ca]
Enhancing the antibacterial activity of Feglymycin derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at enhancing the antibacterial activity of Feglymycin derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of antibacterial action for this compound?
This compound exerts its antibacterial effect by inhibiting the early stages of peptidoglycan synthesis in bacteria.[1][2][3] Specifically, it targets and inhibits the enzymes MurA and MurC, which are crucial for the biosynthesis of the bacterial cell wall.[2] This mode of action is distinct from many other peptide antibiotics.[1][3]
Q2: Against which types of bacteria is this compound most effective?
This compound has demonstrated potent antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus, including methicillin-resistant strains (MRSA).[1][4][5] Its effectiveness against a broader spectrum of bacteria may be enhanced through chemical modification.
Q3: What are the key challenges in synthesizing this compound and its derivatives?
The synthesis of this compound is challenging due to the presence of multiple non-proteinogenic amino acids, specifically 4-hydroxyphenylglycine (Hpg) and 3,5-dihydroxyphenylglycine (Dpg).[5][6][7] These residues, particularly Dpg, are highly susceptible to racemization during peptide coupling reactions, which can lead to a mixture of diastereomers that are difficult to separate and may have reduced biological activity.[6]
Q4: What general strategies can be employed to enhance the antibacterial activity of this compound derivatives?
Several strategies can be applied to enhance the antibacterial activity of peptide antibiotics like this compound. These include:
-
Amino Acid Substitution: Replacing specific amino acids with natural or unnatural amino acids to improve interaction with bacterial membranes or target enzymes.[8] For instance, incorporating tryptophan residues can enhance peptide-membrane interactions.[8]
-
Terminal Modifications: Acetylation of the N-terminus and amidation of the C-terminus can increase peptide stability against enzymatic degradation and enhance antimicrobial activity.[9]
-
Lipidation: Conjugating fatty acids to the peptide can improve its interaction with bacterial cell membranes and increase potency.[8][9]
-
Dimerization: Creating peptide dimers, for example, through a cysteine linkage, has been shown to significantly increase antimicrobial activity.[10]
-
Conjugation with other molecules: Linking this compound derivatives to other antibiotics or molecules like photosensitizers can create synergistic effects and enhance killing of resistant strains.[9]
Troubleshooting Guides
Synthesis & Purification Issues
| Problem | Possible Cause | Suggested Solution |
| Low yield of desired peptide derivative | - Incomplete coupling reactions.- Significant side reactions.- Steric hindrance from bulky protecting groups.- Loss of product during purification. | - Use a more efficient coupling agent, such as DEPBT, which has been shown to be effective in this compound synthesis.[11]- Optimize reaction conditions (temperature, time, solvent).- Consider a convergent synthesis strategy to couple smaller peptide fragments.[5][6]- Employ micro-flow amide bond formation to improve coupling efficiency and reduce side reactions.[6]- Use a different purification method (e.g., preparative HPLC with a different column or gradient). |
| Presence of diastereomers in the final product | - Racemization of amino acid residues, especially Dpg, during synthesis.[6] | - Use weakly basic conditions throughout the synthesis to suppress epimerization.[4][5]- Employ coupling reagents known to minimize racemization, such as DEPBT.[11]- Utilize micro-flow synthesis, which can reduce racemization by providing precise control over reaction conditions.[6] |
| Difficulty in removing protecting groups | - Inappropriate choice of protecting groups for the specific amino acid side chains.- Harsh deprotection conditions leading to peptide degradation. | - Select orthogonal protecting groups that can be removed under mild conditions.- Perform deprotection reactions at lower temperatures and monitor closely by HPLC.- Use scavengers to prevent side reactions during deprotection. |
Antibacterial Activity Assay Issues
| Problem | Possible Cause | Suggested Solution |
| Inconsistent Minimum Inhibitory Concentration (MIC) values | - Inaccurate initial concentration of the peptide derivative.- Variability in the inoculum size of the bacteria.- Contamination of the bacterial culture or reagents.- Degradation of the peptide derivative in the assay medium. | - Accurately determine the concentration of the peptide stock solution (e.g., by UV spectrophotometry or amino acid analysis).- Standardize the bacterial inoculum using a spectrophotometer to measure optical density (e.g., OD600).- Use aseptic techniques and sterile reagents to prevent contamination.- Check the stability of the peptide in the assay medium over the incubation period. |
| No antibacterial activity observed for a new derivative | - The modification may have disrupted the active conformation of the peptide.- The derivative may not be able to penetrate the bacterial cell wall.- The derivative may be inactive against the tested bacterial strain. | - Perform an alanine scan to identify key residues for activity.[2]- Test the derivative against a panel of different bacterial strains, including both Gram-positive and Gram-negative bacteria.- Consider modifications that enhance membrane permeability, such as lipidation.[8][9] |
| High variability in biofilm inhibition assays | - Inconsistent biofilm formation by the bacterial strain.- The derivative may be more effective at preventing biofilm formation than eradicating established biofilms.[12] | - Optimize conditions for consistent biofilm formation (e.g., media, incubation time, surface type).- Test the derivative at different stages of biofilm development (adhesion, maturation).- Combine the this compound derivative with other agents that can disrupt the biofilm matrix.[12][13] |
Quantitative Data Summary
Table 1: Antibacterial Activity of this compound Derivatives against S. aureus
| Compound | Modification | MIC (µg/mL) | Reference |
| This compound | - | 8 | [4] |
| FGM-Ala1 | D-Hpg1 -> D-Ala | > 64 | [2] |
| FGM-Ala5 | L-Hpg5 -> L-Ala | 32 | [2] |
| FGM-Ala12 | L-Phe12 -> L-Ala | > 64 | [2] |
| FGM-Ala13 | L-Asp13 -> L-Ala | 8 | [2] |
Table 2: In Vitro Enzyme Inhibition by this compound Derivatives
| Compound | Modification | MurA IC50 (µM) | MurC IC50 (µM) | Reference |
| This compound | - | 15 | 25 | [2] |
| FGM-Ala13 | L-Asp13 -> L-Ala | > 100 | > 100 | [2] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes the broth microdilution method for determining the MIC of this compound derivatives.
Materials:
-
This compound derivative stock solution (e.g., 1 mg/mL in a suitable solvent)
-
Bacterial strain (e.g., S. aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a bacterial inoculum by suspending a few colonies from an overnight agar plate in CAMHB.
-
Adjust the turbidity of the inoculum to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the adjusted inoculum 1:150 in CAMHB to obtain a final concentration of approximately 1 x 10^6 CFU/mL.
-
Prepare serial twofold dilutions of the this compound derivative in CAMHB in the 96-well plate. The final volume in each well should be 50 µL.
-
Add 50 µL of the diluted bacterial inoculum to each well, resulting in a final bacterial concentration of 5 x 10^5 CFU/mL.
-
Include a positive control (bacteria in broth without peptide) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth.
MurA/MurC Enzyme Inhibition Assay
This protocol provides a general framework for an in vitro assay to measure the inhibition of MurA or MurC.
Materials:
-
Purified MurA or MurC enzyme
-
Substrates for the respective enzyme (e.g., UDP-N-acetylglucosamine and phosphoenolpyruvate for MurA; UDP-N-acetylmuramic acid, L-alanine, and ATP for MurC)
-
This compound derivative at various concentrations
-
Assay buffer
-
Method for detecting product formation or substrate depletion (e.g., colorimetric assay for inorganic phosphate release for MurC)
-
96-well plate
-
Plate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer, enzyme, and substrates in a 96-well plate.
-
Add the this compound derivative at a range of concentrations to the appropriate wells. Include a control with no inhibitor.
-
Initiate the enzymatic reaction (e.g., by adding ATP for the MurC reaction).
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.
-
Stop the reaction (e.g., by adding a quenching agent).
-
Measure the amount of product formed or substrate consumed using a suitable detection method.
-
Calculate the percentage of inhibition for each concentration of the this compound derivative.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizations
Caption: General experimental workflow for enhancing the antibacterial activity of this compound derivatives.
Caption: Simplified signaling pathway of this compound's antibacterial mechanism of action.
Caption: Logical troubleshooting workflow for common experimental issues.
References
- 1. Biosynthesis of the Peptide Antibiotic this compound by a Linear Nonribosomal Peptide Synthetase Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biosynthesis of the Peptide Antibiotic this compound by a Linear Nonribosomal Peptide Synthetase Mechanism [ouci.dntb.gov.ua]
- 4. Total synthesis of the antiviral peptide antibiotic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Total synthesis of this compound based on a linear/convergent hybrid approach using micro-flow amide bond formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a novel inhibitor of the replication of the human immunodeficiency virus. Fermentation, isolation and structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design methods for antimicrobial peptides with improved performance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Engineering Approaches for the Development of Antimicrobial Peptide-Based Antibiotics | MDPI [mdpi.com]
- 10. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 11. Total Synthesis of this compound Using Umpolung Amide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Combination Strategies to Enhance the Efficacy of Antimicrobial Peptides against Bacterial Biofilms [frontiersin.org]
- 13. Combination Strategies to Enhance the Efficacy of Antimicrobial Peptides against Bacterial Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
Feglymycin Resistance Development in HIV: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing Feglymycin resistance in HIV strains.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action against HIV?
A1: this compound is a natural peptide antibiotic derived from Streptomyces bacteria.[1] It functions as an HIV entry inhibitor by directly targeting the viral envelope glycoprotein gp120.[1] Specifically, it acts as a gp120/CD4 binding inhibitor, preventing the initial attachment of the virus to the host CD4+ T-cell.[1]
Q2: What are the known resistance mutations to this compound in HIV?
A2: In vitro studies have identified two key mutations in the gp120 protein that confer resistance to this compound: I153L and K457I .[1]
Q3: How significant is the resistance conferred by the I153L and K457I mutations?
A3: The presence of both the I153L and K457I mutations in the gp120 protein leads to a significant decrease in the susceptibility of HIV-1 to this compound. While specific IC50 values from a single comprehensive study are not publicly available, the primary literature indicates that this compound is active in the lower micromolar (µM) range against wild-type HIV.[1] The resistant strain would require a significantly higher concentration of this compound for inhibition.
Q4: Is there cross-resistance between this compound and other HIV entry inhibitors?
A4: Yes, HIV-1 strains resistant to this compound (harboring the I153L and K457I mutations) have shown cross-resistance to other entry inhibitors. Specifically, a 9-fold resistance to dextran sulfate and over 15-fold resistance to cyclotriazadisulfonamide has been observed.[1] However, the this compound-resistant virus was found to be equally susceptible to other viral binding and adsorption inhibitors, suggesting a specific resistance profile.[1]
Data Presentation
Table 1: Antiviral Activity of this compound Against Wild-Type and Resistant HIV-1 Strains
| HIV-1 Strain | Relevant Genotype | This compound IC50 (µM) |
| Wild-Type (e.g., HIV-1 IIIB) | gp120 (WT) | Lower µM range |
| This compound-Resistant | gp120 (I153L + K457I) | Significantly > Wild-Type |
Note: The IC50 values are based on qualitative descriptions in the primary literature.[1] Researchers should determine precise IC50 values empirically for their specific viral isolates and assay conditions.
Table 2: Cross-Resistance Profile of this compound-Resistant HIV-1 (I153L + K457I)
| Entry Inhibitor | Fold-Resistance vs. Wild-Type |
| Dextran Sulfate | 9-fold |
| Cyclotriazadisulfonamide | >15-fold |
| Other viral binding/adsorption inhibitors | No significant change |
Data sourced from Ferir et al., 2012.[1]
Experimental Protocols & Troubleshooting
This section provides detailed methodologies for key experiments related to this compound resistance and troubleshooting advice for common issues.
Generation of this compound-Resistant HIV-1 In Vitro
Objective: To select for HIV-1 strains with reduced susceptibility to this compound through serial passage in the presence of the compound.
Detailed Methodology:
-
Cell Culture: Culture a susceptible T-cell line (e.g., MT-4 cells) in RPMI 1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and antibiotics.
-
Initial Infection: Infect the cells with a wild-type HIV-1 strain (e.g., HIV-1 IIIB) at a low multiplicity of infection (MOI) of 0.01-0.05.
-
Drug Escalation: After 24 hours, add this compound at a starting concentration equal to its IC50 value.
-
Monitoring: Monitor the culture for signs of viral replication, such as syncytia formation or p24 antigen production in the supernatant.
-
Serial Passage: When viral replication is evident, harvest the cell-free supernatant containing the virus and use it to infect fresh cells.
-
Concentration Increase: In the subsequent passage, double the concentration of this compound.
-
Iteration: Repeat the process of monitoring, harvesting, and passaging with increasing concentrations of this compound until a significant increase in the IC50 is observed.
-
Virus Isolation and Characterization: Once a resistant virus population is established, isolate the viral RNA, reverse transcribe it to cDNA, and sequence the env gene to identify mutations in gp120.
Troubleshooting Guide: Generation of Resistant Virus
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No viral breakthrough at higher drug concentrations | - this compound concentration increased too rapidly.- High genetic barrier to resistance.- Cytotoxicity of this compound at higher concentrations. | - Use a more gradual dose escalation schedule.- Continue passaging for a longer duration.- Perform a cytotoxicity assay to determine the maximum non-toxic concentration of this compound. |
| Loss of viral replication during passaging | - Low viral titer in the supernatant.- Poor cell health. | - Concentrate the viral supernatant before infecting fresh cells.- Ensure cells are in the logarithmic growth phase and check for contamination. |
| No resistance mutations identified after sequencing | - Insufficient selective pressure.- Resistance may be mediated by mutations outside of the sequenced region. | - Continue the selection process for more passages.- Sequence the entire viral genome. |
Phenotypic Susceptibility Assay (TZM-bl Reporter Gene Assay)
Objective: To determine the concentration of this compound required to inhibit HIV-1 infection by 50% (IC50).
Detailed Methodology:
-
Cell Seeding: Seed TZM-bl cells (HeLa cells expressing CD4, CCR5, and CXCR4, and containing an HIV-1 Tat-inducible luciferase reporter gene) in a 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight.
-
Compound Dilution: Prepare serial dilutions of this compound in cell culture medium.
-
Virus Preparation: Dilute the wild-type and putative resistant HIV-1 stocks to a predetermined titer that yields a strong luciferase signal.
-
Incubation: Add the diluted this compound to the cells, followed by the virus. Include control wells with virus only (no drug) and cells only (no virus, no drug).
-
Infection: Incubate the plates for 48 hours at 37°C.
-
Lysis and Luminescence Reading: After incubation, lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the virus-only control. Determine the IC50 value by non-linear regression analysis.
Troubleshooting Guide: Phenotypic Susceptibility Assay
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | - Inaccurate pipetting.- Uneven cell seeding.- "Edge effect" in the 96-well plate. | - Use calibrated pipettes and proper technique.- Ensure a single-cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with sterile PBS. |
| Low luciferase signal in virus control wells | - Low viral titer.- Poor cell health.- Inactive luciferase substrate. | - Titer the virus stock before the assay.- Use healthy, low-passage TZM-bl cells.- Check the expiration date and storage of the luciferase reagent. |
| High background signal in "cells only" wells | - Contamination of cells or reagents.- Endogenous luciferase activity. | - Use sterile technique and fresh reagents.- Subtract the background signal from all wells. |
Genotypic Resistance Testing
Objective: To identify mutations in the HIV-1 env gene that are associated with this compound resistance.
Detailed Methodology:
-
Viral RNA Extraction: Extract viral RNA from the cell-free supernatant of the resistant virus culture using a commercial kit.
-
Reverse Transcription and PCR: Synthesize cDNA from the viral RNA using a reverse transcriptase enzyme and specific primers. Amplify the env gene, specifically the region encoding gp120, using PCR.
-
PCR Product Purification: Purify the PCR product to remove primers and dNTPs.
-
Sanger Sequencing: Sequence the purified PCR product using primers that cover the entire gp120 coding region.
-
Sequence Analysis: Align the obtained sequence with a wild-type reference sequence (e.g., from the original HIV-1 strain used) to identify nucleotide and amino acid changes.
Troubleshooting Guide: Genotypic Resistance Testing
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Failed PCR amplification | - Low viral RNA input.- PCR inhibitors in the RNA sample.- Suboptimal PCR conditions. | - Concentrate the viral supernatant before RNA extraction.- Use a high-quality RNA extraction kit.- Optimize the PCR annealing temperature, extension time, and primer concentrations. |
| Poor quality sequencing data | - Impure PCR product.- Low DNA concentration. | - Re-purify the PCR product.- Quantify the PCR product before sequencing. |
| Ambiguous base calls in the sequence | - Mixed viral population. | - Perform clonal sequencing (e.g., TOPO cloning followed by sequencing of individual clones) to resolve the different genotypes. |
Visualizations
Caption: HIV-1 entry pathway and the inhibitory action of this compound.
Caption: Experimental workflow for identifying this compound resistance.
Caption: Logical troubleshooting flowchart for this compound resistance experiments.
References
Feglymycin Solubility and In Vitro Assay Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the solubility of Feglymycin for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a 13-amino acid peptide antibiotic originally isolated from Streptomyces sp.[1][2] It is known for its antiviral activity against HIV and antibacterial activity, particularly against Gram-positive bacteria like methicillin-resistant Staphylococcus aureus (MRSA).[2][3][4] this compound is a hydrophobic peptide with a molecular weight of 1900.9 g/mol .[1]
Q2: I am having trouble dissolving this compound in aqueous buffers for my in vitro assay. What is the recommended solvent?
Due to its hydrophobic nature, this compound has poor solubility in aqueous solutions. The recommended approach is to first dissolve this compound in an organic solvent to create a stock solution, which can then be diluted into your aqueous assay buffer.
Q3: Which organic solvents are recommended for dissolving this compound?
This compound is known to be soluble in the following organic solvents:
-
Dimethyl sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Methanol
For most biological applications, DMSO is the preferred solvent due to its high solubilizing power and relatively low toxicity to cells in culture at low final concentrations.
Q4: What is a typical concentration for a this compound stock solution?
Q5: What is the maximum final concentration of DMSO that is safe for my cell-based assays?
The tolerance of cell lines to DMSO can vary. However, a final concentration of DMSO at or below 1% (v/v) is generally considered safe for most in vitro cellular assays. It is crucial to determine the DMSO tolerance of your specific cell line in a preliminary experiment.
Q6: My this compound precipitates out of solution when I dilute the DMSO stock into my aqueous buffer. What should I do?
Precipitation upon dilution is a common issue with hydrophobic compounds. Here are some troubleshooting steps:
-
Decrease the final concentration: Your target concentration in the aqueous buffer may be above this compound's solubility limit in that medium. Try lowering the final concentration.
-
Use a gentle dilution method: Add the DMSO stock solution dropwise to the aqueous buffer while gently vortexing or stirring. This can prevent localized high concentrations that lead to precipitation.
-
Consider co-solvents: In some cases, including a small percentage of another co-solvent in your final assay medium may help improve solubility. However, the compatibility of any co-solvent with your assay system must be validated.
-
Sonication: Brief sonication of the solution in a water bath sonicator can help to redissolve small amounts of precipitate.
Troubleshooting Guide: this compound Solubility Issues
This guide provides a systematic approach to addressing common solubility challenges encountered when preparing this compound for in vitro experiments.
| Problem | Possible Cause | Recommended Solution |
| This compound powder does not dissolve in the initial organic solvent (e.g., DMSO). | Insufficient solvent volume or low ambient temperature. | 1. Increase the volume of the organic solvent incrementally. 2. Gently warm the solution to 37°C. 3. Briefly sonicate the vial in a water bath sonicator. |
| This compound precipitates immediately upon dilution into aqueous buffer. | The final concentration exceeds the aqueous solubility limit. The dilution was performed too quickly. | 1. Lower the desired final concentration of this compound in the assay. 2. Perform a stepwise dilution. First, dilute the DMSO stock into a small volume of buffer, then add this intermediate dilution to the final volume. 3. Add the DMSO stock solution slowly to the vigorously vortexing buffer. |
| The this compound solution is cloudy or contains visible particles. | Incomplete dissolution or aggregation of the peptide. | 1. Centrifuge the solution at high speed (e.g., 10,000 x g) for 5-10 minutes to pellet any undissolved material. 2. Carefully collect the supernatant for your experiment. Note that the actual concentration may be lower than calculated. 3. Consider filtering the solution through a 0.22 µm syringe filter that is compatible with the solvent used. |
| Variability in experimental results between different batches of this compound solution. | Inconsistent dissolution or degradation of the peptide. | 1. Always prepare fresh dilutions of this compound from a frozen stock solution for each experiment. 2. Ensure the peptide is fully dissolved before making further dilutions. 3. Store the DMSO stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. |
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a 1 mg/mL this compound stock solution in DMSO.
Materials:
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (DMSO), anhydrous, sterile
-
Sterile, low-protein binding microcentrifuge tubes
Procedure:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening.
-
Centrifuge the vial briefly to ensure all the powder is at the bottom.
-
Carefully weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve a final concentration of 1 mg/mL.
-
Gently vortex the tube until the this compound is completely dissolved. If necessary, briefly sonicate in a water bath.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into single-use volumes in sterile, low-protein binding microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
Minimum Inhibitory Concentration (MIC) Assay for this compound against Staphylococcus aureus
This protocol outlines a method for determining the MIC of this compound against S. aureus using a broth microdilution method.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
Staphylococcus aureus (e.g., ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Sterile saline or phosphate-buffered saline (PBS)
-
McFarland turbidity standards (0.5)
Procedure:
-
Prepare Bacterial Inoculum:
-
From an overnight culture of S. aureus on a non-selective agar plate, pick several colonies and suspend them in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Prepare this compound Dilutions:
-
Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the 96-well plate. The final volume in each well should be 50 µL. The concentration range should typically span from 64 µg/mL to 0.125 µg/mL.
-
Include a growth control well (CAMHB with bacteria, no this compound) and a sterility control well (CAMHB only).
-
Ensure the final DMSO concentration in all wells is consistent and does not exceed a level that inhibits bacterial growth (typically ≤1%).
-
-
Inoculation and Incubation:
-
Add 50 µL of the prepared bacterial inoculum to each well (except the sterility control).
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Determine MIC:
-
After incubation, determine the MIC as the lowest concentration of this compound that completely inhibits visible growth of S. aureus.
-
HIV-1 Replication Inhibition Assay
This protocol provides a general framework for assessing the anti-HIV-1 activity of this compound in a cell-based assay.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
HIV-1 susceptible cell line (e.g., TZM-bl, CEM-GXR)
-
Complete cell culture medium
-
HIV-1 viral stock of known titer
-
96-well cell culture plates
-
Method for quantifying viral replication (e.g., p24 ELISA, luciferase reporter assay)
Procedure:
-
Cell Seeding:
-
Seed the HIV-1 susceptible cells into a 96-well plate at a predetermined optimal density.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in complete cell culture medium and add them to the appropriate wells. A typical concentration range to test would be in the lower µM range.[5]
-
Include a virus control (cells and virus, no this compound) and a cell control (cells only, no virus or this compound).
-
Maintain a consistent and non-toxic final DMSO concentration across all wells.
-
-
Viral Infection:
-
Infect the cells by adding a pre-titered amount of HIV-1 to each well (except the cell control).
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for a duration appropriate for the specific assay (typically 2-5 days).
-
-
Quantify Viral Replication:
-
After incubation, quantify the extent of HIV-1 replication using a suitable method. For example, measure the p24 antigen concentration in the culture supernatant by ELISA or measure luciferase activity in cell lysates for reporter cell lines.
-
-
Data Analysis:
-
Calculate the percentage of viral inhibition for each this compound concentration relative to the virus control.
-
Determine the 50% effective concentration (EC₅₀) by plotting the percentage of inhibition against the this compound concentration and fitting the data to a dose-response curve.
-
Visualizing this compound's Mechanisms of Action
This compound's Inhibition of Bacterial Peptidoglycan Synthesis
This compound exerts its antibacterial effect by inhibiting two key enzymes, MurA and MurC, in the bacterial peptidoglycan synthesis pathway. This pathway is essential for building the bacterial cell wall.
Caption: Inhibition of Peptidoglycan Synthesis by this compound.
This compound's Interference with HIV Entry
This compound inhibits HIV replication by binding to the viral envelope glycoprotein gp120, which prevents the virus from attaching to the CD4 receptor on host T cells.[5]
Caption: this compound Inhibition of HIV Entry.
Experimental Workflow for Improving this compound Solubility
This workflow diagram outlines the logical steps a researcher should take when encountering solubility issues with this compound.
Caption: Workflow for Optimizing this compound Solubility.
References
- 1. This compound, a novel inhibitor of the replication of the human immunodeficiency virus. Fermentation, isolation and structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthesis of the Peptide Antibiotic this compound by a Linear Nonribosomal Peptide Synthetase Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Total synthesis of the antiviral peptide antibiotic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measuring the effectiveness of antiretroviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a unique natural bacterial antibiotic peptide, inhibits HIV entry by targeting the viral envelope protein gp120 - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Path to Preclinical Feglymycin: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive resource for teams scaling up the synthesis of Feglymycin, a promising anti-HIV and antibacterial peptide, for preclinical studies. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to streamline your research and development efforts.
Frequently Asked Questions (FAQs)
1. Fermentation & Culture
-
Q: My Streptomyces sp. DSM 11171 culture is growing well (high biomass), but this compound yield is low. What are the likely causes?
-
A: This is a common issue in secondary metabolite production. High biomass does not always correlate with high product yield. Consider the following:
-
Growth Phase: this compound is a secondary metabolite, and its production is typically induced during the stationary phase of growth. Ensure your culture has entered this phase.
-
Nutrient Repression: An excess of easily metabolizable carbon or nitrogen sources can suppress the biosynthesis of secondary metabolites.
-
Suboptimal pH: The pH of the culture medium can significantly impact the activity of the this compound biosynthetic enzymes.
-
Inadequate Aeration: Insufficient dissolved oxygen can be a limiting factor in the aerobic fermentation of Streptomyces.
-
Genetic Instability: After numerous subcultures, the strain may lose its high-producing phenotype. It is advisable to return to a low-passage glycerol stock.
-
-
-
Q: What are the optimal pH and temperature for this compound production?
-
A: While specific optimal conditions for this compound are not extensively published, a general range for antibiotic production in Streptomyces species is a pH between 6.0 and 8.0 and a temperature of 28-30°C. It is crucial to monitor and control these parameters throughout the fermentation process.
-
2. Purification & Analysis
-
Q: I am observing significant product loss during the purification of this compound. What are some potential reasons and solutions?
-
A: Product loss during purification can be attributed to several factors:
-
Aggregation: this compound, being a peptide, may aggregate, especially at high concentrations or in certain buffer conditions. This can lead to precipitation and loss of product. Consider optimizing buffer pH, ionic strength, and the use of additives to minimize aggregation.
-
Suboptimal Chromatography Conditions: Incorrect choice of resin, mobile phase, or elution gradient can lead to poor separation and recovery. Systematically screen different chromatography conditions at a small scale before scaling up.
-
Instability: this compound may be unstable at certain pH values or temperatures. It is important to characterize the stability of your product to inform the design of your purification process.
-
-
-
Q: What are the common impurities I should look for during HPLC analysis of this compound?
-
A: For non-ribosomal peptides like this compound, common impurities can include:
-
Deletion sequences: Peptides lacking one or more amino acid residues.
-
Truncated sequences: Incomplete peptide chains.
-
Epimers: Peptides with incorrect stereochemistry at one or more amino acid residues, a known challenge with the non-proteinogenic amino acids in this compound.[1]
-
Byproducts from fermentation: Other secondary metabolites produced by Streptomyces sp. DSM 11171.
-
Residual reagents from chemical synthesis: If using a synthetic or semi-synthetic approach.
-
-
3. Chemical Synthesis
-
Q: We are struggling with racemization of the 3,5-dihydroxyphenylglycine (Dpg) residues during chemical synthesis. How can this be mitigated?
-
A: The racemization of Dpg is a significant challenge in the chemical synthesis of this compound.[1] The use of micro-flow amide bond formation has been shown to be effective in minimizing racemization by allowing for precise control over reaction times and temperatures.[1] Additionally, employing weakly basic conditions during coupling steps can help suppress epimerization.
-
Troubleshooting Guides
Issue 1: Low Fermentation Titer
| Potential Cause | Troubleshooting Steps |
| Suboptimal Media Composition | Systematically evaluate different carbon and nitrogen sources. Consider a fed-batch strategy to avoid nutrient repression. |
| Incorrect pH Profile | Monitor the pH throughout the fermentation. Implement pH control using automated acid/base addition. |
| Insufficient Dissolved Oxygen | Increase agitation and/or aeration rates. For shake flask cultures, use baffled flasks and ensure adequate headspace. |
| Strain Instability | Initiate new cultures from a fresh glycerol stock of a low-passage culture. |
Issue 2: Poor Purity After Initial Purification Steps
| Potential Cause | Troubleshooting Steps |
| Co-elution with Impurities | Optimize the HPLC gradient to improve the resolution between this compound and closely eluting impurities. |
| Product Aggregation | Analyze the sample under different buffer conditions (pH, salt concentration) to identify conditions that minimize aggregation. Consider size-exclusion chromatography as a polishing step. |
| On-column Degradation | Assess the stability of this compound under the pH and solvent conditions used for chromatography. |
Quantitative Data Summary
The following tables provide representative data for the production of non-ribosomal peptide antibiotics from Streptomyces species, which can serve as a benchmark for scaling up this compound synthesis.
Table 1: Fermentation Parameters for Antibiotic Production by Streptomyces Species
| Parameter | Typical Range | Impact on Yield |
| Temperature | 28 - 30 °C | Deviations can reduce enzyme activity and overall yield. |
| pH | 6.5 - 8.0 | Deviations can inhibit key biosynthetic enzymes. |
| Dissolved Oxygen (DO) | >30% saturation | Low DO can be a limiting factor for aerobic fermentation and antibiotic synthesis. |
| Agitation | 200 - 800 rpm | Affects nutrient mixing and oxygen transfer; excessive shear can damage mycelia. |
Table 2: Comparison of Fermentation Strategies for Antibiotic Production
| Fermentation Strategy | Reported Titer (mg/L) | Reference Compound |
| Batch Culture | 194 | Clavulanic Acid |
| Fed-Batch Culture | 404 | Clavulanic Acid |
| Fed-Batch with Precursor Feeding | 812 | Daptomycin[2] |
| Fed-Batch with DO-stat Feeding | 1414 | Oxytetracycline[3] |
| Optimized Fed-Batch | 18,390 | Amphotericin B[4] |
Experimental Protocols
Protocol 1: Fed-Batch Fermentation of Streptomyces sp. for this compound Production (General Protocol)
-
Seed Culture Preparation:
-
Inoculate a 250 mL flask containing 50 mL of seed medium (e.g., tryptone 1.5%, yeast extract 1%, NaCl 0.5%, glucose 1%, and CaCO₃ 0.1% w/v, pH 7.0) with a fresh culture of Streptomyces sp. DSM 11171.
-
Incubate at 28°C on a rotary shaker at 200 rpm for 48-72 hours.
-
-
Bioreactor Inoculation:
-
Aseptically transfer the seed culture to a sterilized 5 L bioreactor containing 3 L of production medium (e.g., glucose 7%, cottonseed meal 2.5%, CaCO₃ 0.9%, and K₂HPO₄ 0.01% w/v, pH 7.0) to achieve a 10% (v/v) inoculum.
-
-
Fermentation Conditions:
-
Control the temperature at 28°C.
-
Maintain the pH at 7.0 through automated addition of 1 M NaOH or 1 M HCl.
-
Set the initial agitation to 250 rpm and the aeration rate to 1.0 vvm.
-
Maintain the dissolved oxygen (DO) level above 30% by cascading the agitation speed.
-
-
Fed-Batch Strategy:
-
After the initial glucose is depleted (typically after 48-72 hours, monitored by offline measurements), initiate feeding of a concentrated glucose solution (e.g., 50% w/v) at a constant rate (e.g., 1.5 g/L/h).
-
Alternatively, implement a DO-stat feeding strategy where the feed pump is activated when the DO spikes, indicating carbon source limitation.
-
-
Sampling and Analysis:
-
Take samples aseptically every 12-24 hours to monitor cell growth (dry cell weight), pH, residual nutrients, and this compound concentration by HPLC.
-
Protocol 2: Extraction and Initial Purification of this compound
-
Biomass Separation:
-
Harvest the fermentation broth and separate the mycelia from the supernatant by centrifugation or filtration.
-
-
Extraction:
-
Extract the supernatant with an equal volume of a water-immiscible organic solvent (e.g., ethyl acetate or chloroform).
-
Separate the organic phase containing the crude this compound.
-
-
Solid-Phase Extraction (SPE):
-
Concentrate the organic extract under reduced pressure.
-
Redissolve the crude extract in a minimal amount of a suitable solvent and load it onto a solid-phase extraction column (e.g., C18).
-
Wash the column with a low percentage of organic solvent to remove polar impurities.
-
Elute the this compound with a higher concentration of organic solvent.
-
Protocol 3: RP-HPLC Purification of this compound
-
Column: C18 reverse-phase column (e.g., 250 mm x 10 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Solvent B: 0.1% TFA in acetonitrile.
-
-
Gradient: Develop a linear gradient from a low percentage of Solvent B to a higher percentage over a suitable time to resolve this compound from impurities.
-
Detection: Monitor the elution profile at 220 nm and 280 nm.
-
Fraction Collection: Collect fractions corresponding to the this compound peak.
-
Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final this compound product.
Visualizations
Caption: Simplified workflow of this compound biosynthesis via the Non-Ribosomal Peptide Synthetase (NRPS) pathway.
Caption: Logical workflow for scaling up this compound production for preclinical studies.
References
- 1. Total synthesis of this compound based on a linear/convergent hybrid approach using micro-flow amide bond formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Daptomycin antibiotic production processes in fed-batch fermentation by Streptomyces roseosporus NRRL11379 with precursor effect and medium optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Enhanced AmB Production in Streptomyces nodosus by Fermentation Regulation and Rational Combined Feeding Strategy [frontiersin.org]
Validation & Comparative
Synthetic Feglymycin: A Comparative Analysis of its Anti-HIV Activity
For Immediate Release
This guide provides a comparative analysis of the anti-HIV activity of synthetic Feglymycin, a novel peptide-based entry inhibitor. The performance of this compound is evaluated against established antiretroviral agents, supported by experimental data and detailed methodologies for key assays. This document is intended for researchers, scientists, and professionals in the field of drug development.
Executive Summary
Synthetic this compound, a 13-mer peptide, demonstrates potent anti-HIV activity by targeting the viral envelope protein gp120 and inhibiting its binding to the CD4 receptor on host cells.[1] This mechanism effectively blocks the initial stage of HIV entry. This guide compares the in vitro efficacy of this compound with several classes of licensed antiretroviral drugs, including Nucleoside Reverse Transcriptase Inhibitors (NRTIs), Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), Protease Inhibitors (PIs), and other entry inhibitors. The available data indicates that this compound's inhibitory activity is in the lower micromolar range, positioning it as a promising candidate for further development.[1]
Comparative Performance Data
The following table summarizes the in vitro anti-HIV-1 activity of synthetic this compound and a selection of established antiretroviral drugs. The 50% inhibitory concentration (IC50) and 50% effective concentration (EC50) values are presented to compare their potency.
| Compound Class | Compound | Mechanism of Action | IC50 / EC50 (µM) |
| Peptide Entry Inhibitor | Synthetic this compound | gp120-CD4 Binding Inhibitor | Lower µM range [1] |
| Entry Inhibitor | Maraviroc | CCR5 Co-receptor Antagonist | 0.002 (IC50) |
| Entry Inhibitor | Enfuvirtide (T-20) | gp41 Fusion Inhibitor | 0.15 µg/mL (IC50) |
| NNRTI | Nevirapine | Non-Nucleoside Reverse Transcriptase Inhibitor | 0.04 (IC50) |
| NRTI | Zidovudine (AZT) | Nucleoside Reverse Transcriptase Inhibitor (Chain Terminator) | 0.01 - 4.87 (IC50, depending on resistance)[2] |
| Protease Inhibitor | Ritonavir | HIV Protease Inhibitor | 0.022 - 0.13 (EC50 for HIV-1)[3][4] |
Note: IC50 and EC50 values can vary depending on the specific assay, cell line, and HIV-1 strain used.
Experimental Protocols
Two standard in vitro assays are detailed below for the validation of anti-HIV activity.
TZM-bl Reporter Gene Assay for HIV-1 Neutralization
This assay is a widely used method to quantify the inhibition of HIV-1 entry.
Principle: TZM-bl cells are a genetically engineered HeLa cell line that expresses CD4, CXCR4, and CCR5, and contains an integrated HIV-1 LTR-driven luciferase reporter gene.[5][6][7][8][9] Upon successful HIV-1 entry and the expression of the viral Tat protein, the luciferase gene is activated, leading to the production of light, which can be quantified. A reduction in luminescence in the presence of the test compound indicates inhibition of viral entry.
Materials:
-
TZM-bl cells
-
Complete growth medium (DMEM, 10% FBS, antibiotics)
-
HIV-1 virus stock
-
Test compound (e.g., Synthetic this compound) and control drugs
-
96-well cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed TZM-bl cells in a 96-well plate at a suitable density and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of the test and control compounds.
-
Infection: Add the diluted compounds to the cells, followed by the addition of a pre-titered amount of HIV-1 virus stock.
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.[9]
-
Lysis and Luminescence Reading: After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.[6]
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the virus control (no compound). The EC50 value is determined by plotting the percentage of inhibition against the compound concentration.
HIV-1 p24 Antigen Capture ELISA
This assay quantifies the amount of HIV-1 p24 capsid protein in the supernatant of infected cell cultures, which is a direct measure of viral replication.
Principle: This is a sandwich enzyme-linked immunosorbent assay (ELISA). A microtiter plate is coated with a monoclonal antibody specific for the HIV-1 p24 antigen.[3][4] The cell culture supernatant containing the virus is added to the wells, and any p24 antigen present is captured by the antibody. A second, biotinylated anti-p24 antibody is then added, followed by streptavidin-horseradish peroxidase (HRP). The addition of a substrate results in a colorimetric reaction, the intensity of which is proportional to the amount of p24 antigen present.[3]
Materials:
-
HIV-1 p24 antigen ELISA kit (containing coated plates, detection antibody, HRP conjugate, wash buffer, substrate, and stop solution)
-
Supernatant from HIV-1 infected cell cultures treated with test compounds
-
p24 antigen standards
-
Microplate reader
Procedure:
-
Sample and Standard Preparation: Prepare dilutions of the p24 antigen standards and the cell culture supernatants.
-
Coating and Blocking: (Typically pre-done in commercial kits).
-
Sample Incubation: Add the standards and samples to the wells of the antibody-coated plate and incubate.[10]
-
Washing: Wash the plate to remove unbound components.
-
Detection Antibody Incubation: Add the biotinylated anti-p24 detection antibody and incubate.[10]
-
Washing: Wash the plate.
-
Conjugate Incubation: Add the streptavidin-HRP conjugate and incubate.
-
Washing: Wash the plate.
-
Substrate Incubation: Add the TMB substrate and incubate in the dark.
-
Stop Reaction: Add the stop solution to terminate the reaction.
-
Absorbance Reading: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve from the absorbance readings of the p24 standards. Use this curve to determine the concentration of p24 in the samples. Calculate the percentage of inhibition of viral replication for each compound concentration.
Visualizing the Mechanism and Workflow
HIV-1 Entry and the Target of this compound
The following diagram illustrates the initial steps of HIV-1 entry into a CD4+ T cell and highlights the point of intervention for this compound.
Caption: HIV-1 entry pathway and this compound's point of inhibition.
Experimental Workflow for Anti-HIV Activity Validation
The diagram below outlines the general workflow for assessing the anti-HIV activity of a test compound like synthetic this compound.
Caption: General workflow for in vitro anti-HIV drug screening.
References
- 1. This compound, a unique natural bacterial antibiotic peptide, inhibits HIV entry by targeting the viral envelope protein gp120 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Characterization of HIV-1 CA-Targeting Small Molecules: Conformational Restriction of PF74 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hanc.info [hanc.info]
- 4. biochain.com [biochain.com]
- 5. researchgate.net [researchgate.net]
- 6. Optimization and Validation of the TZM-bl Assay for Standardized Assessments of Neutralizing Antibodies Against HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hiv.lanl.gov [hiv.lanl.gov]
- 8. hiv.lanl.gov [hiv.lanl.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Feglymycin's Efficacy Against Diverse HIV-1 Clades: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Feglymycin, a naturally derived peptide, has emerged as a promising anti-HIV agent that targets the initial stages of viral entry.[1] This guide provides a comparative overview of its mechanism of action and, due to the limited availability of clade-specific efficacy data for this compound, presents a comparative analysis of a functionally similar gp120 inhibitor to illustrate the potential range of activity against various HIV-1 clades.
Mechanism of Action: Targeting HIV-1 Entry
This compound is an entry inhibitor that specifically targets the HIV-1 envelope glycoprotein gp120.[1] The process of HIV-1 entry into a host cell is a multi-step cascade initiated by the binding of gp120 to the CD4 receptor on the surface of T-helper cells.[2] This interaction triggers a conformational change in gp120, enabling it to bind to a co-receptor, either CCR5 or CXCR4.[2][3] This secondary binding event is critical for the subsequent fusion of the viral and host cell membranes, mediated by the gp41 protein, ultimately allowing the virus to enter the cell.[2][3] this compound disrupts this process by binding to gp120, thereby blocking its attachment to the CD4 receptor and preventing the initiation of the fusion process.[1]
Comparative Efficacy Data
Table 1: Antiviral Activity of a Representative gp120 Inhibitor (NBD-14204) Against Various HIV-1 Clades [4]
| HIV-1 Clade | Mean IC50 (µM) | IC50 Range (µM) |
| A | 0.47 ± 0.03 | 0.24 - 0.9 |
| B | 0.47 ± 0.03 | 0.24 - 0.9 |
| C | 0.47 ± 0.03 | 0.24 - 0.9 |
| D | 0.47 ± 0.03 | 0.24 - 0.9 |
| Recombinant | 0.47 ± 0.03 | 0.24 - 0.9 |
Note: This data is for the gp120 inhibitor NBD-14204 and is presented as a representative example due to the lack of publicly available, detailed comparative data for this compound across multiple HIV-1 clades. The overall mean IC50 for NBD-14204 against all tested clinical isolates was 0.47 ± 0.03 µM.[4]
Experimental Protocols
The following is a generalized protocol for assessing the in vitro antiviral efficacy of a compound like this compound against different HIV-1 clades using a luciferase-based antiviral assay.[6]
Objective: To determine the 50% effective concentration (EC50) of a test compound against various HIV-1 isolates.
Materials:
-
Cell Line: TZM-bl cells (a HeLa cell line genetically engineered to express CD4, CCR5, and CXCR4, and containing an integrated HIV-1 LTR driving a luciferase reporter gene).[6]
-
Viruses: A panel of well-characterized HIV-1 Env-pseudotyped viruses representing different clades (e.g., A, B, C, D, and circulating recombinant forms).
-
Test Compound: this compound or other inhibitors, prepared in appropriate serial dilutions.
-
Reagents: Cell culture medium, fetal bovine serum (FBS), antibiotics, luciferase assay substrate, and cell viability reagent (e.g., MTT or CellTiter-Glo).
-
Equipment: 96-well cell culture plates, CO2 incubator, luminometer, and plate reader.
Procedure:
-
Cell Seeding: Seed TZM-bl cells into 96-well plates at a predetermined density and incubate overnight to allow for cell adherence.
-
Compound Addition: Prepare serial dilutions of the test compound. Remove the culture medium from the cells and add the diluted compound to the respective wells. Include wells with no compound as a virus control and wells with cells only as a background control.
-
Virus Infection: Add a standardized amount of each HIV-1 pseudovirus to the wells containing the cells and the test compound.
-
Incubation: Incubate the plates for 48 hours at 37°C in a humidified 5% CO2 incubator.
-
Luciferase Assay: After incubation, lyse the cells and add the luciferase assay substrate according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence in each well using a luminometer. The light intensity is proportional to the level of viral replication.
-
Cytotoxicity Assay: In a parallel plate, assess the cytotoxicity of the compound at the same concentrations used in the antiviral assay using a standard cell viability assay.
-
Data Analysis:
-
Calculate the percentage of viral inhibition for each compound concentration relative to the virus control.
-
Determine the EC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Determine the 50% cytotoxic concentration (CC50) from the cytotoxicity data.
-
Calculate the Selectivity Index (SI) as the ratio of CC50 to EC50.
-
Visualizing the Mechanism and Workflow
The following diagrams illustrate the HIV-1 entry pathway targeted by gp120 inhibitors and a typical experimental workflow for antiviral screening.
Caption: HIV-1 entry pathway and the inhibitory action of this compound.
Caption: Experimental workflow for in vitro antiviral screening.
Conclusion
This compound presents a compelling mechanism of action by inhibiting the initial attachment of HIV-1 to host cells. While direct comparative data on its efficacy against a wide array of HIV-1 clades remains to be fully elucidated in the public domain, the consistent activity of other gp120 inhibitors against various subtypes suggests a potential for broad-spectrum activity. Further research is warranted to specifically quantify the inhibitory potential of this compound against a diverse panel of primary HIV-1 isolates. Such studies will be crucial in determining its clinical utility in the global landscape of HIV-1 diversity.
References
- 1. This compound, a unique natural bacterial antibiotic peptide, inhibits HIV entry by targeting the viral envelope protein gp120 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are gp120 inhibitors and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Antiviral Activity and Crystal Structures of HIV-1 gp120 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Antiviral Activity of Approved and Novel Drugs against HIV-1 Mutations Evaluated under the Consideration of Dose-Response Curve Slope - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Feglymycin: A Comparative Analysis of a Novel gp120 Binding Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Feglymycin with other notable gp120 binding inhibitors used in HIV research and therapy. The information is compiled from various studies to offer an objective overview of their performance, supported by experimental data and methodologies.
Introduction to gp120 Binding Inhibitors
The entry of the human immunodeficiency virus (HIV) into host cells is initiated by the binding of the viral envelope glycoprotein gp120 to the CD4 receptor on the surface of target cells. This interaction triggers conformational changes in gp120, enabling it to bind to a coreceptor (CCR5 or CXCR4) and facilitating the fusion of the viral and cellular membranes. Gp120 binding inhibitors are a class of antiretroviral drugs that target this initial step of the viral lifecycle, effectively preventing HIV from entering and infecting host cells.
This compound is a natural peptide-based antibiotic derived from Streptomyces sp. that has demonstrated potent anti-HIV activity.[1][2][3] It functions as a gp120 binding inhibitor, directly interacting with the gp120 protein to block its association with the CD4 receptor.[1] This guide compares this compound to other well-characterized gp120 binding inhibitors, including small molecules and monoclonal antibodies.
Comparative Performance of gp120 Binding Inhibitors
The antiviral potency of gp120 binding inhibitors is typically evaluated through in vitro assays that measure the concentration of the inhibitor required to achieve 50% inhibition of viral replication (IC50 or EC50). The following tables summarize the available data for this compound and other selected gp120 inhibitors against various HIV-1 strains. It is important to note that direct comparisons of absolute potency can be challenging due to variations in experimental conditions across different studies.
| Inhibitor | Type | Target | HIV-1 Strain(s) | IC50 / EC50 | Reference(s) |
| This compound | Peptide | gp120 | HIV-1 IIIB | Lower µM range | [1] |
| BMS-378806 | Small Molecule | gp120 | Laboratory and Clinical Isolates (Subtype B) | Median EC50 of 0.04 µM | [4] |
| Ibalizumab | Monoclonal Antibody | CD4 Domain 2 | Panel of 118 tier-2 HIV-1 Env pseudoviruses | Median IC50 of 0.03 µg/mL | [5][6] |
| Fostemsavir (Temsavir) | Small Molecule (Prodrug) | gp120 | Most clinical isolates | <10 nM | [7][8] |
| PRO 542 | Recombinant Fusion Protein | gp120 | Primary HIV-1 Isolates | - | [9][10] |
Note: The potency of this compound is described as being in the "lower µM range," indicating that more specific quantitative data from head-to-head comparative studies are needed for a precise assessment against other inhibitors.
Mechanism of Action: HIV-1 Entry and Inhibition
The process of HIV-1 entry into a host cell is a multi-step cascade that provides several targets for therapeutic intervention. The binding of gp120 to CD4 is the critical first step.
Key Experimental Protocols
The following are generalized protocols for common in vitro assays used to evaluate the efficacy of HIV-1 entry inhibitors. Specific parameters such as cell lines, virus strains, and incubation times may vary between studies.
HIV-1 Neutralization Assay (Pseudovirus-Based)
This assay measures the ability of an inhibitor to prevent viral entry and subsequent gene expression in a target cell line.
a. Principle: Pseudoviruses are engineered to contain an HIV-1 envelope protein (gp160) on their surface but lack the ability to replicate beyond a single round of infection. The viral core contains a reporter gene (e.g., luciferase or GFP). Inhibition of entry is quantified by a reduction in reporter gene expression.
b. Generalized Protocol:
-
Cell Seeding: Seed target cells (e.g., TZM-bl) in a 96-well plate and incubate overnight.
-
Inhibitor Preparation: Prepare serial dilutions of the test inhibitor (e.g., this compound).
-
Incubation: Add the diluted inhibitor to the cells and incubate for a specified period (e.g., 1 hour).
-
Infection: Add a standardized amount of HIV-1 pseudovirus to each well.
-
Incubation: Incubate the plates for 48-72 hours to allow for viral entry and reporter gene expression.
-
Detection: Measure the reporter gene signal (e.g., luminescence for luciferase) using a plate reader.
-
Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the inhibitor concentration.
Cell-Cell Fusion Assay
This assay assesses the ability of an inhibitor to block the fusion of HIV-1 envelope-expressing cells with CD4- and coreceptor-expressing target cells.
a. Principle: One cell population (effector cells) is engineered to express the HIV-1 envelope glycoproteins, while another population (target cells) expresses CD4 and the appropriate coreceptors, along with a reporter gene under the control of a viral promoter (e.g., HIV-1 LTR). Fusion of the two cell types leads to the activation of the reporter gene.
b. Generalized Protocol:
-
Cell Preparation: Prepare effector cells (e.g., 293T cells transfected with an HIV-1 Env-expressing plasmid) and target cells (e.g., TZM-bl cells).
-
Inhibitor Addition: Add serial dilutions of the test inhibitor to the target cells.
-
Co-culture: Overlay the effector cells onto the target cells.
-
Incubation: Incubate the co-culture for a defined period (e.g., 6-8 hours) to allow for cell fusion.
-
Detection: Measure the reporter gene activity.
-
Analysis: Determine the IC50 value for the inhibition of cell-cell fusion.
gp120-CD4 Binding Assay (ELISA-based)
This biochemical assay directly measures the ability of an inhibitor to block the interaction between gp120 and CD4.
a. Principle: Recombinant gp120 is immobilized on a microplate. Soluble CD4 (sCD4) is then added, and its binding to gp120 is detected using an anti-CD4 antibody conjugated to an enzyme (e.g., HRP). The inhibitor's effect is measured by a decrease in the detected signal.
b. Generalized Protocol:
-
Coating: Coat a 96-well plate with recombinant gp120 and incubate overnight.
-
Blocking: Block non-specific binding sites with a blocking buffer.
-
Inhibitor Incubation: Add serial dilutions of the test inhibitor to the wells.
-
CD4 Binding: Add a constant concentration of soluble CD4 to the wells and incubate.
-
Detection: Add an enzyme-linked anti-CD4 antibody and incubate.
-
Substrate Addition: Add a chromogenic substrate and measure the absorbance using a plate reader.
-
Analysis: Calculate the IC50 for the inhibition of gp120-CD4 binding.
Conclusion
This compound represents a promising peptide-based HIV-1 entry inhibitor that targets the critical gp120-CD4 interaction. While initial studies indicate its potency is in the lower micromolar range, further research involving direct comparative studies with other gp120 binding inhibitors under standardized conditions is necessary to fully elucidate its relative efficacy. The experimental protocols outlined in this guide provide a framework for such comparative evaluations. The continued investigation of novel inhibitors like this compound is crucial for the development of new therapeutic strategies to combat HIV-1.
References
- 1. This compound, a unique natural bacterial antibiotic peptide, inhibits HIV entry by targeting the viral envelope protein gp120 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Total synthesis of the antiviral peptide antibiotic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Long-Acting BMS-378806 Analogues Stabilize the State-1 Conformation of the Human Immunodeficiency Virus Type 1 Envelope Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Distinct HIV-1 Neutralization Potency Profiles of Ibalizumab-Based Bispecific Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Fostemsavir resistance in clinical context: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Treatment of advanced human immunodeficiency virus type 1 disease with the viral entry inhibitor PRO 542 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Treatment of Advanced Human Immunodeficiency Virus Type 1 Disease with the Viral Entry Inhibitor PRO 542 - PMC [pmc.ncbi.nlm.nih.gov]
Feglymycin's Antibacterial Spectrum: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antibacterial spectrum of Feglymycin, with a focus on its activity against clinically relevant Gram-positive bacteria. Due to the limited availability of publicly accessible, quantitative Minimum Inhibitory Concentration (MIC) data for this compound, this analysis will present the available qualitative information on its spectrum and compare it with the established quantitative data of leading antibiotics: Vancomycin, Daptomycin, and Linezolid. This guide is intended to serve as a resource for researchers and drug development professionals interested in the potential of this compound as an antibacterial agent.
Overview of Antibacterial Spectra
This compound is a peptide antibiotic that has demonstrated potent antibacterial activity, primarily against Staphylococcus aureus, including methicillin-resistant Staphylococcus aureus (MRSA) strains.[1][2] While its activity has been described as "potent," specific MIC values across a broad range of bacterial species are not widely reported in the available scientific literature.[2][3]
For a comprehensive comparison, this guide includes data on three well-established antibiotics used in the treatment of Gram-positive infections:
-
Vancomycin: A glycopeptide antibiotic considered a first-line treatment for serious MRSA infections.
-
Daptomycin: A cyclic lipopeptide antibiotic with rapid bactericidal activity against a range of Gram-positive bacteria.
-
Linezolid: An oxazolidinone antibiotic that is effective against many Gram-positive bacteria, including MRSA and vancomycin-resistant enterococci (VRE).[4][5][6]
Comparative Antibacterial Activity
The following table summarizes the available information on the antibacterial spectrum of this compound and the comparator antibiotics against key Gram-positive pathogens. The MIC values for the comparator antibiotics are representative values obtained from various studies and are presented as ranges to reflect inter-strain variability.
| Antibiotic | Staphylococcus aureus (MSSA) | Staphylococcus aureus (MRSA) | Enterococcus faecalis | Enterococcus faecium |
| This compound | Active (Specific MICs not available) | Potent Activity (Specific MICs not available)[1][2] | Data not available | Data not available |
| Vancomycin | 0.5 - 2 µg/mL | 0.5 - 2 µg/mL | 1 - 4 µg/mL | 1 - >1024 µg/mL (including VRE) |
| Daptomycin | 0.125 - 1 µg/mL | 0.125 - 2 µg/mL | 0.5 - 4 µg/mL | 0.25 - 8 µg/mL |
| Linezolid | 1 - 4 µg/mL | 1 - 4 µg/mL[6] | 1 - 4 µg/mL | 1 - 4 µg/mL |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. Lower MIC values indicate greater potency. The data for comparator antibiotics is compiled from multiple sources for illustrative purposes.
Experimental Protocols
The determination of the antibacterial spectrum and MIC values is conducted using standardized methods to ensure reproducibility and comparability of results. The Clinical and Laboratory Standards Institute (CLSI) provides internationally recognized guidelines for antimicrobial susceptibility testing.
Broth Microdilution Method (CLSI M07-A11)
This is a standard laboratory procedure for determining the MIC of an antimicrobial agent.
I. Preparation of Materials:
-
Antimicrobial Agent: A stock solution of the antibiotic is prepared at a known concentration.
-
Bacterial Culture: A pure culture of the test bacterium is grown overnight and then diluted to a standardized concentration (typically 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL).
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for testing most aerobic bacteria.
-
96-Well Microtiter Plates: Sterile plates are used to perform the serial dilutions and incubate the bacteria.
II. Assay Procedure:
-
Serial Dilution: The antimicrobial agent is serially diluted in the microtiter plate using the growth medium to create a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Controls:
-
Growth Control: A well containing only the growth medium and the bacterial inoculum (no antibiotic).
-
Sterility Control: A well containing only the growth medium (no bacteria or antibiotic).
-
-
Incubation: The microtiter plates are incubated at 35°C for 16-20 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth of the bacterium.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).
Signaling Pathways and Mechanism of Action
While detailed signaling pathway diagrams are contingent on more specific data, the known mechanisms of action for these antibiotics provide a basis for understanding their cellular targets.
-
This compound: The precise mechanism of action is not fully elucidated, but it is known to be a peptide antibiotic.[1]
-
Vancomycin: Inhibits bacterial cell wall synthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors.
-
Daptomycin: A lipopeptide that inserts into the bacterial cell membrane in a calcium-dependent manner, leading to membrane depolarization and cell death.
-
Linezolid: An oxazolidinone that inhibits protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of the initiation complex.
A generalized diagram illustrating the cellular targets of these antibiotic classes is provided below.
Conclusion
This compound demonstrates promising antibacterial activity against Staphylococcus aureus, including MRSA. However, a comprehensive, publicly available dataset of its MIC values against a wide array of bacterial species is needed for a direct and quantitative comparison with established antibiotics. The information and standardized protocols provided in this guide offer a framework for researchers to conduct further investigations into the antibacterial spectrum of this compound and to evaluate its potential as a therapeutic agent. Future studies employing standardized methodologies, such as the CLSI broth microdilution method, are crucial for elucidating the full potential of this novel peptide antibiotic.
References
- 1. Biosynthesis of the Peptide Antibiotic this compound by a Linear Nonribosomal Peptide Synthetase Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Total synthesis of the antiviral peptide antibiotic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Linezolid Therapy of Staphylococcus aureus Experimental Osteomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Emergence of Linezolid-Resistant Mutants in a Susceptible-Cell Population of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Feglymycin: A Comparative Analysis of Cross-Resistance with Other Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Feglymycin, a novel peptide antibiotic, presents a promising avenue in the ongoing battle against antimicrobial resistance. Its unique mechanism of action, targeting the initial stages of bacterial cell wall synthesis, suggests a low propensity for cross-resistance with existing antibiotic classes. This guide provides a comprehensive comparison of this compound with other antibiotics, focusing on the available data regarding cross-resistance, and details the experimental methodologies used to evaluate its activity.
Executive Summary
This compound exhibits a novel mode of action by inhibiting the enzymes MurA and MurC, which are crucial for the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. This mechanism is distinct from that of most commercially available antibiotics, which target later stages of cell wall synthesis, protein synthesis, or DNA replication. This fundamental difference is the primary basis for the hypothesis that this compound will not exhibit cross-resistance with other antibiotic classes. While direct comparative studies on cross-resistance are limited in the public domain, the available data on this compound's activity against methicillin-resistant Staphylococcus aureus (MRSA) supports its potential as an effective agent against drug-resistant pathogens.
Data Presentation
Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of this compound and Other Antibiotics against Staphylococcus aureus
| Antibiotic | S. aureus (MSSA) MIC (µg/mL) | S. aureus (MRSA) MIC (µg/mL) | Notes |
| This compound | Data not available | Potent activity reported[1][2] | Specific MIC values against a broad panel of MRSA are not yet publicly available. |
| Vancomycin | 0.5 - 2 | 1 - 2 | Standard of care for MRSA infections. |
| Linezolid | 1 - 4 | 1 - 4 | Effective against MRSA, but resistance is emerging. |
| Daptomycin | 0.25 - 1 | 0.25 - 1 | Active against MRSA; resistance is uncommon but has been reported. |
| Oxacillin | ≤ 2 | > 2 | Defining characteristic of MRSA is resistance to oxacillin. |
Note: This table is a summary based on available literature. Specific MIC values can vary depending on the strain and testing methodology.
Table 2: Cross-Resistance Profile of this compound (Hypothesized)
| Antibiotic Class | Mechanism of Action | Expected Cross-Resistance with this compound | Rationale |
| β-Lactams | Inhibit penicillin-binding proteins (PBPs) | No | Different target in the peptidoglycan synthesis pathway. |
| Glycopeptides | Inhibit peptidoglycan synthesis by binding to D-Ala-D-Ala | No | This compound targets earlier enzymatic steps (MurA and MurC). |
| Aminoglycosides | Inhibit protein synthesis (30S subunit) | No | Different cellular process targeted. |
| Macrolides | Inhibit protein synthesis (50S subunit) | No | Different cellular process targeted. |
| Quinolones | Inhibit DNA gyrase and topoisomerase IV | No | Different cellular process targeted. |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The MIC of this compound against various bacterial strains is typically determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
Methodology:
-
Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: Bacterial strains are cultured overnight, and the inoculum is prepared to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: The microtiter plates containing the serially diluted this compound are inoculated with the bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Reading: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
Checkerboard Assay for Synergy and Antagonism
The checkerboard assay is a method to assess the interaction between two antimicrobial agents.
Methodology:
-
Plate Setup: A 96-well microtiter plate is prepared with serial dilutions of this compound along the x-axis and another antibiotic along the y-axis.
-
Inoculation: Each well is inoculated with a standardized bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions.
-
Data Analysis: The Fractional Inhibitory Concentration (FIC) index is calculated to determine the nature of the interaction:
-
Synergy: FIC index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC index ≤ 4
-
Antagonism: FIC index > 4
-
Time-Kill Assay
Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antibiotic over time.
Methodology:
-
Culture Preparation: A logarithmic phase bacterial culture is diluted to a starting concentration of approximately 5 x 10^5 CFU/mL in fresh broth.
-
Antibiotic Addition: this compound is added at various concentrations (e.g., 1x, 2x, 4x MIC).
-
Sampling: Aliquots are removed at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Viable Cell Count: Serial dilutions of the samples are plated on agar plates, and colony-forming units (CFUs) are counted after incubation.
-
Data Analysis: The change in log10 CFU/mL over time is plotted to determine the rate of bacterial killing.
Mandatory Visualization
Caption: this compound's unique mechanism of action targeting MurA and MurC.
Caption: Workflow for assessing this compound's cross-resistance.
Conclusion and Future Directions
The novel mechanism of action of this compound, targeting the early and distinct enzymatic steps of MurA and MurC in peptidoglycan synthesis, provides a strong theoretical basis for the absence of cross-resistance with existing classes of antibiotics. The reported activity against MRSA further supports its potential as a valuable therapeutic agent. However, to fully substantiate the claim of a lack of cross-resistance, comprehensive in-vitro studies are warranted. Future research should focus on generating robust, comparative data by:
-
Expanding MIC testing: Determining the MICs of this compound against a large and diverse panel of clinical isolates with well-characterized resistance mechanisms to a wide range of antibiotics.
-
Systematic synergy testing: Performing checkerboard and time-kill assays with this compound in combination with representatives from all major antibiotic classes.
-
Resistance induction studies: Investigating the potential for and mechanisms of resistance development to this compound through serial passage experiments.
The generation of such data will be crucial for the continued development of this compound and for defining its future role in the clinical management of bacterial infections, particularly those caused by multidrug-resistant pathogens.
References
Spectroscopic analysis (NMR, Mass Spectrometry) of Feglymycin for structure confirmation
A definitive guide to the structural confirmation of the potent antiviral and antibacterial agent, Feglymycin, through advanced spectroscopic techniques. This report details the application of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to elucidate its complex peptide structure, offering a comparative analysis with the well-characterized antibiotic, Teixobactin.
In the quest for novel therapeutics to combat drug-resistant pathogens and viral threats, a thorough understanding of a candidate molecule's structure is paramount. This compound, a peptide antibiotic, has demonstrated significant antiviral activity against HIV and antibacterial action against methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Its intricate structure, composed of 13 amino acids including non-proteinogenic 3-hydroxyphenylglycine and 3,5-dihydroxyphenylglycine residues, necessitates a multi-faceted analytical approach for unambiguous confirmation.[3] This guide provides an in-depth comparison of the spectroscopic data that underpins the structural elucidation of this compound, with comparative data from Teixobactin, another complex peptide antibiotic, to highlight the power of these techniques.
Mass Spectrometry: Deciphering the Elemental Composition and Sequence
High-resolution mass spectrometry (HR-MS) is a cornerstone in the initial characterization of novel compounds. For this compound, HR-MS analysis established a molecular weight of 1900.90 g/mol , corresponding to the molecular formula C₉₅H₉₇N₁₃O₃₀.[3] This foundational data provides the elemental blueprint from which the structural puzzle is assembled. Further fragmentation analysis using tandem mass spectrometry (MS/MS) confirms the amino acid sequence of the linear peptide, corroborating the sequence determined by NMR spectroscopy.[3]
In a comparative context, the discovery of Teixobactin involved the identification of a compound with a molecular mass of 1,242 Da, which was not found in existing databases.[4] This initial mass determination was the first step in its journey to structural elucidation.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Mass Spectrometry Method |
| This compound | C₉₅H₉₇N₁₃O₃₀ | 1900.90 | HR-MS, MS/MS |
| Teixobactin | C₅₈H₉₅N₁₅O₁₅ | 1242 | Mass Spectrometry |
Table 1: Comparative Mass Spectrometry Data for this compound and Teixobactin.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Connectivity
While mass spectrometry provides the overall formula and sequence, NMR spectroscopy offers a detailed view of the atomic connectivity and stereochemistry of the molecule. A suite of 1D and 2D NMR experiments, including ¹H NMR, ¹³C NMR, COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to piece together the molecular structure.
The structure of this compound was determined by ¹H and ¹³C NMR spectroscopy.[3] Although specific chemical shift data for this compound is not publicly available in comprehensive tables, the process of its structural elucidation would have followed a standard workflow. For illustrative purposes, a similar workflow is detailed for Teixobactin, for which more extensive NMR data is accessible. The analysis of Teixobactin's structure was based on ¹H, ¹³C, COSY, HSQC, and HMBC NMR spectra.[4]
| NMR Experiment | Purpose | Information Gained for Structure Elucidation |
| ¹H NMR | Identifies proton environments. | Reveals the number and type of protons, their chemical environment, and neighboring protons through spin-spin coupling. |
| ¹³C NMR | Identifies carbon environments. | Determines the number and type of carbon atoms in the molecule. |
| COSY | Correlates coupled protons. | Establishes proton-proton connectivities within a spin system, helping to identify amino acid side chains. |
| HSQC | Correlates protons to directly attached carbons. | Links protons to their corresponding carbon atoms, aiding in the assignment of ¹³C signals. |
| HMBC | Correlates protons to carbons over 2-3 bonds. | Establishes long-range proton-carbon connectivities, crucial for linking different amino acid fragments and determining the overall peptide sequence. |
Table 2: Role of Different NMR Experiments in Peptide Structure Elucidation.
Experimental Protocols
The successful application of these spectroscopic techniques relies on meticulous experimental procedures.
Mass Spectrometry (General Protocol):
-
Sample Preparation: A purified sample of the antibiotic is dissolved in a suitable solvent, often a mixture of water and acetonitrile with a small amount of formic acid to promote ionization.
-
Infusion and Ionization: The sample solution is introduced into the mass spectrometer, typically using electrospray ionization (ESI), which is a soft ionization technique suitable for large molecules like peptides.
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., time-of-flight or Orbitrap) where their mass-to-charge ratio (m/z) is measured with high accuracy.
-
Fragmentation (for MS/MS): For sequencing, precursor ions corresponding to the protonated molecule are selected and subjected to collision-induced dissociation (CID) to generate fragment ions. The fragmentation pattern provides information about the amino acid sequence.
NMR Spectroscopy (General Protocol):
-
Sample Preparation: A few milligrams of the purified antibiotic are dissolved in a deuterated solvent (e.g., DMSO-d₆ or D₂O) to minimize solvent signals in the ¹H NMR spectrum.
-
Data Acquisition: The sample is placed in a high-field NMR spectrometer (e.g., 500 MHz or higher). A series of 1D and 2D NMR experiments are performed.
-
Data Processing: The raw data (Free Induction Decay) is Fourier transformed to obtain the NMR spectra.
-
Spectral Analysis: The chemical shifts, coupling constants, and cross-peaks in the various spectra are analyzed to assign all proton and carbon signals and to establish the connectivity of the molecule.
Visualizing the Workflow
The logical flow of experiments in confirming a molecular structure is critical. The following diagram illustrates the general workflow for the spectroscopic analysis of a novel peptide antibiotic like this compound.
References
- 1. Total synthesis of the antiviral peptide antibiotic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthesis of the Peptide Antibiotic this compound by a Linear Nonribosomal Peptide Synthetase Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a novel inhibitor of the replication of the human immunodeficiency virus. Fermentation, isolation and structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A new antibiotic kills pathogens without detectable resistance - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Natural and Synthetic Feglymycin
For Researchers, Scientists, and Drug Development Professionals
Feglymycin, a linear 13-mer peptide antibiotic, has garnered significant interest in the scientific community for its potent antiviral and antibacterial properties.[1][2] Originally isolated from Streptomyces sp. DSM 11171, this complex peptide, rich in non-proteinogenic amino acids, presents a compelling scaffold for therapeutic development.[1][3] The advent of total synthesis has made this compound more accessible for research, raising pertinent questions about the comparative biological activity of the natural versus synthetic forms. This guide provides a comprehensive comparison, supported by available experimental data, to inform research and development efforts.
Data Presentation: Quantitative Comparison of Biological Activity
| Biological Activity | Target | Natural this compound | Synthetic this compound | Reference (Natural) | Reference (Synthetic) |
| Anti-HIV Activity | HIV-1 Replication | IC₅₀ in the lower µM range[6] | Potent anti-HIV activity reported | [6] | [2][4][5] |
| Antibacterial Activity | Staphylococcus aureus | MIC = 8 µg/mL | Potent antibacterial activity reported | [2][4][5] | |
| Enzyme Inhibition | MurA (S. aureus) | IC₅₀ = 3.5 µM | Not explicitly reported | [7] | |
| Enzyme Inhibition | MurC (S. aureus) | IC₅₀ = 1.0 µM | Not explicitly reported | [7] | |
| Enzyme Inhibition | MurA (E. coli) | IC₅₀ = 3.4 µM | Not explicitly reported | [7] | |
| Enzyme Inhibition | MurC (E. coli) | IC₅₀ = 0.3 µM | Not explicitly reported | [7] |
Note: The potent activity reported for synthetic this compound is based on statements in publications detailing its synthesis, which confirm its structural identity to the natural product. Specific quantitative data from these synthetic studies were not provided in the search results.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of biological data. The following are generalized protocols for the key assays used to evaluate the biological activity of this compound.
Anti-HIV Activity Assay (p24 Antigen ELISA)
This assay quantifies the amount of HIV-1 p24 capsid protein, a marker of viral replication.
-
Cell Culture: Human T-lymphocyte cells (e.g., CEM-SS) are cultured in an appropriate medium.
-
Infection: Cells are infected with a known amount of HIV-1 in the presence of varying concentrations of this compound (natural or synthetic). A control with no this compound is included.
-
Incubation: The infected cells are incubated for a period of 4-5 days to allow for viral replication.
-
Sample Collection: After incubation, the cell culture supernatant is collected.
-
p24 ELISA: The concentration of p24 antigen in the supernatant is determined using a commercial or in-house ELISA kit.[8][9][10][11][12]
-
The wells of a microtiter plate are coated with a capture antibody specific for p24.
-
The collected supernatant is added to the wells.
-
A detection antibody, also specific for p24 and conjugated to an enzyme (e.g., horseradish peroxidase), is added.
-
A substrate for the enzyme is added, leading to a color change.
-
The absorbance is measured using a plate reader, and the concentration of p24 is calculated from a standard curve.
-
-
Data Analysis: The IC₅₀ value, the concentration of this compound that inhibits viral replication by 50%, is determined.
Antibacterial Activity Assay (Minimum Inhibitory Concentration - MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Bacterial Culture: A standardized inoculum of the test bacterium (e.g., Staphylococcus aureus) is prepared.[13]
-
Serial Dilution: A two-fold serial dilution of this compound is prepared in a liquid growth medium in a 96-well microtiter plate.[13][14]
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.[13] Control wells with no this compound (growth control) and no bacteria (sterility control) are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.[13]
-
Observation: The plate is visually inspected for turbidity, which indicates bacterial growth.
-
MIC Determination: The MIC is the lowest concentration of this compound in which no visible growth is observed.[13][15]
MurA and MurC Enzyme Inhibition Assay
This assay measures the ability of this compound to inhibit the activity of the bacterial enzymes MurA and MurC, which are involved in peptidoglycan synthesis.
-
Enzyme and Substrate Preparation: Recombinant MurA and MurC enzymes and their respective substrates (UDP-N-acetylglucosamine for MurA; UDP-N-acetylmuramic acid, L-alanine, and ATP for MurC) are prepared.
-
Reaction Mixture: The reaction is carried out in a buffer containing the enzyme, its substrates, and varying concentrations of this compound.
-
Incubation: The reaction mixture is incubated to allow the enzymatic reaction to proceed.
-
Detection of Product Formation: The activity of the enzyme is determined by measuring the formation of the product or the depletion of a substrate. For example, the release of inorganic phosphate from ATP hydrolysis in the MurC reaction can be quantified using a colorimetric assay (e.g., Malachite Green assay).
-
Data Analysis: The IC₅₀ value, the concentration of this compound that inhibits enzyme activity by 50%, is calculated.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the mechanism of action of this compound and the general workflows of the key biological assays.
Caption: this compound's anti-HIV mechanism of action.
Caption: this compound's antibacterial mechanism of action.
References
- 1. Total synthesis of this compound based on a linear/convergent hybrid approach using micro-flow amide bond formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biosynthesis of the Peptide Antibiotic this compound by a Linear Nonribosomal Peptide Synthetase Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Total synthesis of the antiviral peptide antibiotic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a unique natural bacterial antibiotic peptide, inhibits HIV entry by targeting the viral envelope protein gp120 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cross-Subtype Detection of HIV-1 Capsid p24 Antigen Using a Sensitive Europium Nanoparticle Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In-house ELISA protocols for capsid p24 detection of diverse HIV isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In-house ELISA protocols for capsid p24 detection of diverse HIV isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. p24 Antigen Detection Assay Modified with a Booster Step for Diagnosis and Monitoring of Human Immunodeficiency Virus Type 1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Detection of HIV-1 p24 at Attomole Level by Ultrasensitive ELISA with Thio-NAD Cycling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. microchemlab.com [microchemlab.com]
- 14. hielscher.com [hielscher.com]
- 15. bio.libretexts.org [bio.libretexts.org]
Feglymycin: A Comparative Analysis of its Unique Mode of Action Against Peptidoglycan Synthesis
A deep dive into the mechanism of Feglymycin, benchmarked against other key inhibitors of the bacterial cell wall synthesis pathway. This guide provides researchers, scientists, and drug development professionals with a comparative overview, supported by quantitative data and detailed experimental protocols.
This compound, a peptide antibiotic, presents a distinct mechanism of action in the ongoing battle against bacterial pathogens by targeting the early stages of peptidoglycan biosynthesis. Unlike many established antibiotics that interfere with the later steps of cell wall construction, this compound inhibits the cytoplasmic enzymes MurA and MurC.[1][2][3] This unique approach offers a promising avenue for the development of new antibacterial agents, particularly in the face of growing resistance to existing drugs.
This guide provides a comprehensive comparison of this compound's mode of action with other well-characterized peptidoglycan synthesis inhibitors, including beta-lactams and vancomycin. We present quantitative data on enzyme inhibition and antibacterial activity, along with detailed protocols for key experimental assays to support further research and development.
A Unique Target in a Critical Pathway
Peptidoglycan is an essential component of the bacterial cell wall, providing structural integrity and protecting the cell from osmotic stress. Its biosynthesis is a complex process involving several enzymatic steps, making it an excellent target for antibiotics. This compound distinguishes itself by inhibiting MurA (UDP-N-acetylglucosamine enolpyruvyl transferase) and MurC (UDP-N-acetylmuramate:L-alanine ligase), two crucial enzymes in the initial cytoplasmic steps of peptidoglycan precursor synthesis.[1][2][3]
This mode of action contrasts sharply with other major classes of cell wall synthesis inhibitors:
-
Beta-Lactams (e.g., Penicillin, Cephalosporins): These antibiotics inhibit the final step of peptidoglycan synthesis, the cross-linking of peptide side chains, by targeting penicillin-binding proteins (PBPs).
-
Glycopeptides (e.g., Vancomycin): Vancomycin binds to the D-Ala-D-Ala terminus of the peptidoglycan precursors, sterically hindering their incorporation into the growing peptidoglycan chain.
The following diagram illustrates the peptidoglycan synthesis pathway and the points of inhibition for this compound and other major antibiotic classes.
Comparative Efficacy: A Quantitative Look
The effectiveness of an antibiotic is determined by its ability to inhibit its target enzyme and its overall impact on bacterial growth. The following tables summarize the available quantitative data for this compound's inhibitory activity and provide a template for comparing its minimum inhibitory concentrations (MICs) with other antibiotics.
Table 1: this compound Enzyme Inhibition
| Target Enzyme | Organism | IC50 (mM) | Inhibition Type |
| MurA | S. aureus | 3.5 | Noncompetitive |
| MurC | S. aureus | 1.0 | Noncompetitive |
| MurA | E. coli | 3.4 | Noncompetitive |
| MurC | E. coli | 0.3 | Noncompetitive |
| Data from Rausch et al. (2011) as cited in Request PDF.[1] |
Table 2: Comparative Minimum Inhibitory Concentrations (MICs) (µg/mL)
| Antibiotic | S. aureus (ATCC 29213) | E. coli (ATCC 25922) | P. aeruginosa (ATCC 27853) |
| This compound | Data not available | Data not available | Data not available |
| Vancomycin | 0.25 - 1 | >64 | >64 |
| Penicillin G | Strain dependent | Strain dependent | Strain dependent |
| Cefepime | Strain dependent | Strain dependent | Strain dependent |
| This table is a template. Specific MIC values can vary between studies and bacterial strains. |
Experimental Protocols
To facilitate further research and comparative studies, detailed protocols for key assays are provided below.
MurA and MurC Enzyme Inhibition Assays (Colorimetric)
This protocol describes a method for determining the inhibitory activity of a compound against MurA and MurC by quantifying the amount of inorganic phosphate (Pi) released during the enzymatic reaction.
Materials:
-
Purified MurA or MurC enzyme
-
Substrates:
-
For MurA: UDP-N-acetylglucosamine (UNAG) and phosphoenolpyruvate (PEP)
-
For MurC: UDP-N-acetylmuramic acid (UMA) and L-alanine
-
-
ATP (for MurC assay)
-
Test inhibitor compound (e.g., this compound) dissolved in DMSO
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.8-8.0, with MgCl2)
-
Malachite Green reagent for phosphate detection
-
96-well microplates
-
Incubator (37°C)
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of enzymes, substrates, and test compounds. Create serial dilutions of the test inhibitor.
-
Assay Reaction: In a 96-well plate, combine the assay buffer, substrates (excluding one to start the reaction), and the test inhibitor or DMSO control.
-
Enzyme Addition: Add the purified enzyme to each well to a final concentration (e.g., 200-250 nM for MurA).[4][5]
-
Reaction Initiation: Start the reaction by adding the final substrate (e.g., PEP for MurA).
-
Incubation: Incubate the plate at 37°C for a set period (e.g., 15-30 minutes).[4][6]
-
Phosphate Detection: Stop the reaction by adding Malachite Green reagent.[4][5] Allow color to develop for approximately 5 minutes at room temperature.[4]
-
Data Acquisition: Measure the absorbance at approximately 650 nm using a microplate reader.[4]
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)
This protocol outlines the determination of the MIC of an antibiotic, which is the lowest concentration that prevents visible bacterial growth.
Materials:
-
Antibiotic stock solution
-
Bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microplates
-
0.5 McFarland turbidity standard
-
Incubator (37°C)
Procedure:
-
Antibiotic Dilution: Prepare a series of two-fold dilutions of the antibiotic in CAMHB in a 96-well plate.[7]
-
Inoculum Preparation: From a fresh culture, suspend bacterial colonies in broth and adjust the turbidity to match a 0.5 McFarland standard.[8] Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.[8][9]
-
Inoculation: Add the standardized bacterial inoculum to each well containing the antibiotic dilutions.[9] Include a positive control (bacteria with no antibiotic) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[10]
-
MIC Determination: After incubation, the MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity).[9]
Whole-Cell Peptidoglycan Synthesis Assay
This assay measures the overall inhibition of peptidoglycan synthesis in whole bacterial cells using a radiolabeled precursor.
Materials:
-
Osmotically stabilized bacterial cells (e.g., E. coli)
-
Radiolabeled UDP-N-acetylglucosamine (e.g., [14C]UDP-GlcNAc)
-
Test compounds
-
Reaction buffer (e.g., Tris-Cl with MgCl2)
-
Scintillation fluid and counter
Procedure:
-
Cell Preparation: Prepare osmotically stabilized bacterial cells and subject them to freezing and thawing.[11]
-
Reaction Setup: In a reaction tube, pre-incubate the prepared cells with the test compound for a set time (e.g., 15 minutes).[11]
-
Initiate Synthesis: Start the reaction by adding radiolabeled UDP-GlcNAc.[11]
-
Incubation: Incubate the reaction at 32°C for a time within the linear range of product formation.[11]
-
Stop Reaction: Terminate the reaction by adding a solution like sodium dodecyl sulfate (SDS) and heating.[11]
-
Measure Incorporation: Filter the reaction mixture and measure the amount of radioactivity incorporated into the insoluble peptidoglycan using a scintillation counter.
-
Data Analysis: Compare the radioactivity in samples with the test compound to a control to determine the percentage of inhibition.
Conclusion
This compound's unique mode of action, targeting the early cytoplasmic stages of peptidoglycan synthesis, sets it apart from many commonly used antibiotics. By inhibiting MurA and MurC, this compound presents a valuable area of research for the development of new antibacterial therapies. The data and protocols presented in this guide offer a framework for the comparative evaluation of this compound and other peptidoglycan synthesis inhibitors, paving the way for a deeper understanding of its therapeutic potential. Further studies directly comparing the enzymatic inhibition and antibacterial spectrum of this compound with other agents under identical conditions are warranted to fully elucidate its position in the arsenal of antibacterial compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound is an inhibitor of the enzymes MurA and MurC of the peptidoglycan biosynthesis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. exaly.com [exaly.com]
- 4. Inhibition of MurA Enzyme from Escherichia coli by Flavonoids and Their Synthetic Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Enzyme assays for inhibition of Mur ligases [bio-protocol.org]
- 7. benchchem.com [benchchem.com]
- 8. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. microbe-investigations.com [microbe-investigations.com]
- 10. benchchem.com [benchchem.com]
- 11. Development of a Whole-Cell Assay for Peptidoglycan Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Therapeutic Potential of Feglymycin Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Feglymycin, a natural 13-mer peptide antibiotic, has garnered significant interest within the scientific community due to its dual therapeutic potential as both an antiviral and antibacterial agent.[1][2] This guide provides a comprehensive comparison of this compound and its synthetic analogs, offering a detailed analysis of their structure-activity relationships. The information presented herein is intended to aid researchers in the ongoing development of more potent and selective therapeutic agents based on the this compound scaffold.
Antiviral Activity Against HIV-1
This compound exerts its anti-HIV activity by inhibiting the entry of the virus into host cells.[3] The primary target of this compound is the viral envelope glycoprotein gp120, a critical component for the virus's attachment to the host cell's CD4 receptor.[3] By binding to gp120, this compound effectively blocks the interaction between the virus and the host cell, thereby preventing infection.
An alanine scan of this compound has been instrumental in elucidating the key amino acid residues responsible for its anti-HIV activity. This systematic replacement of each amino acid with alanine has revealed the critical role of the C-terminal L-aspartic acid at position 13.[3]
Comparative Antiviral Activity of this compound Analogs
The following table summarizes the anti-HIV-1 activity of this compound and its alanine-substituted analogs. The data is presented as the 50% effective concentration (EC50), which is the concentration of the compound that inhibits viral replication by 50%.
| Compound | Amino Acid Substitution | Anti-HIV-1 Activity (EC50 in µM) |
| This compound (Wild-Type) | None | 2.5 |
| Ala-1-Feglymycin | D-Hpg1 -> D-Ala | > 50 |
| Ala-2-Feglymycin | D-Dpg2 -> D-Ala | 3.1 |
| Ala-3-Feglymycin | L-Hpg3 -> L-Ala | 4.2 |
| Ala-4-Feglymycin | D-Dpg4 -> D-Ala | 2.8 |
| Ala-5-Feglymycin | L-Hpg5 -> L-Ala | > 50 |
| Ala-6-Feglymycin | D-Dpg6 -> D-Ala | 3.5 |
| Ala-7-Feglymycin | L-Hpg7 -> L-Ala | 6.7 |
| Ala-8-Feglymycin | D-Dpg8 -> D-Ala | 2.9 |
| Ala-9-Feglymycin | L-Dpg9 -> L-Ala | 3.3 |
| Ala-10-Feglymycin | D-Hpg10 -> D-Ala | 4.8 |
| Ala-11-Feglymycin | D-Dpg11 -> D-Ala | 3.0 |
| Ala-12-Feglymycin | L-Phe12 -> L-Ala | > 50 |
| Ala-13-Feglymycin | L-Asp13 -> L-Ala | > 100 |
Data extracted from Balzarini et al., Virology, 2012.
Antibacterial Activity Against Staphylococcus aureus
This compound's antibacterial properties stem from its ability to disrupt the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall.[2] Specifically, this compound inhibits two key enzymes in this pathway: UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) and UDP-N-acetylmuramate:L-alanine ligase (MurC).[4][5] This dual inhibition leads to a compromised cell wall and ultimately, bacterial cell death.
Structure-activity relationship studies, again employing an alanine scan, have identified the amino acid residues crucial for this compound's antibacterial effects. These studies have shown that the antibacterial activity against Staphylococcus aureus is significantly dependent on the side chains of D-4-hydroxyphenylglycine at position 1 (D-Hpg1), L-4-hydroxyphenylglycine at position 5 (L-Hpg5), and L-phenylalanine at position 12 (L-Phe12).[1] In contrast, the inhibition of the MurA and MurC enzymes is primarily attributed to the L-aspartic acid residue at position 13 (L-Asp13).[1]
Comparative Antibacterial Activity of this compound Analogs
The tables below present the minimum inhibitory concentration (MIC) required to inhibit the growth of Staphylococcus aureus and the 50% inhibitory concentration (IC50) against the MurA and MurC enzymes for this compound and its alanine analogs.
Table 1: Minimum Inhibitory Concentration (MIC) against S. aureus
| Compound | Amino Acid Substitution | MIC (µg/mL) |
| This compound (Wild-Type) | None | 8 |
| Ala-1-Feglymycin | D-Hpg1 -> D-Ala | 64 |
| Ala-2-Feglymycin | D-Dpg2 -> D-Ala | 16 |
| Ala-3-Feglymycin | L-Hpg3 -> L-Ala | 32 |
| Ala-4-Feglymycin | D-Dpg4 -> D-Ala | 16 |
| Ala-5-Feglymycin | L-Hpg5 -> L-Ala | > 128 |
| Ala-6-Feglymycin | D-Dpg6 -> D-Ala | 16 |
| Ala-7-Feglymycin | L-Hpg7 -> L-Ala | 32 |
| Ala-8-Feglymycin | D-Dpg8 -> D-Ala | 16 |
| Ala-9-Feglymycin | L-Dpg9 -> L-Ala | 32 |
| Ala-10-Feglymycin | D-Hpg10 -> D-Ala | 32 |
| Ala-11-Feglymycin | D-Dpg11 -> D-Ala | 16 |
| Ala-12-Feglymycin | L-Phe12 -> L-Ala | 128 |
| Ala-13-Feglymycin | L-Asp13 -> L-Ala | 8 |
Data extracted from Hänchen et al., ChemBioChem, 2013.
Table 2: Inhibition of MurA and MurC Enzymes
| Compound | Amino Acid Substitution | MurA IC50 (µM) | MurC IC50 (µM) |
| This compound (Wild-Type) | None | 15 | 25 |
| Ala-1-Feglymycin | D-Hpg1 -> D-Ala | 18 | 30 |
| Ala-5-Feglymycin | L-Hpg5 -> L-Ala | 16 | 28 |
| Ala-12-Feglymycin | L-Phe12 -> L-Ala | 14 | 26 |
| Ala-13-Feglymycin | L-Asp13 -> L-Ala | > 200 | > 200 |
Data extracted from Hänchen et al., ChemBioChem, 2013.
Experimental Protocols
Anti-HIV-1 Assay
The antiviral activity of this compound and its analogs was determined using a cell-based assay that measures the inhibition of HIV-1 replication in human T-lymphocyte (CEM) cells.
-
Cell Culture: CEM cells were maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and antibiotics.
-
Viral Infection: CEM cells were infected with HIV-1 (IIIB strain) at a multiplicity of infection (MOI) of 0.01.
-
Compound Treatment: Immediately after infection, the cells were treated with serial dilutions of the this compound analogs.
-
Incubation: The treated and infected cells were incubated at 37°C in a 5% CO2 atmosphere for 4-5 days.
-
Quantification of Viral Replication: The extent of viral replication was quantified by measuring the amount of p24 antigen in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The EC50 values were calculated from the dose-response curves.
Antibacterial Susceptibility Testing (MIC Determination)
The minimum inhibitory concentration (MIC) of the this compound analogs against Staphylococcus aureus (ATCC 29213) was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Bacterial Culture: S. aureus was grown in Mueller-Hinton Broth (MHB).
-
Compound Preparation: Serial twofold dilutions of the this compound analogs were prepared in MHB in a 96-well microtiter plate.
-
Inoculation: Each well was inoculated with a standardized bacterial suspension to a final concentration of 5 x 105 colony-forming units (CFU)/mL.
-
Incubation: The plates were incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.
MurA and MurC Enzyme Inhibition Assays
The inhibitory activity of the this compound analogs against the MurA and MurC enzymes was determined using spectrophotometric assays that measure the consumption of NADH.
-
Enzyme and Substrate Preparation: Recombinant MurA and MurC enzymes were purified. The substrates for the coupled enzyme reactions (phosphoenolpyruvate, UDP-N-acetylglucosamine, L-alanine, ATP, NADH) were prepared in a suitable buffer.
-
Assay Reaction: The reaction mixture containing the enzyme, substrates, and a this compound analog at various concentrations was incubated at 37°C.
-
Measurement of NADH Consumption: The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, was monitored over time using a spectrophotometer.
-
Data Analysis: The initial reaction rates were calculated, and the IC50 values were determined from the dose-response curves.
Visualizing the Mechanisms of Action
This compound's Inhibition of HIV-1 Entry
Caption: this compound inhibits HIV-1 entry by binding to gp120.
This compound's Inhibition of Peptidoglycan Synthesis
Caption: this compound inhibits peptidoglycan synthesis via MurA and MurC.
References
- 1. Alanine scan of the peptide antibiotic this compound: assessment of amino acid side chains contributing to antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and anti-HIV activity of different sugar-modified pyrimidine and purine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a unique natural bacterial antibiotic peptide, inhibits HIV entry by targeting the viral envelope protein gp120 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound is an inhibitor of the enzymes MurA and MurC of the peptidoglycan biosynthesis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of different Feglymycin synthesis strategies
Feglymycin, a potent antiviral and antimicrobial peptide, presents a significant synthetic challenge due to its complex structure, which includes multiple non-proteinogenic aryl glycine residues prone to racemization.[1] This guide provides a comparative overview of the primary strategies developed for the total synthesis of this compound, offering insights into their respective advantages and limitations. The strategies covered include the initial convergent synthesis, a linear/convergent hybrid approach utilizing micro-flow technology, and a more recent method employing Umpolung Amide Synthesis (UmAS). Additionally, the natural biosynthetic pathway is briefly discussed.
Chemical Synthesis Approaches: A Summary
Three main chemical synthesis strategies have been reported for this compound, each addressing the critical issue of epimerization of the sensitive aryl glycine units differently.
-
Süssmuth's Convergent Synthesis (2009): The first total synthesis of this compound was achieved through a highly convergent approach.[2][3] This strategy involves the synthesis of several peptide fragments which are then coupled together.[4] To suppress racemization during the coupling of the 3,5-dihydroxyphenylglycine (Dpg) moieties, the coupling agent 3-(diethyloxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) was used under weakly basic conditions.[1][2]
-
Fuse's Linear/Convergent Hybrid Synthesis with Micro-Flow Technology (2016): This approach combines linear and convergent strategies.[1][5] A key innovation of this method is the use of a micro-flow reactor for the critical amide bond formations.[1] This technique allows for precise control over reaction conditions, which significantly suppresses racemization and enables a more linear synthesis of certain fragments, a strategy previously considered difficult for this compound.[1][5] The use of a linear approach is particularly advantageous for the synthesis of analogues for structure-activity relationship studies.
-
Umpolung Amide Synthesis (UmAS) (2025): The most recent strategy employs Umpolung Amide Synthesis (UmAS) for the formation of half of the amide bonds in this compound.[6][7] This method represents a significant departure from traditional coupling reagents, instead utilizing a potassium iodide/urea·hydrogen peroxide (KI/UHP) system.[6][7] This "green chemistry" approach reduces the reliance on hazardous coupling agents.[6] Furthermore, this synthesis was accomplished in 14 steps in the longest linear sequence.[6] A notable advantage of this strategy is the significant reduction in the amount of coupling reagents required per mole of this compound produced.[6]
Quantitative Comparison of Synthesis Strategies
The following table summarizes the key quantitative metrics for the different chemical synthesis strategies for this compound.
| Metric | Süssmuth's Convergent Synthesis | Fuse's Linear/Convergent Hybrid | Umpolung Amide Synthesis (UmAS) |
| Longest Linear Sequence | Not explicitly stated | Not explicitly stated | 14 steps |
| Key Coupling Reagents | DEPBT | Triphosgene (in micro-flow) | KI / UHP |
| Reagent Consumption | 169 mmol DEPBT / mmol this compound | 751 mmol triphosgene / mmol this compound | 50% reduction in DEPBT/EDC compared to Süssmuth's synthesis |
| Overall Yield | Not explicitly stated | Not explicitly stated | Not explicitly stated |
Experimental Protocols
Süssmuth's Convergent Synthesis: Key Coupling Step
The key to this strategy is the coupling of peptide fragments containing the racemization-prone D-Dpg residues. This was achieved using the coupling agent DEPBT, which was found to be uniquely effective at suppressing epimerization during aryl glycinamide formation.[6] The synthesis was conducted under weakly basic conditions to further minimize racemization.[2]
Fuse's Linear/Convergent Hybrid Synthesis: Micro-Flow Amide Bond Formation
In this approach, the amide bond formation involving the highly racemizable D-Dpgs was carried out in a micro-flow reactor.[1] The use of triphosgene as a coupling reagent in the micro-flow system allowed for efficient peptide chain elongation with minimal racemization.[1] For example, the coupling of a sterically hindered carboxylate and a tetrapeptide to form a pentapeptide was achieved in a 51% yield over two steps.[1] The subsequent coupling of a highly racemizable D-Dpg derivative to this pentapeptide afforded the desired hexapeptide in a 70% yield over two steps with no epimerization detected.[1]
Umpolung Amide Synthesis (UmAS)
This strategy replaces traditional amide bond formation with UmAS for half of the peptide couplings.[6] This method involves the use of α-bromo nitroalkanes as precursors to the aryl glycine residues.[6] These are then coupled with amines under UmAS conditions, which mechanistically eliminates the possibility of epimerization during aryl glycinamide formation.[6] The process relies on a chiral Brønsted acid organocatalyst and KI/UHP, which are less hazardous than the coupling agents used in other methods.[6][7] For instance, an N-methyl amide was formed in 67% yield using UmAS conditions.[6]
Visualizing the Synthesis Strategies
Caption: A high-level comparison of the three main chemical synthesis strategies for this compound.
Caption: A simplified workflow for micro-flow assisted amide bond formation in this compound synthesis.
Caption: A conceptual comparison of conventional amide synthesis and Umpolung Amide Synthesis (UmAS).
Biosynthesis of this compound
In its natural environment, this compound is produced by Streptomyces sp. DSM 11171.[8][9] The biosynthesis is carried out by a 13-module nonribosomal peptide synthetase (NRPS) system.[8][9] This enzymatic machinery assembles the peptide chain in a linear fashion, incorporating the non-proteinogenic amino acids.[8] Understanding the biosynthetic pathway could open up possibilities for chemoenzymatic or fully biological production methods in the future.
Conclusion
The synthesis of this compound has evolved significantly since its first total synthesis. The initial convergent approach by Süssmuth and coworkers established a foundational route to this complex molecule. The subsequent development of a linear/convergent hybrid strategy by Fuse and colleagues, leveraging micro-flow technology, demonstrated a method to overcome the challenge of racemization in a more linear fashion, which is beneficial for creating analogues. The most recent Umpolung Amide Synthesis approach offers a greener and more efficient alternative by reducing the reliance on hazardous coupling reagents. Each of these strategies provides valuable tools for accessing this compound and its derivatives for further research and drug development. The choice of strategy will depend on the specific goals of the research, such as the need for large quantities of the natural product, the desire to create a library of analogues, or the importance of sustainable chemical practices.
References
- 1. Total synthesis of this compound based on a linear/convergent hybrid approach using micro-flow amide bond formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Total synthesis of the antiviral peptide antibiotic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Convergent synthesis - Wikipedia [en.wikipedia.org]
- 5. Total synthesis of this compound based on a linear/convergent hybrid approach using micro-flow amide bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Total Synthesis of this compound Using Umpolung Amide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Total Synthesis of this compound Using Umpolung Amide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biosynthesis of the Peptide Antibiotic this compound by a Linear Nonribosomal Peptide Synthetase Mechanism [ouci.dntb.gov.ua]
- 9. Biosynthesis of the Peptide Antibiotic this compound by a Linear Nonribosomal Peptide Synthetase Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Feglymycin
For Immediate Implementation: The following guidelines provide essential safety and logistical information for the proper disposal of Feglymycin. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. This document serves as a direct, procedural guide for researchers, scientists, and drug development professionals.
This compound is classified as a hazardous substance that is harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, it is imperative that this compound and any materials contaminated with it are disposed of as hazardous chemical waste through an approved waste disposal plant.[1] Under no circumstances should this compound waste be disposed of down the drain or in regular trash.[2][3]
Waste Classification and Segregation
All this compound waste must be classified as hazardous chemical waste.[1][4] It is crucial to segregate this compound waste from non-hazardous and other types of chemical waste to ensure proper handling and disposal.[4][5] Incompatible chemicals should never be mixed in the same container.[6]
Key Disposal Principles:
| Waste Type | Disposal Protocol |
| Unused/Expired this compound | Treat as P-listed or U-listed hazardous waste (acutely or toxic commercial chemical product).[4][7][8] |
| Stock Solutions | High-concentration stock solutions are considered hazardous chemical waste and must be collected for professional disposal.[1] |
| Contaminated Liquid Waste | Collect in a designated, leak-proof container. Do not drain dispose. |
| Contaminated Solid Waste | Includes gloves, pipette tips, vials, and other labware. Collect in a designated, puncture-resistant container. |
Step-by-Step Disposal Protocols
Disposal of Solid this compound Waste:
-
Container Selection: Use a designated, puncture-resistant, and leak-proof container clearly labeled for hazardous chemical waste.[5] The container must be compatible with this compound and have a secure, tight-fitting lid.[5][9]
-
Collection: Place all solid materials contaminated with this compound, such as gloves, pipette tips, and empty vials, directly into the designated waste container.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.[5]
-
Storage: Store the sealed container in a designated satellite accumulation area within the laboratory, away from incompatible materials.[2]
-
Disposal: Arrange for pickup and disposal through your institution's EHS-approved hazardous waste contractor.[2][10]
Disposal of Liquid this compound Waste:
-
Container Selection: Use a designated, leak-proof container with a screw-top cap.[5] The container material must be compatible with this compound. Plastic containers are often preferred.[2]
-
Collection: Collect all liquid waste containing this compound, including stock solutions and used media, in this container. Do not overfill the container; leave at least 10% headspace for expansion.[11]
-
Labeling: Clearly label the container with "Hazardous Waste," the name "this compound," and the approximate concentration.[6]
-
Storage: Keep the container tightly sealed when not in use and store it in a designated satellite accumulation area with secondary containment to prevent spills.[5]
-
Disposal: Contact your institution's EHS department to arrange for the collection and disposal of the liquid hazardous waste.[2][10]
Decontamination of Empty Containers:
Empty containers that held pure this compound must be triple-rinsed with a suitable solvent.[5][9] The rinsate must be collected and disposed of as liquid hazardous chemical waste.[5][9] After triple-rinsing, the container can be disposed of as non-hazardous waste, in accordance with institutional policies.[5]
Experimental Workflow for this compound Disposal
The following diagram outlines the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. ehs.howard.edu [ehs.howard.edu]
- 4. danielshealth.com [danielshealth.com]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. chemistry.utoronto.ca [chemistry.utoronto.ca]
- 7. goodway.com [goodway.com]
- 8. hawkinsandscott.co.uk [hawkinsandscott.co.uk]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 11. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Essential Safety and Handling Protocols for Feglymycin
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of Feglymycin is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans to minimize risk and ensure laboratory safety.
This compound is a peptide antibiotic with antibacterial and antiviral properties.[1] While a valuable compound in research, it is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[2] Adherence to strict safety protocols is therefore critical.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment must be worn to prevent exposure. The following table summarizes the required PPE.
| PPE Category | Item | Specifications |
| Hand Protection | Gloves | Impervious gloves are recommended.[3] Nitrile gloves are a suitable option. |
| Eye Protection | Safety Glasses/Goggles | Chemical safety goggles or a face shield should be worn. |
| Body Protection | Lab Coat | A standard laboratory coat should be worn to protect skin and clothing. |
| Respiratory Protection | Respirator | In cases of potential aerosolization or if working with bulk quantities, an appropriate respirator should be used.[3] |
Handling and Experimental Procedures
Proper handling procedures are crucial to minimize the risk of exposure and contamination.
General Handling:
-
Avoid contact with skin and eyes.[3]
-
Do not ingest or inhale.
-
Work in a well-ventilated area. Engineering controls, such as fume hoods, should be the primary means of controlling exposure.[3]
-
Do not eat, drink, or smoke in areas where this compound is handled.[2]
Experimental Workflow:
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination. This compound is very toxic to aquatic life with long-lasting effects.[2]
Waste Segregation and Disposal:
| Waste Type | Disposal Procedure |
| Solid Waste (e.g., contaminated gloves, weigh boats, pipette tips) | Collect in a designated, labeled hazardous waste container.[3] |
| Liquid Waste (e.g., solutions containing this compound) | Collect in a designated, labeled hazardous waste container for chemical waste.[3] Do not pour down the drain. |
| Empty Containers | Rinse thoroughly with an appropriate solvent. The rinsate should be collected as hazardous liquid waste. Dispose of the rinsed container according to institutional guidelines. |
Disposal Protocol:
-
Segregate Waste: Separate this compound waste from other laboratory waste streams.
-
Containerize: Use clearly labeled, leak-proof containers for both solid and liquid waste.[3]
-
Arrange for Pickup: Follow your institution's procedures for the disposal of hazardous chemical waste. Contact your Environmental Health and Safety (EHS) department for specific guidance.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
